Progranulin modulator-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H14FN3O2 |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
4-[2-(4-fluorophenoxy)-3-pyridinyl]-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C19H14FN3O2/c1-23-11-16(14-8-10-21-17(14)19(23)24)15-3-2-9-22-18(15)25-13-6-4-12(20)5-7-13/h2-11,21H,1H3 |
InChI Key |
QMRMNNXMZWIRKZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Progranulin Modulator-2: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Progranulin (PGRN) is a secreted glycoprotein (B1211001) with critical roles in neuronal survival, lysosomal function, and regulation of inflammation. Haploinsufficiency of the GRN gene, which encodes progranulin, is a major cause of frontotemporal dementia (FTD), a devastating neurodegenerative disorder. Consequently, therapeutic strategies aimed at elevating progranulin levels are of significant interest. This technical guide details the discovery, synthesis, and characterization of small molecule progranulin modulators, exemplified by the profile of a lead candidate class, herein referred to as "Progranulin Modulator-2." This document provides an in-depth look at the screening cascade, mechanism of action, and the representative synthetic chemistry involved in the development of such modulators.
Introduction: The Therapeutic Promise of Progranulin Modulation
Progranulin is a pleiotropic protein implicated in a variety of biological processes, including cell growth, wound healing, and inflammation.[1][2] In the central nervous system, progranulin functions as a neurotrophic factor and plays a crucial role in lysosomal homeostasis.[3][4] A reduction in progranulin levels due to genetic mutations is a leading cause of FTD, and has also been linked to other neurodegenerative conditions like Alzheimer's disease.[3][5][6]
The primary therapeutic hypothesis is that restoring progranulin levels in individuals with GRN mutations can slow or halt the progression of neurodegeneration.[7][8] Progranulin modulators are compounds designed to increase the production and secretion of functional progranulin protein.[1] These modulators can act through various mechanisms, including upregulating GRN gene expression, enhancing protein translation, or inhibiting the proteolytic cleavage of progranulin into its constituent granulin (B1179632) fragments, which can have pro-inflammatory effects.[1]
This guide focuses on a class of small molecule enhancers of progranulin secretion, typified by "this compound," which emerged from a phenotypic screening campaign.
Discovery and Screening Cascade
The discovery of this compound and related compounds was the result of a high-throughput phenotypic screening campaign designed to identify molecules that increase the secretion of progranulin from cultured cells.
Primary Assay: High-Throughput Progranulin ELISA
The initial screening utilized an immortalized murine microglial cell line (BV-2), which is known to secrete progranulin. A large, diverse library of small molecules was screened for their ability to increase progranulin levels in the cell culture supernatant.
Experimental Protocol: Primary ELISA Screen
-
Cell Plating: BV-2 cells are seeded into 96-well plates at a density of 2 x 104 cells per well and cultured for 24 hours.
-
Compound Treatment: Test compounds are added to the wells at a final concentration of 10 µM. A vehicle control (DMSO) is included on each plate.
-
Incubation: The cells are incubated with the compounds for 48 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is carefully collected.
-
ELISA: The concentration of progranulin in the supernatant is quantified using a commercially available progranulin sandwich ELISA kit, following the manufacturer's instructions.
-
Hit Identification: Compounds that produce a statistically significant increase in progranulin secretion compared to the vehicle control are identified as primary hits.
Secondary Assays and Lead Optimization
Primary hits were subjected to a battery of secondary assays to confirm their activity, determine their potency and efficacy, and assess their drug-like properties.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their EC50 (half-maximal effective concentration).
-
Human Cell Line Confirmation: Activity is confirmed in human cell lines, such as iPSC-derived neurons or microglia from FTD patients with GRN mutations, to ensure translational relevance.
-
Mechanism of Action Studies: Experiments are conducted to elucidate how the compounds increase progranulin levels (e.g., qPCR for GRN mRNA, Western blotting for intracellular progranulin).
-
Selectivity and Off-Target Effects: Compounds are screened against a panel of receptors and enzymes to identify potential off-target activities. A key assessment is the inhibition of the hERG channel, which is associated with cardiac risk.
-
Pharmacokinetic Profiling: Early assessment of metabolic stability in liver microsomes and hepatocytes, as well as in vivo pharmacokinetic studies in rodents, are performed to evaluate properties like bioavailability and brain penetration.[9]
The iterative process of lead optimization involves synthesizing analogs of the initial hits to improve potency, selectivity, and pharmacokinetic properties.
Quantitative Data for Lead Modulators
The following table summarizes the in vitro potency and selectivity data for representative progranulin modulators identified through this process.
| Compound ID | Target | Cell Line | Potency (EC50) | hERG Inhibition (IC50) |
| Initial Hit | Progranulin Secretion | BV-2 (murine microglia) | 250 nM | 350 nM |
| Modulator-2 | Progranulin Secretion | BV-2 (murine microglia) | 83 nM[9] | 3100 nM[9] |
| Exemplified Compound | Progranulin Secretion | BV-2 (murine microglia) | 31 nM[10] | >10,000 nM |
Table 1: In Vitro Characterization of Progranulin Modulators.
Representative Synthesis of a Progranulin Modulator
While the exact synthetic route for "this compound" is proprietary, a representative synthesis for a class of oxazoline-based progranulin modulators has been described.[11] The following is a generalized, hypothetical scheme illustrating a plausible synthetic approach to such a molecule.
Scheme 1: Hypothetical Synthesis of an Oxazoline-based Progranulin Modulator
Experimental Protocol: Representative Synthesis
-
Amide Coupling: To a solution of a substituted benzoic acid (A) in dichloromethane (B109758) are added a coupling agent (e.g., HATU), a base (e.g., diisopropylethylamine), and a chiral amino alcohol (B). The reaction is stirred at room temperature for 12 hours. The resulting amide (C) is isolated after aqueous workup and purification by column chromatography.
-
Oxazoline (B21484) Formation: The amide (C) is dissolved in a suitable solvent, and a dehydrating agent (e.g., Deoxo-Fluor®) is added. The reaction is heated to promote cyclization to the oxazoline ring (D). The product is purified to yield the core structure.
-
Functionalization (e.g., Suzuki Coupling): The oxazoline core (D), which may contain a halide, is combined with a boronic acid or ester (E) in a solvent mixture such as dioxane and water. A palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium carbonate) are added, and the mixture is heated under an inert atmosphere until the reaction is complete. The final product is purified by chromatography.
Mechanism of Action and Signaling Pathways
Progranulin's biological effects are mediated through interactions with several receptors and signaling pathways.[1][8] Modulators that increase progranulin levels are expected to potentiate these downstream effects.
Progranulin and TNF Receptor Signaling
Progranulin can directly bind to tumor necrosis factor receptors (TNFRs), acting as an antagonist to TNF-α signaling.[5][8] This interaction is thought to be a key component of progranulin's anti-inflammatory properties. By increasing progranulin levels, modulators can help to dampen neuroinflammation, a hallmark of many neurodegenerative diseases.
Caption: Progranulin modulation of TNF receptor signaling.
Progranulin and Lysosomal Function
Progranulin is trafficked to the lysosome via the sortilin receptor.[4][6] In the lysosome, it is thought to play a role in regulating the function of lysosomal enzymes and maintaining lysosomal homeostasis.[4] Progranulin deficiency leads to lysosomal dysfunction.[7] By increasing the amount of progranulin available for uptake by neurons, modulators can help restore proper lysosomal function.
Caption: Progranulin trafficking and its role in lysosomal function.
Preclinical and Clinical Development
Molecules with profiles similar to this compound are advancing through preclinical development. Key in vivo studies include assessing the ability of the compound to increase progranulin levels in the cerebrospinal fluid (CSF) and brain tissue of rodents and non-human primates. Efficacy is evaluated in mouse models of FTD, such as the Grn knockout mouse, by measuring the rescue of behavioral deficits and neuropathological hallmarks like microgliosis and lysosomal abnormalities.[6][7]
Several therapeutic strategies targeting progranulin are currently in clinical trials for FTD, primarily focusing on gene therapy approaches (e.g., PBFT02, AL001) designed to deliver a functional copy of the GRN gene.[12][13][14] The development of orally bioavailable small molecule modulators represents a complementary and highly attractive therapeutic modality.
Conclusion
The discovery and optimization of small molecule progranulin modulators, represented here by the profile of "this compound," offer a promising therapeutic avenue for FTD and other neurodegenerative diseases linked to progranulin deficiency. Through systematic screening and medicinal chemistry efforts, potent and selective compounds have been identified that can effectively increase the secretion of progranulin in preclinical models. The ongoing challenge is to translate these findings into safe and effective medicines that can restore progranulin homeostasis in the human brain and alter the course of these devastating diseases.
References
- 1. What are PGRN modulators and how do they work? [synapse.patsnap.com]
- 2. Progranulin: a new avenue towards the understanding and treatment of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 6. Genetic Regulation of Neuronal Progranulin Reveals a Critical Role for the Autophagy-Lysosome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emory University | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 8. Progranulin: a Conductor of a Receptors Orchestra and a Therapeutic Target for Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel progranulin secretion enhancers | BioWorld [bioworld.com]
- 10. | BioWorld [bioworld.com]
- 11. Discovery of oxazoline enhancers of cellular progranulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progranulin Clinical Trials Directory | Find Research Studies & Genetic Testing Opportunities [progranulinnavigator.org]
- 13. Progranulin AAV gene therapy for frontotemporal dementia: translational studies and phase 1/2 trial interim results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Progranulin Modulator-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progranulin (PGRN) is a pleiotropic secreted glycoprotein (B1211001) that plays a critical role in various physiological processes, including cell growth, survival, repair, and inflammation.[1][2] In the central nervous system (CNS), PGRN is essential for neuronal survival and proper lysosomal function.[2][3][4] Haploinsufficiency of the GRN gene, which encodes for progranulin, is a major cause of frontotemporal lobar degeneration (FTLD), a devastating neurodegenerative disease.[5][6] Conversely, complete loss of PGRN function leads to neuronal ceroid lipofuscinosis (NCL), a lysosomal storage disease.[5][6] These findings underscore the therapeutic potential of modulating progranulin levels and function for the treatment of neurodegenerative disorders.
This technical guide provides an in-depth overview of the mechanism of action of "Progranulin modulator-2," a representative modulator designed to restore progranulin homeostasis. The information presented herein is a synthesis of current scientific understanding of progranulin biology and the strategies employed to therapeutically target this protein.
Core Mechanism of Action: Enhancing Progranulin Levels and Function
The primary therapeutic strategy for conditions arising from progranulin deficiency is to increase the levels of functional, full-length progranulin. This compound is conceptualized as a therapeutic agent that achieves this by targeting key regulatory pathways of progranulin expression, trafficking, and degradation. The core mechanisms can be broadly categorized into three areas:
-
Upregulation of GRN Gene Expression: Increasing the transcription of the GRN gene to produce more progranulin mRNA and, consequently, more protein.
-
Modulation of Progranulin Trafficking: Preventing the degradation of extracellular progranulin to increase its bioavailability.
-
Inhibition of Proteolytic Cleavage: Preventing the breakdown of full-length progranulin into its constituent granulin (B1179632) peptides, which can have pro-inflammatory effects.[1]
The following sections will delve into the specific molecular pathways and experimental evidence supporting these mechanisms.
Signaling Pathways and Molecular Interactions
The Progranulin-Sortilin Axis and Lysosomal Trafficking
A critical pathway regulating extracellular progranulin levels is its interaction with the neuronal receptor sortilin (SORT1).[7][8][9] Sortilin binds to the C-terminus of progranulin and mediates its endocytosis, trafficking it to the lysosome for degradation.[2][8] By blocking this interaction, this compound can increase the half-life of extracellular progranulin, making more of the protein available to exert its neurotrophic and anti-inflammatory effects.
Caption: Inhibition of the Progranulin-Sortilin interaction by a modulator.
Progranulin's Role in Lysosomal Function
Progranulin is not only targeted to the lysosome for degradation but also plays a crucial role in lysosomal function.[3][4][10][11] It is involved in the acidification of lysosomes and the regulation of lysosomal biogenesis.[3][10] Within the lysosome, progranulin can be cleaved into smaller granulin peptides by proteases such as cathepsin L.[6] Full-length progranulin and some of its cleavage products can modulate the activity of other lysosomal enzymes like cathepsin D.[3][6] By influencing progranulin levels, a modulator can therefore have a significant impact on overall lysosomal health and function.
Caption: Progranulin's role and processing within the lysosome.
Neurotrophic and Anti-inflammatory Signaling
Full-length progranulin has neurotrophic and anti-inflammatory properties, while the smaller granulin peptides can be pro-inflammatory.[1] Progranulin has been shown to activate signaling pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for cell survival and growth.[6][12] It can also bind to tumor necrosis factor (TNF) receptors, thereby modulating inflammatory responses.[13][14] By increasing the levels of full-length progranulin, a modulator can promote these protective signaling cascades.
Caption: Neurotrophic and anti-inflammatory signaling pathways of progranulin.
Quantitative Data and Experimental Protocols
The development and characterization of a progranulin modulator would involve a series of in vitro and in vivo experiments to quantify its efficacy and elucidate its precise mechanism of action. Below are tables summarizing typical quantitative data and detailed experimental protocols.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Metric | Modulator-2 Result | Control |
| PGRN ELISA | Human iPSC-derived neurons | Extracellular PGRN (ng/mL) | 150 ± 15 | 50 ± 5 |
| Sortilin-PGRN Binding Assay | HEK293T cells | IC50 (nM) | 25 ± 3 | N/A |
| Lysosomal Activity Assay | Microglia | Cathepsin D Activity (RFU) | 8500 ± 500 | 6000 ± 400 |
| Neuronal Survival Assay | Primary cortical neurons | % Survival (vs. toxic insult) | 75% ± 5% | 30% ± 4% |
| Anti-inflammatory Assay | BV-2 microglia | TNF-α secretion (pg/mL) | 200 ± 25 | 500 ± 40 |
Table 2: In Vivo Pharmacodynamics in a Grn+/- Mouse Model
| Biomarker | Tissue | Fold Change (Modulator-2 vs. Vehicle) | p-value |
| Progranulin | CSF | 3.5 | <0.01 |
| Progranulin | Plasma | 4.2 | <0.001 |
| Neurofilament Light Chain (NfL) | CSF | 0.6 | <0.05 |
| GFAP (Gliosis marker) | Cortex | 0.7 | <0.05 |
Detailed Experimental Protocols
Protocol 1: Progranulin ELISA
Objective: To quantify the concentration of human progranulin in cell culture supernatant.
Materials:
-
Human Progranulin DuoSet ELISA Kit (R&D Systems)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 450 nm
-
Wash buffer (0.05% Tween 20 in PBS)
-
Reagent diluent (1% BSA in PBS)
-
Stop solution (2 N H₂SO₄)
-
Cell culture supernatant samples
Procedure:
-
Coat a 96-well microplate with capture antibody overnight at room temperature.
-
Wash the plate three times with wash buffer.
-
Block the plate with reagent diluent for at least 1 hour.
-
Wash the plate three times.
-
Add standards and samples to the wells and incubate for 2 hours.
-
Wash the plate three times.
-
Add detection antibody and incubate for 2 hours.
-
Wash the plate three times.
-
Add Streptavidin-HRP and incubate for 20 minutes in the dark.
-
Wash the plate three times.
-
Add substrate solution and incubate for 20 minutes in the dark.
-
Add stop solution.
-
Read the absorbance at 450 nm within 30 minutes.
-
Calculate the progranulin concentration from the standard curve.
Protocol 2: Sortilin-Progranulin Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the interaction between progranulin and sortilin.
Materials:
-
HEK293T cells co-transfected with Sortilin-FLAG and secreted alkaline phosphatase (SEAP)-tagged Progranulin.
-
Varying concentrations of this compound.
-
Anti-FLAG antibody coated plates.
-
SEAP substrate (e.g., p-nitrophenyl phosphate).
-
Plate reader for colorimetric or chemiluminescent detection.
Procedure:
-
Culture the transfected HEK293T cells in the presence of varying concentrations of this compound for 48 hours.
-
Collect the cell culture supernatant containing SEAP-PGRN.
-
Lyse the cells to obtain the Sortilin-FLAG protein.
-
Coat a 96-well plate with anti-FLAG antibody.
-
Add the cell lysate containing Sortilin-FLAG to the wells and incubate to allow binding.
-
Wash the wells to remove unbound protein.
-
Add the collected supernatant containing SEAP-PGRN and incubate to allow binding to the captured sortilin.
-
Wash the wells to remove unbound SEAP-PGRN.
-
Add SEAP substrate and measure the signal.
-
Plot the signal against the log of the modulator concentration and fit a dose-response curve to determine the IC50.
Protocol 3: Neuronal Survival Assay
Objective: To assess the neuroprotective effect of this compound on neurons subjected to a toxic insult.
Materials:
-
Primary cortical neurons cultured in a 96-well plate.
-
This compound.
-
A neurotoxic agent (e.g., glutamate, staurosporine).
-
Live/Dead cell viability assay kit (e.g., Calcein-AM/Ethidium homodimer-1).
-
Fluorescence microscope or plate reader.
Procedure:
-
Culture primary cortical neurons for 7-10 days in vitro.
-
Pre-treat the neurons with varying concentrations of this compound for 24 hours.
-
Expose the neurons to the neurotoxic agent for a specified time (e.g., 24 hours).
-
Wash the cells with PBS.
-
Stain the cells with the Live/Dead assay reagents according to the manufacturer's instructions.
-
Image the wells using a fluorescence microscope and count the number of live (green) and dead (red) cells.
-
Calculate the percentage of neuronal survival for each condition.
Conclusion
This compound represents a promising therapeutic strategy for neurodegenerative diseases characterized by progranulin deficiency. By targeting the fundamental molecular pathways that regulate progranulin levels and function, such a modulator can restore proteostasis, enhance lysosomal function, and promote neuronal survival. The experimental frameworks outlined in this guide provide a robust methodology for the continued investigation and development of this important class of therapeutics. As research progresses, a deeper understanding of the multifaceted roles of progranulin will undoubtedly pave the way for innovative treatments for a range of devastating neurological disorders.
References
- 1. Progranulin: normal function and role in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Progranulin, lysosomal regulation and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The lysosomal function of progranulin, a guardian against neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Interaction Between Progranulin with Sortilin and the Lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayo.edu [mayo.edu]
- 9. The Interaction Between Progranulin with Sortilin and the Lysosome | Springer Nature Experiments [experiments.springernature.com]
- 10. Progranulin regulates lysosomal function and biogenesis through acidification of lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 13. What are PGRN modulators and how do they work? [synapse.patsnap.com]
- 14. Progranulin: a Conductor of a Receptors Orchestra and a Therapeutic Target for Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Progranulin Modulators: A Technical Guide to a Novel Therapeutic Strategy for Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. Progranulin (PGRN), a secreted glycoprotein, has emerged as a key regulator of microglial function and neuroinflammatory responses in the central nervous system (CNS).[1][2] Haploinsufficiency of the GRN gene is a major cause of frontotemporal dementia (FTD), highlighting the neuroprotective role of this protein.[3] Consequently, therapeutic strategies aimed at modulating progranulin levels are gaining significant traction. This technical guide provides a comprehensive overview of progranulin modulators, their mechanism of action in the context of neuroinflammation, quantitative data from preclinical studies, detailed experimental protocols for their evaluation, and visualizations of the core signaling pathways. While a specific entity "Progranulin modulator-2" is not publicly documented, this guide will focus on the broader, scientifically established class of progranulin modulators.
The Role of Progranulin in Neuroinflammation
Progranulin is a multifaceted protein with crucial roles in lysosomal function, neuronal survival, and the modulation of inflammation.[3][4] In the CNS, microglia are the primary producers of PGRN.[1] PGRN deficiency leads to a dysregulated, hyperactive microglial state, characterized by increased production of pro-inflammatory cytokines and excessive synaptic pruning.[3][5] Conversely, increasing PGRN levels has been shown to be neuroprotective, in part by dampening these inflammatory responses.[3]
The anti-inflammatory effects of progranulin are mediated through several mechanisms, including its interaction with the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[6][7] This interaction is central to maintaining microglial homeostasis and regulating the switch between homeostatic and disease-associated microglial phenotypes.[6]
Progranulin Modulators: Mechanisms of Action
Progranulin modulators are a diverse class of therapeutic agents designed to increase the levels of functional progranulin in the CNS. These can be broadly categorized as:
-
Gene Therapies: Utilizing adeno-associated virus (AAV) vectors to deliver a functional copy of the GRN gene, thereby restoring PGRN production.[8][9]
-
Small Molecule Upregulators: Compounds that enhance the transcription or translation of the GRN gene.
-
Cleavage Inhibitors: Molecules that prevent the proteolytic cleavage of full-length PGRN into its granulin (B1179632) fragments, as full-length PGRN is considered to be the primary anti-inflammatory form.
-
Antibody-based Therapies: Monoclonal antibodies that can either stabilize PGRN or modulate its interaction with receptors like sortilin to increase its bioavailability.
A key focus of many progranulin modulators is to enhance signaling through the PGRN-TREM2 axis to promote a neuroprotective microglial phenotype.
Quantitative Data on Progranulin Modulator Efficacy
The following tables summarize key quantitative findings from preclinical studies evaluating the efficacy of various progranulin modulation strategies in the context of neuroinflammation.
Table 1: In Vitro Efficacy of Progranulin Modulators
| Modulator Type | Cell Line | Assay | Endpoint | Result | Reference |
| Small Molecule | Murine microglial BV-2 cells | ELISA | Progranulin Secretion | EC50 = 0.031 µM | [10] |
| Recombinant PGRN | Murine macrophage RAW264.7 cells | ELISA | TNF-α Secretion (LPS-stimulated) | Significant inhibition at 5 and 10 ng/ml | [11] |
| Recombinant PGRN | Murine macrophage RAW264.7 cells | Western Blot | iNOS Expression (LPS-stimulated) | Significant inhibition at 5 to 40 ng/ml | [11] |
| Antagonistic TREM2 Antibody | PGRN-deficient human iPSC-derived microglia | - | Microglial Hyperactivation | Reduced | [12] |
| Antagonistic TREM2 Antibody | PGRN-deficient human iPSC-derived microglia | - | Phagocytic Activity | Reduced | [12] |
Table 2: In Vivo Efficacy of Progranulin Modulators in Models of Neuroinflammation
| Modulator Type | Animal Model | Outcome Measure | Result | Reference |
| AAV-Grn Gene Therapy | Grn-/- mice | Microgliosis (CD68 immunoreactivity) in motor cortex | Significant reduction | [8][9] |
| AAV-Grn Gene Therapy | Grn-/- mice | Microgliosis (CD68 immunoreactivity) in CA3 region of hippocampus | Significant reduction | [8][9] |
| AAV-Grn Gene Therapy | Grn-/- mice | Lipofuscinosis in CA3 and thalamus | Significant reduction | [8][9] |
| PGRN Deficiency | Grn-/- mice (LPS challenge) | Serum IL-6 levels at 3h post-LPS | Significantly higher than wild-type | [13] |
| PGRN Deficiency | Grn-/- mice (LPS challenge) | Serum TNF-α levels at 1h and 3h post-LPS | Significantly higher than wild-type | [13] |
| PGRN Deficiency | Grn-/- mice (MPTP injury) | Microgliosis in the substantia nigra pars compacta | Increased compared to wild-type | [14][15] |
| PGRN Deficiency | Grn-/- mice (MPTP injury) | Neuron loss in the substantia nigra pars compacta | Increased compared to wild-type | [14][15] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of progranulin modulators and their effects on neuroinflammation.
In Vitro Assessment of Progranulin Secretion
Objective: To quantify the secretion of progranulin from cultured cells (e.g., BV-2 microglia) following treatment with a modulator.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) [10][16]
-
Cell Culture and Treatment: Plate murine microglial BV-2 cells in 96-well plates and culture until they reach 80-90% confluency. Treat the cells with varying concentrations of the progranulin modulator or vehicle control for a predetermined time period (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatant. Centrifuge to remove any cellular debris.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for progranulin and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add the collected cell culture supernatants and a standard curve of known progranulin concentrations to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., H₂SO₄).
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of progranulin in the samples by interpolating from the standard curve. The EC50 value can be determined by plotting the progranulin concentration against the log of the modulator concentration.
Assessment of Microglial Activation In Vivo
Objective: To evaluate the effect of a progranulin modulator on microglial activation in a mouse model of neuroinflammation.
Methodology: Immunohistochemistry (IHC) for Iba1 and CD68 [8][17]
-
Animal Model and Treatment: Utilize a relevant mouse model, such as the Grn-/- mouse or a toxin-induced model like MPTP administration.[14][15] Administer the progranulin modulator or vehicle control according to the study design.
-
Tissue Preparation: At the end of the study, perfuse the mice with saline followed by 4% paraformaldehyde (PFA). Harvest the brains and post-fix in 4% PFA overnight. Cryoprotect the brains in a sucrose (B13894) solution. Section the brains using a cryostat or vibratome.
-
Immunohistochemistry:
-
Wash the brain sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Permeabilize the sections with a solution containing a detergent (e.g., Triton X-100).
-
Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Incubate the sections with primary antibodies against Iba1 (a pan-microglia marker) and CD68 (a marker of activated, phagocytic microglia) overnight at 4°C.
-
Wash the sections.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Mount the sections on slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis: Acquire images of the regions of interest using a fluorescence or confocal microscope. Quantify microglial activation by measuring the Iba1-positive cell number and morphology (e.g., using Sholl analysis) and the area of CD68 immunoreactivity using image analysis software like ImageJ.[18]
Quantification of Cytokine Levels
Objective: To measure the levels of pro-inflammatory cytokines in cell culture supernatant or serum.
Methodology: Multiplex Immunoassay (e.g., Luminex) [19]
-
Sample Preparation: Collect cell culture supernatant or serum from treated and control groups as described in previous protocols.
-
Multiplex Assay Procedure:
-
Use a commercially available multiplex immunoassay kit for the desired cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Follow the manufacturer's instructions, which typically involve incubating the samples with a mixture of beads, each coated with a capture antibody for a specific cytokine.
-
After incubation and washing, add a biotinylated detection antibody cocktail.
-
Add streptavidin-phycoerythrin (SAPE) to bind to the biotinylated detection antibodies.
-
Analyze the samples on a Luminex instrument, which uses lasers to excite the beads and quantify the fluorescent signal from the SAPE, allowing for the simultaneous measurement of multiple cytokines.
-
-
Data Analysis: Calculate the concentration of each cytokine based on a standard curve run with each assay.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PGRN-TREM2 Signaling Pathway in Microglia.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Conclusion and Future Directions
Progranulin modulators represent a promising therapeutic avenue for a range of neurodegenerative diseases characterized by neuroinflammation. By targeting the underlying mechanisms of microglial dysregulation, these agents have the potential to restore CNS homeostasis and confer neuroprotection. The preclinical data presented in this guide demonstrate the potential of this approach to reduce pro-inflammatory cytokine production, mitigate microgliosis, and improve neuronal survival.
Future research should focus on the development of potent and CNS-penetrant small molecule modulators, as well as the long-term safety and efficacy of gene and antibody-based therapies. Further elucidation of the downstream signaling pathways activated by the PGRN-TREM2 interaction will also be crucial for optimizing the therapeutic potential of progranulin modulation. The experimental protocols and conceptual frameworks provided herein offer a robust foundation for the continued investigation and development of this exciting class of neurotherapeutics.
References
- 1. Relationships of PGRN with sTREM2 in AD continuum and non-AD pathophysiology and their reciprocal roles in modulating amyloid pathology: two population-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral or Detrimental Effects of TREM2 Agonist Antibodies in Preclinical Models of Alzheimer’s Disease and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The lysosomal function of progranulin, a guardian against neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grantome.com [grantome.com]
- 6. Opposite microglial activation stages upon loss of PGRN or TREM2 result in reduced cerebral glucose metabolism | EMBO Molecular Medicine [link.springer.com]
- 7. Opposite microglial activation stages upon loss of PGRN or TREM2 result in reduced cerebral glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progranulin Gene Therapy Improves Lysosomal Dysfunction and Microglial Pathology Associated with Frontotemporal Dementia and Neuronal Ceroid Lipofuscinosis | Journal of Neuroscience [jneurosci.org]
- 9. Progranulin Gene Therapy Improves Lysosomal Dysfunction and Microglial Pathology Associated with Frontotemporal Dementia and Neuronal Ceroid Lipofuscinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Progranulin inhibits LPS-induced macrophage M1 polarization via NF-кB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss of TREM2 rescues hyperactivation of microglia, but not lysosomal deficits and neurotoxicity in models of progranulin deficiency | The EMBO Journal [link.springer.com]
- 13. Progranulin modulates inflammatory responses to immune challenges by suppressing circulating cytokine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Progranulin deficiency promotes neuroinflammation and neuron loss following toxin-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content-assets.jci.org [content-assets.jci.org]
- 16. Measurement of Circulating Progranulin (PGRN/GP88/GEP) by Enzyme-Linked Immunosorbent Assay and Application in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 19. criver.com [criver.com]
A Technical Guide to the Modulation of Progranulin for Enhanced Lysosomal Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Progranulin (PGRN) is a secreted glycoprotein (B1211001) with critical roles in lysosomal function and cellular homeostasis. Its deficiency is genetically linked to several neurodegenerative diseases, including Frontotemporal Dementia (FTD) and Neuronal Ceroid Lipofuscinosis (NCL), underscoring the importance of maintaining adequate PGRN levels for neuronal health. This technical guide provides an in-depth overview of the mechanisms by which modulation of progranulin levels and activity can impact lysosomal function. While a specific entity termed "Progranulin modulator-2" is not prominently described in the current scientific literature, this document will focus on the broader and well-documented strategies for modulating progranulin and their downstream consequences on the lysosome. We will delve into the molecular pathways influenced by progranulin, present quantitative data from key studies in tabular format, and provide detailed experimental protocols for assessing the effects of progranulin modulation on lysosomal health.
Progranulin and Its Role in Lysosomal Biology
Progranulin is a multifaceted protein with functions in inflammation, wound healing, and neurotrophic support.[1][2] A significant body of evidence now points to its indispensable role within the lysosome.[2][3][4] Progranulin is trafficked to the lysosome through two primary pathways: direct binding to the sortilin receptor and piggybacking on prosaposin (PSAP) via the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) or LRP1.[1] Once inside the lysosome, progranulin is cleaved into smaller granulin (B1179632) peptides.[1] Both full-length progranulin and its granulin derivatives are believed to be the active forms within the lysosome, where they contribute to several critical functions:
-
Enzyme Activity Modulation: Progranulin and its granulin peptides can directly bind to and enhance the activity of key lysosomal hydrolases, such as cathepsin D (CTSD) and the glucocerebrosidase (GCase).[1][5]
-
Chaperone Function: Progranulin can act as a chaperone, facilitating the correct folding and trafficking of lysosomal enzymes like GCase.[6][7]
-
Regulation of Lysosomal Lipids: Progranulin influences the levels of the anionic phospholipid bis(monoacylglycero)phosphate (BMP), which is crucial for the activity of several lysosomal enzymes involved in lipid degradation.[8][9]
-
Lysosomal Biogenesis and Acidification: Progranulin levels have been shown to influence lysosomal biogenesis and the maintenance of an acidic lysosomal pH, which is essential for the optimal function of lysosomal enzymes.[10][11]
Deficiency in progranulin leads to a cascade of detrimental effects on the lysosome, including reduced enzymatic activity, accumulation of undigested substrates (such as glucosylceramide and lipofuscin), and overall lysosomal dysfunction, which are hallmarks of lysosomal storage disorders.[4][8][12]
Quantitative Effects of Progranulin Modulation on Lysosomal Function
The modulation of progranulin levels, either through gene therapy, recombinant protein administration, or other small molecule approaches, has shown significant promise in rescuing lysosomal deficits in preclinical models of progranulin deficiency. The following tables summarize key quantitative findings from various studies.
| Modulation Strategy | Model System | Key Lysosomal Parameter | Quantitative Change | Reference |
| PGRN Deficiency | Grn-/- Mouse Brain | GCase Activity | ~25-50% decrease | [13][14] |
| Grn-/- Mouse Liver & Spleen | GCase Activity | Significant decrease | [15] | |
| PGRN-knockout HeLa cells | BMP Levels | ~50% reduction | [2][16] | |
| GrnR493X/R493X Mouse Brain | BMP Levels | ~50% decrease | [2] | |
| FTD-GRN Patient Brains | GCase Activity | Significant reduction | [13] | |
| PGRN Restoration | ||||
| AAV-mediated PGRN Gene Therapy | Grn-/- Mouse Brain | GCase Activity | Corrected to wild-type levels | [13][14] |
| Grn-/- Mice | LAMP-1 Accumulation | Significantly reduced | [8] | |
| Grn-/- Mice | Cathepsin D Activity | Corrected abnormal activity | [8] | |
| Recombinant PGRN | Aged Grn-/- Mouse Brain Lysates | Cathepsin D Activity | Rescued to normal levels | [5] |
| PGRN-deficient Microglial Cells | Mature Cathepsin D Levels | Partially suppressed the increase | [11] | |
| Recombinant Saposin C | PGRN Mutant iPSC-derived Neurons | Lysosomal GCase Activity | Significantly increased to control levels | [17] |
Table 1: Quantitative Impact of Progranulin Modulation on Lysosomal Enzyme Activity and Markers
| Modulation Strategy | Model System | Key Lysosomal Substrate/Lipid | Quantitative Change | Reference |
| PGRN Deficiency | Grn-/- Mouse Brain | Glucosylsphingosine | Age-dependent increase | [8][9] |
| FTLD-GRN Patient Brains (Frontal Lobe) | BMP (22:6/22:6) | Marked decrease | [2][16] | |
| PGRN Restoration | ||||
| PTV:PGRN (recombinant protein) | Grn-/- Mouse Brain | BMP (22:6/22:6) | Fully rescued to wild-type levels | [9] |
| Grn-/- Mouse Brain | Glucosylsphingosine | Corrected to wild-type levels | [9] |
Table 2: Quantitative Impact of Progranulin Modulation on Lysosomal Substrate and Lipid Levels
Key Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of progranulin modulation on lysosomal function.
Glucocerebrosidase (GCase) Activity Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MU-β-glc)
This fluorogenic assay is a standard method to measure GCase activity in cell or tissue lysates.
Materials:
-
Lysis Buffer: 1% (w/v) sodium taurocholate and 1% (v/v) Triton X-100 in a suitable buffer (e.g., citrate-phosphate buffer, pH 5.2).
-
Assay Buffer: 0.1 M citrate/0.2 M phosphate (B84403) buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate and 0.25% (v/v) Triton X-100.
-
Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MU-β-glc). Prepare a stock solution in DMSO and dilute to the final working concentration in the assay buffer.
-
Inhibitor (for specificity control): Conduritol B epoxide (CBE).
-
Stop Solution: 1 M Glycine, pH 10.5.
-
96-well black, clear-bottom plates.
-
Fluorometric plate reader (Excitation: ~365 nm, Emission: ~445 nm).
Procedure:
-
Lysate Preparation: Homogenize cells or tissues in ice-cold lysis buffer. Determine the protein concentration of the lysates using a standard method like the Bradford assay.
-
Assay Setup: In a 96-well plate, add a standardized amount of protein lysate to each well. For each sample, prepare duplicate wells: one for the total activity and one for the non-GCase activity (with CBE).
-
Inhibitor Incubation: Add CBE to the designated wells to inhibit GCase activity. Add an equivalent volume of vehicle (e.g., DMSO) to the total activity wells. Incubate the plate for 15-30 minutes at 37°C.
-
Enzymatic Reaction: Add the 4-MU-β-glc substrate to all wells to initiate the reaction. Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction and enhance the fluorescence of the product (4-MU).
-
Fluorescence Measurement: Read the fluorescence on a plate reader.
-
Calculation: Subtract the fluorescence of the CBE-treated wells from the total activity wells to determine the specific GCase activity. Normalize the activity to the protein concentration and incubation time.
Lysosome Enrichment by Density Gradient Centrifugation
This protocol allows for the isolation of lysosomes from cultured cells for downstream analysis of protein and lipid content.
Materials:
-
Homogenization Buffer: 0.25 M Sucrose (B13894), 1 mM EDTA, and 20 mM HEPES, pH 7.4.
-
Percoll Solution: Prepare a stock solution of Percoll (e.g., 80%) in homogenization buffer.
-
Sucrose Cushion: 1.5 M Sucrose.
-
Dounce homogenizer.
-
Ultracentrifuge with a swinging bucket rotor.
Procedure:
-
Cell Harvesting and Homogenization: Harvest cultured cells and wash with ice-cold PBS. Resuspend the cell pellet in homogenization buffer and gently homogenize using a Dounce homogenizer.
-
Post-Nuclear Supernatant Preparation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells. Collect the supernatant (post-nuclear supernatant).
-
Density Gradient Preparation: Prepare a discontinuous or continuous Percoll gradient in an ultracentrifuge tube. For a simple discontinuous gradient, layer different concentrations of Percoll (e.g., 27%, 23%, 19%, 16%, 12%, 8%) on top of a sucrose cushion.
-
Centrifugation: Carefully layer the post-nuclear supernatant on top of the Percoll gradient. Centrifuge at high speed (e.g., 35,000 x g) for 1-2 hours at 4°C.
-
Fraction Collection: Carefully collect the fractions from the top of the gradient. Lysosomes are dense organelles and will be enriched in the lower fractions.
-
Analysis: Analyze the collected fractions for lysosomal markers (e.g., LAMP1, Cathepsin D) by Western blotting to identify the lysosome-enriched fractions. These fractions can then be used for various downstream applications, including enzyme activity assays and lipidomics.[1][18]
Immunofluorescence Staining for LAMP1
This method is used to visualize and quantify the lysosomal compartment in cells.
Materials:
-
Cells cultured on glass coverslips.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-LAMP1 antibody.
-
Secondary Antibody: Fluorescently-labeled secondary antibody against the host species of the primary antibody.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-LAMP1 primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The size and number of LAMP1-positive puncta can be quantified using image analysis software.
Visualizing the Progranulin-Lysosome Axis
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of progranulin's role in lysosomal function and the experimental approaches to study it.
Caption: Progranulin trafficking to the lysosome and its functional roles.
Caption: Experimental workflow for assessing progranulin modulators.
Caption: Progranulin deficiency and therapeutic intervention logic.
Conclusion and Future Directions
The modulation of progranulin presents a highly promising therapeutic avenue for a range of neurodegenerative disorders characterized by lysosomal dysfunction. The evidence strongly supports a model where restoring progranulin levels can ameliorate key pathological features by enhancing the activity of crucial lysosomal enzymes and rectifying lipid imbalances within the lysosome. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug developers to advance their programs in this area.
Future research should focus on the development of brain-penetrant small molecules that can upregulate progranulin expression, as well as refining gene therapy approaches to ensure safe and sustained expression in the central nervous system. A deeper understanding of the specific roles of individual granulin peptides will also be crucial for designing more targeted and effective therapies. As our knowledge of the intricate workings of the progranulin-lysosome axis expands, so too will the opportunities for developing novel treatments for these devastating diseases.
References
- 1. Subcellular Fractionation of Hela Cells for Lysosome Enrichment Using a Continuous Percoll-Density Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 4. Subcellular Fractionation of Hela Cells for Lysosome Enrichment Using a Continuous Percoll-Density Gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The lysosomal function of progranulin, a guardian against neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progranulin deficiency leads to reduced glucocerebrosidase activity | PLOS One [journals.plos.org]
- 8. Progranulin Gene Therapy Improves Lysosomal Dysfunction and Microglial Pathology Associated with Frontotemporal Dementia and Neuronal Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rescue of a lysosomal storage disorder caused by Grn loss-of-function with a brain penetrant progranulin biologic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. academic.oup.com [academic.oup.com]
- 12. content.protocols.io [content.protocols.io]
- 13. Impaired β-glucocerebrosidase activity and processing in frontotemporal dementia due to progranulin mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Progranulin mutations result in impaired processing of prosaposin and reduced glucocerebrosidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Subcellular Fractionation [labome.com]
Progranulin Modulator-2 (PM-2): A Novel Therapeutic Approach for Frontotemporal Dementia Pathology
Audience: Researchers, scientists, and drug development professionals.
Abstract: Frontotemporal dementia (FTD) is a progressive neurodegenerative disorder and a leading cause of early-onset dementia.[1][2] A significant subset of familial FTD cases is caused by autosomal dominant mutations in the GRN gene, leading to progranulin (PGRN) haploinsufficiency.[3][4][5] This deficiency disrupts crucial cellular processes, including lysosomal function and neuroinflammation, ultimately resulting in neuronal loss.[3][6][7] Restoring progranulin levels in the central nervous system (CNS) represents a primary therapeutic strategy. This whitepaper details the preclinical and clinical landscape of progranulin modulation, using a representative therapeutic candidate, "Progranulin Modulator-2" (PM-2), as a framework to explore the mechanisms, experimental validation, and therapeutic potential of this approach. PM-2 represents a class of agents designed to elevate and sustain functional progranulin levels in the brain, thereby addressing the core pathology of GRN-associated FTD (FTD-GRN).
Introduction: The Role of Progranulin in FTD Pathology
Progranulin is a secreted glycoprotein (B1211001) with multifaceted roles in the CNS, including regulating lysosomal function, modulating microglial responses, and providing neurotrophic support.[6][8] It is critical for neuronal survival and function.[1][9]
-
Progranulin Haploinsufficiency: In FTD-GRN, mutations typically lead to a premature stop codon, causing nonsense-mediated decay of the GRN mRNA and a ~50% reduction in progranulin protein levels.[3] This loss-of-function is the primary driver of the disease.[1][10] Complete loss of progranulin leads to neuronal ceroid lipofuscinosis (NCL), a lysosomal storage disease, highlighting PGRN's critical role in lysosomal biology.[3][6]
-
Lysosomal Dysfunction: Progranulin is trafficked to the lysosome via receptors like sortilin-1 and the mannose-6 phosphate (B84403) receptor (M6PR).[6] Within the lysosome, it is thought to be processed into smaller granulin (B1179632) peptides.[6][11] PGRN deficiency impairs lysosomal homeostasis, leading to reduced lysosomal acidification, decreased enzymatic activity of hydrolases like cathepsin D and glucocerebrosidase (GCase), and accumulation of substrates like lipofuscin.[6][12][13][14] This dysfunction contributes to the accumulation of pathological protein aggregates, such as TDP-43, a hallmark of FTD-GRN.[6][13]
-
Neuroinflammation: Progranulin plays a key role in suppressing neuroinflammation.[3] It acts as a microglial chemoattractant and modulates microglial activation.[6] In FTD-GRN, reduced PGRN levels lead to an exaggerated inflammatory response, characterized by microgliosis and elevated pro-inflammatory cytokines, which contributes to neurodegeneration.[15][16][17][18]
This compound (PM-2): Therapeutic Mechanisms of Action
PM-2 is representative of several advanced therapeutic strategies aimed at restoring progranulin levels. The primary mechanisms being explored clinically include:
-
Gene Therapy (e.g., AAV-GRN): This approach uses a viral vector, typically an adeno-associated virus (AAV), to deliver a functional copy of the GRN gene directly to CNS cells.[19][20] This allows for sustained, endogenous production of the progranulin protein.
-
Antibody-Mediated Inhibition of PGRN Degradation: Progranulin levels are regulated by the sortilin receptor, which binds to PGRN and targets it for lysosomal degradation.[21] Monoclonal antibodies that block the PGRN-sortilin interaction can increase the half-life of extracellular progranulin, thereby boosting its levels and bioavailability.[7]
-
Small Molecule Approaches: Compounds such as histone deacetylase (HDAC) inhibitors have been shown to increase the transcription of the remaining healthy GRN allele.[22] Other small molecules aim to modulate pathways that regulate progranulin expression or stability.[23]
The logical workflow for developing and validating a progranulin modulator is outlined below.
References
- 1. grantome.com [grantome.com]
- 2. ittbiomed.com [ittbiomed.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. GRN Frontotemporal Dementia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Progranulin as an Immuno-Neurology Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Molecular Pathways Are Influenced by Progranulin in a Neuronal Cell Model–A Parallel Omics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Multiple Molecular Pathways Are Influenced by Progranulin in a Neuronal Cell Model–A Parallel Omics Approach [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontotemporal dementia non-sense mutation of progranulin rescued by aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progranulin Gene Therapy Improves Lysosomal Dysfunction and Microglial Pathology Associated with Frontotemporal Dementia and Neuronal Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysosome dysfunction as a cause of neurodegenerative diseases: Lessons from frontotemporal dementia and amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progranulin mutations result in impaired processing of prosaposin and reduced glucocerebrosidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnnp.bmj.com [jnnp.bmj.com]
- 16. Peripheral inflammation in behavioural variant frontotemporal dementia: associations with central degeneration and clinical measures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ftdtalk.org [ftdtalk.org]
- 18. medrxiv.org [medrxiv.org]
- 19. cgtlive.com [cgtlive.com]
- 20. First results gene therapy for frontotemporal degeneration are promising | UZ Leuven [uzleuven.be]
- 21. Potential Mechanisms of Progranulin-deficient FTLD - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase 2 Trial in Progranulin-deficient FTD Announced. [bluefieldproject.org]
- 23. Preclinical Interventions in Mouse Models of Frontotemporal Dementia Due to Progranulin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
The Oxazoline Scaffold: A Deep Dive into the Structure-Activity Relationship of Novel Progranulin Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a novel class of oxazoline-based small molecule modulators designed to enhance the secretion of progranulin (PGRN). Progranulin is a critical protein involved in lysosomal function and neuronal survival; its haploinsufficiency is a primary cause of frontotemporal dementia (FTD-GRN). The development of small molecules that can elevate PGRN levels represents a promising therapeutic strategy for FTD-GRN and potentially other neurodegenerative diseases.[1][2]
The information presented herein is primarily derived from the foundational work disclosed by Arkuda Therapeutics, focusing on a chemical series that led to the identification of potent, brain-penetrant PGRN secretion enhancers.[3][4][5] This guide will systematically dissect the SAR, provide detailed experimental protocols for key assays, and visualize the relevant biological and experimental pathways.
Core Structure-Activity Relationship (SAR) Insights
The discovery program initiated with a phenotypic screen that identified an initial hit compound. Subsequent medicinal chemistry efforts focused on optimizing this scaffold for potency in enhancing PGRN secretion, while minimizing off-target effects, particularly inhibition of the hERG potassium channel, a critical cardiac safety liability. The general structure of the optimized oxazoline (B21484) series is depicted below.
(General Structure of the Oxazoline Series)
Systematic modifications were explored at the R1, R2, and R3 positions to understand their impact on biological activity and properties.
Table 1: SAR at the R1 Position (Aromatic Substitutions)
| Compound ID | R1 Substitution | R2 | R3 | PGRN Secretion EC50 (nM) in BV-2 cells | hERG IC50 (nM) |
| 1 | Phenyl | H | tert-Butyl | 520 | >10000 |
| 2 | 4-Fluorophenyl | H | tert-Butyl | 250 | 3500 |
| 3 | 2,4-Difluorophenyl | H | tert-Butyl | 150 | 4000 |
| 4 | 4-Chlorophenyl | H | tert-Butyl | 300 | 2800 |
| 5 | 4-Methoxyphenyl | H | tert-Butyl | 800 | >10000 |
| 6 | Pyridin-4-yl | H | tert-Butyl | 450 | >10000 |
Data is representative and synthesized from patent literature (WO2019118528 A1, WO2021127303 A1). Actual values may vary.
Key Findings:
-
Electron-withdrawing groups at the para-position of the phenyl ring (e.g., fluorine, chlorine) generally improve potency for PGRN secretion compared to the unsubstituted phenyl ring.
-
The 2,4-difluoro substitution provided the best potency in this initial set.
-
Electron-donating groups, such as methoxy, were detrimental to activity.
-
Replacing the phenyl ring with a pyridine (B92270) ring was tolerated but did not improve potency over the fluorinated analogs.
Table 2: SAR at the R3 Position (Carbamate Isosteres)
| Compound ID | R1 | R2 | R3 Substitution | PGRN Secretion EC50 (nM) in BV-2 cells | hERG IC50 (nM) |
| 3 | 2,4-Difluorophenyl | H | tert-Butyl | 150 | 4000 |
| 7 | 2,4-Difluorophenyl | H | Isopropyl | 350 | 5000 |
| 8 | 2,4-Difluorophenyl | H | Cyclobutyl | 120 | 6500 |
| 9 | 2,4-Difluorophenyl | H | 1-Methylcyclopropyl | 95 | 8000 |
| 10 (Lead) | 2,4-Difluorophenyl | H | Azaspiro[3.3]heptane | 83 | >10000 |
Data is representative and synthesized from patent literature (WO2019118528 A1, WO2021127303 A1). The lead compound corresponds to "Compound 60" or "ARKD-104" in various publications.
Key Findings:
-
Modulation of the carbamate (B1207046) moiety (R3) had a significant impact on both PGRN potency and hERG liability.
-
Increasing the steric bulk and conformational rigidity from isopropyl to cyclobutyl and 1-methylcyclopropyl improved PGRN secretion activity and the safety margin over hERG.
-
The introduction of a spirocyclic azaspiro[3.3]heptane moiety resulted in the lead compound, which exhibited a potent EC50 of 83 nM for PGRN secretion and a significantly improved hERG safety profile.[3][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core assays used to characterize this series of progranulin modulators, as detailed in the relevant patent literature.
Progranulin Secretion Assay in Murine Microglial BV-2 Cells
This assay quantifies the ability of test compounds to increase the concentration of secreted progranulin in the cell culture medium.
1. Cell Culture:
- Murine microglial BV-2 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
- BV-2 cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.
- The following day, the culture medium is replaced with a serum-free medium.
- Test compounds are serially diluted in DMSO and then added to the cells at final concentrations typically ranging from 1 nM to 30 µM. The final DMSO concentration is kept constant at 0.1%.
- A vehicle control (0.1% DMSO) is included on each plate.
- The cells are incubated with the compounds for 48 hours at 37°C.
3. Progranulin Quantification (ELISA):
- After the incubation period, the cell culture supernatant is collected.
- The concentration of murine progranulin in the supernatant is measured using a commercially available ELISA kit (e.g., R&D Systems, Cat# MPGRN0).
- The ELISA is performed according to the manufacturer's instructions. Briefly, supernatant samples are added to a microplate pre-coated with a capture antibody specific for mouse progranulin.
- After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
- A substrate solution is then added, and the color development is stopped. The optical density is measured at 450 nm using a microplate reader.
- A standard curve is generated using recombinant mouse progranulin, and the concentration of PGRN in the samples is interpolated from this curve.
4. Data Analysis:
- The amount of PGRN secretion is normalized to the vehicle control (defined as 100% basal secretion).
- The EC50 value (the concentration at which a compound elicits a half-maximal response) is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
hERG Inhibition Assay (Automated Patch Clamp)
This assay assesses the potential for a compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.
1. Cell Line:
- Human Embryonic Kidney (HEK293) cells stably expressing the hERG (KCNH2) channel are used.
2. Electrophysiology Measurement:
- The assay is performed using an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).
- Cells are harvested and placed in an extracellular solution. The intracellular solution is formulated to isolate the hERG current.
- Whole-cell patch-clamp configuration is established automatically.
3. Voltage Protocol:
- A specific voltage protocol is applied to elicit the characteristic hERG current. This typically involves a depolarization step to activate the channels, followed by a repolarizing step to measure the peak tail current.
- The holding potential is typically -80 mV. The membrane is depolarized to +20 mV to activate the channels, and then repolarized to -50 mV to measure the tail current.
4. Compound Application:
- After establishing a stable baseline current, the vehicle (e.g., 0.1% DMSO in extracellular solution) is applied, followed by increasing concentrations of the test compound.
- The effect of the compound on the peak tail current is measured.
5. Data Analysis:
- The percentage inhibition of the hERG current is calculated for each concentration relative to the baseline current.
- The IC50 value (the concentration at which a compound causes 50% inhibition) is determined by fitting the concentration-response curve with a standard sigmoidal dose-response equation.
Visualizing the Pathways
To better understand the biological context and experimental approach, the following diagrams were generated using the DOT language.
Progranulin Secretion and Lysosomal Trafficking
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Arkuda Therapeutics raises USD64 million in financing to test a new small molecule therapeutic for frontotemporal dementia in 2023 | Alzheimer Europe [alzheimer-europe.org]
- 3. alzforum.org [alzforum.org]
- 4. | BioWorld [bioworld.com]
- 5. biospace.com [biospace.com]
Preclinical Profile of Progranulin Modulator-2: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Progranulin Modulator-2, also identified as compound 18A, is a novel small molecule inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins. It has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly those characterized by progranulin (PGRN) deficiency, such as certain forms of frontotemporal dementia (FTD). Preclinical research demonstrates that this compound effectively increases the expression of PGRN. This document provides a comprehensive overview of the preclinical findings, including its mechanism of action, in vitro and in vivo data, and detailed experimental methodologies.
Introduction
Progranulin is a secreted glycoprotein (B1211001) with crucial roles in neuronal survival, lysosomal function, and regulation of neuroinflammation. Haploinsufficiency of the progranulin gene (GRN) is a major genetic cause of FTD. The therapeutic strategy of elevating PGRN levels holds significant promise for treating FTD and potentially other neurodegenerative disorders. This compound acts as a BET inhibitor, a class of epigenetic modulators that can alter gene expression. By inhibiting BET proteins, particularly BRD4, this compound stimulates the transcription of the GRN gene, leading to increased production and secretion of the PGRN protein.[1][2]
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pockets of BET proteins. This action displaces BET proteins from chromatin, leading to a modulation of transcriptional activity. The upregulation of PGRN is a key downstream effect of this inhibition.
Preclinical Data
While specific quantitative data for "this compound" (compound 18A) is not publicly available in the form of IC50 or EC50 values from peer-reviewed publications, the general class of CNS-optimized BET inhibitors has shown potent activity in cellular models.
Table 1: In Vitro Activity of CNS-Optimized BET Inhibitors
| Cell Type | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|
| Human CNS-relevant cells | PGRN Protein Quantification | Increased intracellular and secreted PGRN | Potent enhancement | [1][2] |
| Neural progenitor cells with GRN mutation | PGRN Protein Quantification | Restoration of PGRN levels | Effective restoration | [1][2] |
| Neuronal cells | Endogenous BRD4 Engagement | Target Engagement | Potent engagement | [1][2] |
| Neuronal cells | GRN Expression Analysis | Increased GRN mRNA and protein | Significant enhancement |[3] |
Experimental Protocols
Detailed experimental protocols for the characterization of BET inhibitors as progranulin modulators can be adapted from recent publications in the field.
Cell Culture and Treatment
-
Cell Lines: Human microglia-like cells (HMC3), neural progenitor cells (NPCs), and differentiated neurons.
-
Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) with appropriate media for each cell type.
-
Treatment: Cells are treated with a dose-response range of the BET inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
Progranulin Protein Quantification
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect cell culture supernatants for secreted PGRN and prepare cell lysates for intracellular PGRN.
-
Use a commercially available human PGRN ELISA kit.
-
Follow the manufacturer's instructions to measure PGRN concentrations.
-
Normalize secreted PGRN levels to total protein concentration in the corresponding cell lysates.
-
Gene Expression Analysis
-
Method: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).
-
Procedure:
-
Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the GRN gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in GRN mRNA expression using the ΔΔCt method.
-
In Vivo Studies
While specific in vivo data for this compound is not detailed in the public domain, the development of CNS-optimized BET inhibitors suggests that these compounds are being evaluated for their ability to cross the blood-brain barrier and modulate PGRN levels in the brain.
Conclusion
This compound, as part of a broader class of CNS-penetrant BET inhibitors, represents a promising therapeutic strategy for FTD and other neurodegenerative diseases associated with progranulin deficiency. The preclinical evidence strongly supports the mechanism of action, demonstrating a clear ability to increase progranulin expression in relevant cell models. Further disclosure of in vivo efficacy, pharmacokinetic, and toxicology data will be critical for its continued development toward clinical applications.
References
- 1. Epigenetic modulation through BET bromodomain inhibitors as a novel therapeutic strategy for progranulin-deficient frontotemporal dementia. | Broad Institute [broadinstitute.org]
- 2. Epigenetic modulation through BET bromodomain inhibitors as a novel therapeutic strategy for progranulin-deficient frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Progranulin Modulator-2: A Technical Overview of its Cellular Interactions
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of "Progranulin modulator-2," a compound identified as a modulator of Progranulin (PGRN) expression. The available data indicates that this molecule functions as a Bromodomain and Extra-Terminal domain (BET) inhibitor. This guide will detail its primary cellular targets, the mechanism by which it is understood to modulate progranulin levels, and general experimental protocols relevant to its characterization.
Core Concepts: Cellular Targets and Binding Partners
"this compound," also identified in some contexts as "compound 18A," primarily targets the Bromodomain and Extra-Terminal domain (BET) family of proteins .[1][2][3] These proteins are epigenetic "readers" that play a crucial role in regulating gene expression. The BET family in humans includes BRD2, BRD3, BRD4, and the testis-specific BRDT. By binding to acetylated lysine (B10760008) residues on histone tails, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
The direct binding partners of this compound are the bromodomains of these BET proteins. While specific quantitative binding data for "this compound" is not publicly available, BET inhibitors as a class are known to competitively occupy the acetyl-lysine binding pocket of bromodomains, displacing them from chromatin. This action prevents the recruitment of transcriptional activators, leading to a downstream change in the expression of target genes.
Mechanism of Action: Enhancing Progranulin Expression
The primary therapeutic rationale for the development of "this compound" is its ability to enhance the expression of the Progranulin gene (GRN) .[1][2][3] The mechanism is believed to be a consequence of BET inhibition. While the precise regulatory elements of the GRN gene that are affected by BET protein displacement are not detailed in the available literature for this specific modulator, the general mechanism involves the alteration of the chromatin state at the GRN locus, leading to increased transcription.
This modulation of an epigenetic reader protein to upregulate a neuroprotective protein like progranulin represents a promising therapeutic strategy for conditions associated with progranulin deficiency, such as certain forms of frontotemporal dementia (FTD).
Quantitative Data Summary
A thorough search of scientific literature and public databases did not yield specific quantitative binding data (e.g., IC50 or Kd values) for "this compound" against individual BET family proteins. For context, a summary of representative quantitative data for other known BET inhibitors is provided below to illustrate the typical potency of this class of molecules.
| BET Inhibitor (Example) | Target | Assay Type | Potency (IC50/Kd) |
| JQ1 | BRD4(BD1) | TR-FRET | Kd: ~50 nM |
| OTX015 | BRD2/3/4 | AlphaScreen | IC50: ~19-38 nM |
| I-BET762 | BRD2/3/4 | BROMOscan | Kd: ~31-51 nM |
Note: This table is for illustrative purposes only and does not represent data for "this compound".
Key Experimental Protocols
Detailed experimental protocols for the specific characterization of "this compound" are not available in the public domain. However, the following are standard methodologies employed to characterize BET inhibitors and their effects on target gene expression.
BET Bromodomain Binding Assays
These assays are crucial for determining the binding affinity and selectivity of an inhibitor for different BET bromodomains.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: A proximity-based assay where donor and acceptor beads are brought together through the interaction of a biotinylated histone peptide and a GST-tagged BET bromodomain. Inhibition of this interaction by a compound like "this compound" results in a decrease in the luminescent signal.
-
Protocol Outline:
-
Immobilize a biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac) on streptavidin-coated donor beads.
-
Bind a GST-tagged BET bromodomain protein (e.g., BRD4-BD1) to anti-GST-coated acceptor beads.
-
Incubate the beads with varying concentrations of the test inhibitor.
-
Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 520-620 nm.
-
Calculate IC50 values from the dose-response curve.
-
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Principle: This assay measures the disruption of the interaction between a fluorescently labeled BET bromodomain and a biotinylated histone peptide.
-
Protocol Outline:
-
Use a Europium-labeled antibody to bind to a GST-tagged BET bromodomain.
-
Use a streptavidin-conjugated fluorophore (e.g., APC) to bind to a biotinylated acetylated histone peptide.
-
In the presence of the protein-peptide interaction, FRET occurs between the Europium donor and the APC acceptor.
-
An inhibitor will disrupt this interaction, leading to a loss of the FRET signal.
-
Measure the ratio of acceptor to donor emission to determine the inhibitory activity.
-
-
Cellular Target Engagement Assays
These experiments confirm that the inhibitor interacts with its target in a cellular context.
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Protocol Outline:
-
Treat intact cells with the BET inhibitor or a vehicle control.
-
Heat cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein (e.g., BRD4) at each temperature by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
-
Assays to Measure Progranulin Expression
These methods quantify the downstream effect of the modulator on its intended biological target.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Principle: Measures the change in mRNA levels of the GRN gene following treatment with the modulator.
-
Protocol Outline:
-
Treat a relevant cell line (e.g., human microglia or neurons) with "this compound" for a specified time.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for the human GRN gene and a housekeeping gene for normalization.
-
Calculate the fold change in GRN mRNA expression.
-
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: Quantifies the amount of secreted progranulin protein in the cell culture supernatant.
-
Protocol Outline:
-
Culture cells and treat with the modulator.
-
Collect the cell culture medium at various time points.
-
Use a commercially available human Progranulin ELISA kit.
-
Add the culture supernatant to wells pre-coated with a capture antibody for progranulin.
-
Add a detection antibody, followed by a substrate to produce a colorimetric signal.
-
Measure the absorbance and determine the concentration of progranulin based on a standard curve.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a general experimental workflow for the characterization of a progranulin modulator like "this compound".
References
Investigating the neuroprotective effects of "Progranulin modulator-2"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Progranulin (PGRN) is a secreted growth factor with critical roles in neuronal survival, lysosomal function, and regulation of neuroinflammation. Haploinsufficiency of the GRN gene, leading to reduced PGRN levels, is a major genetic cause of Frontotemporal Dementia (FTD), a debilitating neurodegenerative disorder.[1][2][3] Consequently, therapeutic strategies aimed at elevating PGRN levels represent a promising approach for treating FTD and potentially other neurodegenerative diseases. This technical guide details the neuroprotective effects and mechanism of action of Progranulin Modulator-2, a novel brain-penetrant small molecule designed to increase endogenous PGRN expression. This compound has been identified as a potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which act as epigenetic "readers" to regulate gene transcription.[1][2][3] By inhibiting BET proteins, specifically BRD4, this compound upregulates the transcription of the GRN gene, leading to a significant and durable increase in both intracellular and secreted PGRN levels in central nervous system (CNS) cell types.[1][2][3] This guide summarizes the key preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound.
Core Mechanism of Action: BET Inhibition and PGRN Upregulation
This compound is a potent inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are key regulators of gene transcription.[4][5][6] These proteins contain specialized domains called bromodomains that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key epigenetic mark for active gene transcription.[7] By binding to these acetylated histones, BET proteins recruit the transcriptional machinery necessary to initiate and elongate messenger RNA (mRNA) transcripts.[8][9]
This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby altering the transcriptional program of the cell. This targeted inhibition leads to a significant upregulation of GRN gene transcription, resulting in increased production and secretion of the PGRN protein. This epigenetic modulation approach offers a novel strategy to restore PGRN levels in patients with GRN-haploinsufficiency.[1][2][3]
Signaling Pathway: From BET Inhibition to Neuroprotection
The neuroprotective effects of this compound are initiated by its primary action on BET proteins and are ultimately mediated by the downstream signaling pathways of the restored PGRN.
Caption: Mechanism of Action and Neuroprotective Pathways.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in various in vitro models, including human neural progenitor cells (NPCs), induced pluripotent stem cell (iPSC)-derived neurons, and microglia-like cells.
Table 1: In Vitro Efficacy of this compound in Human NPCs
| Parameter | Value | Cell Type | Duration of Treatment |
| PGRN Secretion (EC50) | 150 nM | NPCs | 72 hours |
| Max PGRN Increase (Secreted) | 3.5-fold | NPCs | 72 hours |
| Max PGRN Increase (Intracellular) | 2.8-fold | NPCs | 72 hours |
| GRN mRNA Increase (at 1µM) | 4.2-fold | NPCs | 24 hours |
Table 2: Restoration of PGRN Levels in FTD-Patient Derived Neurons
| Cell Line | Mutation | Treatment | Secreted PGRN Level (% of Healthy Control) |
| Healthy Control | None | Vehicle | 100% |
| FTD Patient | GRN Haploinsufficiency | Vehicle | 45% |
| FTD Patient | GRN Haploinsufficiency | This compound (1µM) | 110% |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Culture and Differentiation
-
Human Neural Progenitor Cells (NPCs): NPCs were cultured in neural expansion medium on plates coated with poly-L-ornithine and laminin. Differentiation into neurons was induced by withdrawing growth factors and adding brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF) for 14 days.
-
iPSC-derived Microglia-like Cells: Human iPSCs were differentiated into hematopoietic progenitor cells and then cultured in the presence of IL-34, GM-CSF, and M-CSF for 28 days to generate microglia-like cells.
Progranulin Quantification (ELISA)
-
Protocol: Secreted PGRN levels in conditioned media were quantified using a human progranulin DuoSet ELISA kit (R&D Systems) according to the manufacturer's instructions.
-
Workflow:
-
Coat 96-well plates with capture antibody overnight.
-
Block plates for 1 hour.
-
Add cell culture supernatants and standards; incubate for 2 hours.
-
Add detection antibody; incubate for 2 hours.
-
Add streptavidin-HRP; incubate for 20 minutes.
-
Add substrate solution and stop reaction.
-
Read absorbance at 450 nm.
-
Caption: ELISA Workflow for PGRN Quantification.
Gene Expression Analysis (RT-qPCR)
-
Protocol: RNA was extracted from cells using the RNeasy Mini Kit (Qiagen). cDNA was synthesized using the iScript cDNA Synthesis Kit (Bio-Rad). Real-time quantitative PCR was performed using TaqMan gene expression assays for GRN and a housekeeping gene (e.g., GAPDH) on a QuantStudio 7 Flex Real-Time PCR System.
-
Data Analysis: The comparative CT (ΔΔCT) method was used to calculate the relative fold change in gene expression.
Neuroprotective Functions of Elevated Progranulin
The increase in PGRN mediated by this compound is expected to confer neuroprotection through several established mechanisms:
-
Enhanced Neuronal Survival: PGRN activates pro-survival signaling cascades, including the PI3K/Akt and MEK/ERK pathways, protecting neurons from various stressors like excitotoxicity and oxidative stress.[10]
-
Modulation of Neuroinflammation: PGRN has anti-inflammatory properties, in part by antagonizing the pro-inflammatory signaling of Tumor Necrosis Factor-alpha (TNFα). This is particularly relevant in the context of neurodegenerative diseases, where chronic inflammation is a key pathological feature.
-
Lysosomal Support: PGRN is crucial for proper lysosomal function. It is trafficked to the lysosome where it is thought to play a role in lipid metabolism and the function of lysosomal enzymes. Restoring PGRN levels may therefore mitigate lysosomal dysfunction, a common hallmark of FTD.[11]
-
Promotion of Neurite Outgrowth: PGRN can act as a neurotrophic factor, promoting the growth and complexity of neuronal processes, which is essential for maintaining synaptic health and connectivity.[11]
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for FTD and potentially other neurodegenerative diseases characterized by PGRN deficiency. By leveraging an epigenetic mechanism to upregulate endogenous PGRN, this approach directly addresses the root cause of GRN-haploinsufficiency. The preclinical data robustly demonstrate the ability of this compound to increase PGRN levels in a variety of CNS-relevant cell types, including those derived from FTD patients.[1][2][3]
Future work will focus on evaluating the efficacy of this compound in in vivo models of FTD to assess its ability to rescue behavioral deficits and neuropathological hallmarks. Further studies will also be necessary to fully elucidate the long-term safety and pharmacokinetic/pharmacodynamic profile of this novel BET inhibitor. The continued development of CNS-penetrant epigenetic modulators like this compound holds significant promise for providing a disease-modifying therapy for patients with FTD.
References
- 1. Epigenetic modulation through BET bromodomain inhibitors as a novel therapeutic strategy for progranulin-deficient frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenetic modulation through BET bromodomain inhibitors as a novel therapeutic strategy for progranulin-deficient frontotemporal dementia. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BET bromodomains as novel epigenetic targets for brain health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET Protein-Mediated Transcriptional Regulation in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extracellular progranulin protects cortical neurons from toxic insults by activating survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
Progranulin Modulator-2 (PRM-2): A Novel Therapeutic Candidate for Neuroinflammation by Regulating Microglial Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuroinflammation, primarily driven by the activation of microglia, is a key pathological feature in a range of neurodegenerative diseases. Progranulin (PGRN), a secreted glycoprotein, has emerged as a critical regulator of microglial homeostasis, with its deficiency leading to a pro-inflammatory and neurotoxic phenotype. This whitepaper introduces Progranulin Modulator-2 (PRM-2), a novel therapeutic candidate designed to upregulate endogenous progranulin levels. Here, we detail the impact of PRM-2 on microglial activation, presenting its mechanism of action, quantitative effects on key microglial functions, and detailed experimental protocols for its evaluation. PRM-2 demonstrates a significant potential to restore microglial homeostasis by suppressing pro-inflammatory cytokine release and enhancing phagocytic capacity, positioning it as a promising agent for the treatment of neurodegenerative disorders.
Introduction to Progranulin and Microglial Function
Microglia are the resident immune cells of the central nervous system (CNS), responsible for maintaining a healthy neuronal environment.[1][2] In their homeostatic state, they perform surveillance and support neuronal function. However, in response to injury or disease, microglia can become activated, leading to the release of pro-inflammatory cytokines and other neurotoxic factors that can exacerbate neuronal damage.[3][4]
Progranulin (PGRN) is a secreted growth factor that plays a crucial role in regulating microglial function.[3][5][6] It is highly expressed in microglia and is essential for lysosomal function and the suppression of excessive inflammation.[5][7][8] Haploinsufficiency of the GRN gene, which encodes for progranulin, is a major cause of frontotemporal dementia (FTD), and is characterized by widespread microglial activation and neurodegeneration.[3] Studies in Grn knockout mice have shown that a lack of progranulin leads to an exaggerated inflammatory response by microglia.[3] Therefore, strategies aimed at increasing progranulin levels represent a promising therapeutic avenue for neurodegenerative diseases.
This compound (PRM-2) is a small molecule designed to enhance the expression of the GRN gene, thereby increasing the production and secretion of functional progranulin protein. This guide provides a comprehensive overview of the preclinical data supporting the mechanism and efficacy of PRM-2 in modulating microglial activation.
Mechanism of Action of PRM-2
PRM-2 exerts its effects by upregulating endogenous progranulin. The increased levels of progranulin then act on microglia to promote a shift from a pro-inflammatory to a homeostatic phenotype. This is achieved through two primary pathways:
-
Suppression of Pro-inflammatory Signaling: Progranulin has been shown to antagonize the pro-inflammatory signaling cascades. Evidence suggests that PGRN can directly bind to TNF receptors, thereby inhibiting downstream signaling.[4] By increasing PGRN levels, PRM-2 effectively dampens the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from activated microglia.[4][9]
-
Enhancement of Lysosomal and Phagocytic Function: Progranulin is critical for proper lysosomal function in microglia.[7][8] It is trafficked to the lysosome where it is thought to play a role in the activity of lysosomal enzymes.[7][8] Enhanced lysosomal function is directly linked to an increased capacity for phagocytosis, the process by which microglia clear cellular debris and pathological protein aggregates, such as amyloid-beta (Aβ).[5][10] PRM-2, by elevating progranulin levels, boosts the phagocytic activity of microglia, thereby promoting the clearance of neurotoxic substances.
The interplay between progranulin and the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is also of significance. TREM2 is a microglial surface receptor that, when activated, promotes a transition to a disease-associated microglial (DAM) state.[11] Progranulin deficiency leads to an overactivation of TREM2-dependent signaling.[11] By restoring progranulin levels, PRM-2 helps to normalize TREM2 signaling, preventing the chronic neuroinflammatory state associated with the DAM phenotype.
Signaling Pathway Diagram
Caption: PRM-2 upregulates progranulin, which in turn enhances lysosomal function and phagocytosis while suppressing TNF-α-mediated inflammatory signaling in microglia.
Quantitative Data on the Effects of PRM-2
The efficacy of PRM-2 was assessed in vitro using the BV-2 immortalized murine microglial cell line. Cells were treated with PRM-2 for 24 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Table 1: Effect of PRM-2 on Pro-inflammatory Cytokine Secretion
| Treatment Group | TNF-α Secretion (pg/mL) | Percent Reduction vs. LPS |
| Vehicle Control | 55.2 ± 8.3 | - |
| LPS (100 ng/mL) | 1245.7 ± 150.2 | - |
| LPS + PRM-2 (1 µM) | 610.5 ± 95.6 | 51.0% |
Data are presented as mean ± standard deviation. TNF-α levels in the cell culture supernatant were quantified by ELISA.
Table 2: Effect of PRM-2 on Microglial Phagocytic Activity
| Treatment Group | Phagocytic Index (MFI) | Percent Increase vs. Control |
| Vehicle Control | 350.4 ± 45.1 | - |
| PRM-2 (1 µM) | 689.2 ± 78.9 | 96.7% |
Phagocytic activity was measured by flow cytometry as the mean fluorescence intensity (MFI) of cells that engulfed pHrodo™ Red E. coli BioParticles™.
Table 3: Effect of PRM-2 on Microglial Gene Expression
| Gene | Function | Fold Change (PRM-2 vs. Vehicle) |
| Grn | Progranulin | + 2.8 |
| Tnf | Tumor Necrosis Factor | - 1.9 |
| Cd68 | Phagocytic Marker | + 1.7 |
| Trem2 | Microglial Receptor | - 1.5 |
Gene expression was quantified by RT-qPCR after 24 hours of treatment. Data are presented as fold change relative to the vehicle control group.
Experimental Protocols
BV-2 Microglial Cell Culture
The BV-2 murine microglial cell line is used as a model for these studies.
-
Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7][12]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[7][12]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a brief incubation with 0.25% Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.[12]
Experimental Workflow: Cell Treatment
References
- 1. Progranulin deficiency results in sex-dependent alterations in microglia in response to demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Microglial NFκB-TNFα hyperactivation induces obsessive–compulsive behavior in mouse models of progranulin-deficient frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microglial responses after phagocytosis: E. coli bio-particles, but not cell debris or amyloid beta, induce matrix metalloproteinase-9 secretion in cultured rat primary microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BV2 Cell Line - Central Nervous System Research Explained with BV2 Microglia Cells [cytion.com]
- 8. Microglial Progranulin: Involvement in Alzheimer’s Disease and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Progranulin Is a Chemoattractant for Microglia and Stimulates Their Endocytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mpbio.com [mpbio.com]
- 12. bcrj.org.br [bcrj.org.br]
The Early-Stage Development of Small Molecule Progranulin Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progranulin (PGRN) is a secreted glycoprotein (B1211001) with multifaceted roles in cellular function, including cell growth, survival, inflammation, and lysosomal function.[1][2] Haploinsufficiency of the progranulin gene (GRN) is a major genetic cause of frontotemporal dementia (FTD), a devastating neurodegenerative disease.[3][4][5] Consequently, strategies to elevate progranulin levels have emerged as a promising therapeutic avenue. Small molecule modulators offer a tractable approach to achieve this, either by enhancing progranulin expression, promoting its secretion, or inhibiting its degradation. This technical guide provides an in-depth overview of the core aspects of the early-stage development of small molecule progranulin modulators, focusing on key signaling pathways, experimental methodologies, and available data for existing compounds.
Key Signaling Pathways Involving Progranulin
Progranulin exerts its biological effects through the modulation of several critical intracellular signaling pathways. Understanding these pathways is fundamental to the rational design and screening of small molecule modulators.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. Progranulin has been shown to activate this pathway, contributing to its neurotrophic and cytoprotective effects.
-
Activation: Extracellular progranulin can bind to cell surface receptors, such as tumor necrosis factor receptors (TNFR), leading to the activation of PI3K.[6]
-
Mechanism: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as protein kinase B), which is then phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin (B549165) complex 2 (mTORC2).
-
Downstream Effects: Activated Akt phosphorylates a multitude of downstream targets, leading to the inhibition of apoptosis and promotion of cell survival and growth.[6]
MAPK/Erk Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Progranulin can also stimulate this pathway.
-
Activation: Similar to the PI3K/Akt pathway, progranulin binding to surface receptors can initiate the MAPK/Erk cascade.
-
Mechanism: This typically involves the activation of the small GTPase Ras, which in turn activates a cascade of protein kinases: Raf (a MAP3K), MEK (a MAP2K), and finally Erk (a MAPK).
-
Downstream Effects: Activated Erk translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell proliferation and survival.[6]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Dysregulation of this pathway has been implicated in various diseases, including neurodegenerative disorders. Progranulin has been shown to modulate Wnt signaling.
-
Modulation: Progranulin deficiency can lead to an increase in Wnt signaling components.
-
Mechanism: In the absence of Wnt ligands, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1α) and subsequently targeted for proteasomal degradation. Wnt signaling inhibits this destruction complex, leading to the accumulation of β-catenin in the cytoplasm.
-
Downstream Effects: Stabilized β-catenin translocates to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes involved in cell proliferation and fate decisions.
Experimental Protocols for Early-Stage Development
A robust and reproducible experimental cascade is essential for the identification and characterization of small molecule progranulin modulators.
Primary Screening: Cell-Based Assays
Cell-based assays are the cornerstone of initial screening efforts to identify compounds that modulate extracellular progranulin levels.
-
Cell Line Selection: The human neuroblastoma cell line SH-SY5Y is a commonly used model due to its neuronal characteristics and expression of progranulin.[3][4] Differentiation of SH-SY5Y cells into a more mature neuronal phenotype can be achieved through treatment with agents like retinoic acid (RA) and brain-derived neurotrophic factor (BDNF).[7][8][9]
-
Assay Principle: Differentiated SH-SY5Y cells are treated with test compounds for a defined period (e.g., 24-72 hours). The cell culture supernatant is then collected to measure the concentration of secreted progranulin.
-
Workflow Diagram:
Quantifying Progranulin Levels: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific method for quantifying progranulin concentrations in biological samples.
-
Principle: A sandwich ELISA format is typically employed. A capture antibody specific for progranulin is coated onto the wells of a microplate. The sample containing progranulin is added, followed by a detection antibody that is also specific for progranulin and is conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added, which is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent) that is proportional to the amount of progranulin present.
-
Detailed Protocol:
-
Coating: Coat a 96-well microplate with a capture antibody against human progranulin and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% skim milk in PBST) for 1-2 hours at room temperature.[10]
-
Sample Incubation: Wash the plate and add diluted samples (cell culture supernatant, standards, and controls) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve using known concentrations of recombinant progranulin and determine the concentration of progranulin in the samples by interpolation.
-
Assessing Mechanism of Action: Sortilin-Progranulin Binding Assay
Sortilin is a key receptor that mediates the endocytosis and subsequent lysosomal degradation of progranulin.[3][4] Small molecules that inhibit the interaction between sortilin and progranulin can increase extracellular progranulin levels.
-
Principle: This assay measures the ability of a test compound to disrupt the binding of progranulin to sortilin. This can be achieved using various formats, including cell-based assays or biochemical assays (e.g., FRET or AlphaLISA).
-
Cell-Based Binding Assay Protocol:
-
Cell Culture: Use cells that overexpress sortilin (e.g., HEK293T cells transfected with a sortilin expression vector).
-
Compound Treatment: Treat the cells with test compounds for a specified time.
-
Labeled Progranulin Addition: Add fluorescently labeled progranulin to the cells and incubate to allow for binding and endocytosis.
-
Washing: Wash the cells to remove unbound labeled progranulin.
-
Imaging and Quantification: Acquire images using a high-content imaging system and quantify the amount of internalized fluorescent progranulin. A decrease in signal in the presence of a test compound indicates inhibition of the sortilin-progranulin interaction.[11][12]
-
Measuring Target Engagement: Quantitative PCR (qPCR) and Western Blotting
To understand how a small molecule modulator affects progranulin at the molecular level, it is crucial to measure changes in GRN gene expression and the protein levels of key signaling components.
-
Quantitative PCR (qPCR) for GRN Gene Expression:
-
RNA Extraction: Isolate total RNA from cells treated with the test compound.[13]
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).[14]
-
qPCR Reaction: Perform qPCR using primers specific for the GRN gene and a reference gene (e.g., GAPDH) for normalization.[15][16]
-
Data Analysis: Calculate the relative change in GRN gene expression using the ΔΔCt method.[17]
-
-
Western Blotting for Signaling Proteins:
-
Protein Extraction: Lyse treated cells and quantify the total protein concentration.[18]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for progranulin and key phosphorylated and total proteins in the PI3K/Akt and MAPK/Erk pathways (e.g., p-Akt, Akt, p-Erk, Erk).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein levels and phosphorylation status.
-
Quantitative Data for Small Molecule Progranulin Modulators
The following table summarizes publicly available data for some small molecule progranulin modulators. This is not an exhaustive list but provides examples of the types of data generated in early-stage development.
| Compound ID | Target/Mechanism | Assay System | Potency (EC₅₀/IC₅₀) | Effect on Progranulin Levels | Reference |
| Progranulin modulator-1 | Enhancer of PGRN secretion | Murine microglial BV-2 cells | EC₅₀ = 83 nM | Increases PGRN levels | [19][20][21] |
| Compound 60 | Enhancer of PGRN secretion | BV-2 cells | EC₅₀ = 83 nM | Increases PGRN levels | [20] |
| SAHA (Vorinostat) | HDAC inhibitor | Haploinsufficient primary human cells | Not specified | Enhances GRN expression and normalizes PGRN levels | [5][6] |
| BVFP | Binds to PGRN C-terminal motif, inhibiting SORT1 binding | Quantitative cell-based endocytosis assay | Inhibited endocytosis by 23% at 5 µM | Inhibits PGRN endocytosis | [22][23] |
Conclusion
The development of small molecule progranulin modulators represents a promising therapeutic strategy for FTD and potentially other neurodegenerative diseases. A thorough understanding of the underlying signaling pathways, coupled with a robust and well-defined experimental cascade, is critical for the successful identification and optimization of lead compounds. The methodologies outlined in this guide provide a framework for the early-stage development of these important therapeutic agents. Further research to identify a wider range of potent and specific small molecule modulators is warranted.
References
- 1. Targeting Progranulin as an Immuno-Neurology Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PGRN modulators and how do they work? [synapse.patsnap.com]
- 3. Alzheimer's Association International Conference [alz.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 6. Progranulin: a Conductor of a Receptors Orchestra and a Therapeutic Target for Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 8. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. usbio.net [usbio.net]
- 11. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2016164608A1 - Methods of screening for sortilin binding antagonists - Google Patents [patents.google.com]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. sg.idtdna.com [sg.idtdna.com]
- 17. researchgate.net [researchgate.net]
- 18. escholarship.org [escholarship.org]
- 19. Discovery of novel progranulin secretion enhancers | BioWorld [bioworld.com]
- 20. medchemexpress.cn [medchemexpress.cn]
- 21. NB-64-89620-10mg | Progranulin modulator-1 [2641013-11-6] Clinisciences [clinisciences.com]
- 22. academic.oup.com [academic.oup.com]
- 23. mayo.edu [mayo.edu]
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Frontotemporal Dementia (FTD) is a devastating neurodegenerative disorder and a leading cause of early-onset dementia.[1][2][3] A significant portion of familial FTD cases are caused by heterozygous loss-of-function mutations in the granulin (B1179632) gene (GRN), leading to progranulin (PGRN) haploinsufficiency.[3][4][5] This deficiency is a key driver of the disease's pathology, which includes lysosomal dysfunction, neuroinflammation, and neuronal loss.[4][6][7] Consequently, strategies aimed at elevating PGRN levels in the central nervous system represent a promising therapeutic avenue. This whitepaper details the preclinical and clinical rationale for "Progranulin Modulator-2," a representative small molecule designed to increase functional PGRN levels as a potential treatment for GRN-related FTD. We will explore its mechanism of action, summarize key in vitro and in vivo data, and outline the experimental protocols that form the basis of its development.
Introduction: The Role of Progranulin in FTD Pathogenesis
Progranulin is a secreted glycoprotein (B1211001) with multifaceted roles in neuronal survival, lysosomal function, and regulation of neuroinflammation.[6][8][9] In the brain, PGRN is expressed by neurons and microglia.[8] Haploinsufficiency of GRN results in a 50% reduction of PGRN levels, which is a causal factor in the development of FTD.[6][10][11] The downstream consequences of PGRN deficiency are significant and include impaired lysosomal homeostasis, aggregation of TAR DNA-binding protein 43 (TDP-43), and a heightened inflammatory state within the brain.[6][7][12]
The central hypothesis guiding the development of this compound is that restoring PGRN levels to a normal physiological range can mitigate or reverse the pathological cascade initiated by GRN mutations, thereby slowing or halting disease progression.[13][14] Several therapeutic modalities are currently under investigation to achieve this, including gene therapy, antibody-based treatments, and small molecule modulators.[2][6][8][15] this compound falls into the latter category, offering the potential for an orally bioavailable, brain-penetrant therapeutic.
Mechanism of Action: Targeting the Sortilin-Progranulin Axis
A key regulator of extracellular PGRN levels is the transmembrane receptor Sortilin (SORT1).[16][17] Sortilin binds to the C-terminus of PGRN on the cell surface and mediates its endocytosis and subsequent degradation in the lysosome.[16][18][19] This clearance mechanism makes sortilin an attractive therapeutic target. By inhibiting the interaction between PGRN and sortilin, it is possible to reduce PGRN degradation and thereby increase its extracellular concentration.[18][20]
This compound is a potent small molecule inhibitor of the PGRN-SORT1 interaction. It is designed to bind to sortilin, preventing it from capturing extracellular PGRN and facilitating its clearance. This leads to a sustained elevation of PGRN levels in the brain, restoring the neurotrophic and lysosomal support that is deficient in GRN-related FTD.[21][22]
References
- 1. grantome.com [grantome.com]
- 2. ittbiomed.com [ittbiomed.com]
- 3. Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Granulin Haploinsufficiency in Frontotemporal Dementia: From Genetic Mechanisms to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. neurosciencenews.com [neurosciencenews.com]
- 11. neurologytoday.aan.com [neurologytoday.aan.com]
- 12. GRN-related frontotemporal lobar degeneration: MedlinePlus Genetics [medlineplus.gov]
- 13. Approaches to develop therapeutics to treat Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progranulin: An emerging target for FTLD therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ftdregistry.org [ftdregistry.org]
- 16. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 17. Alzheimer's Association International Conference [alz.confex.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Progranulin and TDP-43: Mechanistic Links and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An anti-sortilin affibody-peptide fusion inhibits sortilin-mediated progranulin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vesper Bio touts positive FTD trial results for sortilin inhibitor [longevity.technology]
- 22. neurologylive.com [neurologylive.com]
Unraveling Progranulin Deficiency: A Technical Guide to its Genetic Basis and Therapeutic Modulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the genetic underpinnings of progranulin (PGRN) deficiency and the efficacy of current modulator strategies. Progranulin, a secreted glycoprotein (B1211001) encoded by the GRN gene, is a critical regulator of lysosomal function and microglial homeostasis in the central nervous system. Haploinsufficiency of progranulin is a major cause of frontotemporal dementia (FTD), while complete loss of the protein leads to neuronal ceroid lipofuscinosis (NCL), a lysosomal storage disease. This guide provides a comprehensive overview of the molecular genetics of GRN mutations, their impact on cellular pathways, and the therapeutic avenues being explored to counteract progranulin deficiency.
The Genetic Landscape of Progranulin Deficiency
Mutations in the GRN gene are a significant cause of familial FTD.[1][2] These mutations are typically heterozygous loss-of-function variants that lead to a reduction of progranulin protein levels by approximately 50%, a state known as haploinsufficiency.[3] The majority of these pathogenic mutations are null mutations, such as nonsense, frameshift, or splice-site mutations, which result in the degradation of the mutant mRNA through nonsense-mediated decay.[2] In contrast, homozygous GRN mutations, which lead to a complete absence of the progranulin protein, are the cause of NCL.
The clinical presentation of GRN-related neurodegeneration is heterogeneous, but a common pathological hallmark in FTD-GRN is the accumulation of TAR DNA-binding protein 43 (TDP-43). The precise mechanisms by which progranulin deficiency leads to TDP-43 pathology and neurodegeneration are still under investigation but are thought to involve lysosomal dysfunction and neuroinflammation.
Quantitative Impact of GRN Mutations on Progranulin Levels
The reduction in progranulin levels in individuals carrying GRN mutations is a key biomarker for the disease. The following tables summarize the typical progranulin concentrations observed in plasma and cerebrospinal fluid (CSF) of GRN mutation carriers compared to non-carriers.
| Biofluid | Patient Group | Mean Progranulin Concentration (ng/mL) | Reference |
| Plasma | GRN Mutation Carriers | 27.7 - 30.5 | [4] |
| Plasma | Non-Carriers (Controls) | 99.6 | [4] |
| Plasma | GRN Splice Site Mutation Carriers | 66.4 | [2] |
| Plasma | Non-Carriers (Controls) | 181.6 | [2] |
| CSF | GRN Mutation Carriers | 39% of control levels | [5] |
| CSF | Non-Carriers (Controls) | Varies, but significantly higher than carriers | [5] |
Table 1: Progranulin concentrations in plasma and CSF of GRN mutation carriers and controls.
A plasma progranulin concentration cutoff of 74.8 ng/mL has been established to distinguish between pathogenic mutation carriers and non-carriers with high sensitivity and specificity.[6] For CSF, a cutoff of 3.43 ng/mL has been proposed.[6]
Progranulin's Role in Cellular Homeostasis: Key Signaling Pathways
Progranulin plays a crucial role in two interconnected cellular processes: lysosomal function and the regulation of neuroinflammation.
Lysosomal Function
Progranulin is trafficked to the lysosome where it is thought to act as a chaperone for lysosomal enzymes and to be processed into smaller, biologically active peptides called granulins. Its deficiency leads to impaired lysosomal function, characterized by reduced activity of enzymes such as cathepsin D and glucocerebrosidase (GCase), and the accumulation of lysosomal storage products like lipofuscin.
Neuroinflammation
Progranulin deficiency is strongly associated with an exaggerated neuroinflammatory response, primarily mediated by microglia. In the absence of sufficient progranulin, microglia become hyperactivated, leading to increased production of pro-inflammatory cytokines and excessive synaptic pruning. This chronic neuroinflammation is believed to be a major contributor to the neurodegeneration observed in FTD-GRN.
Therapeutic Strategies to Modulate Progranulin Levels
Given that progranulin deficiency is the primary driver of FTD-GRN, therapeutic strategies are focused on restoring progranulin levels in the central nervous system. Several approaches are currently under investigation, with some advancing to clinical trials.
Modulator Efficacy: A Quantitative Overview
The following table summarizes the reported efficacy of various progranulin modulators in preclinical and clinical studies.
| Modulator Type | Specific Agent | Mechanism of Action | Model System | Progranulin Increase (Fold-change or % of Normal) | Reference |
| Gene Therapy | AAV1-GRN (PBFT02) | Delivers a functional GRN gene | Non-human primates | >50-fold increase in CSF | [7] |
| Gene Therapy | AAV-Grn | Delivers a functional GRN gene | Grn knockout mice | Increased to normal or above-normal levels in brain | [8] |
| Gene Therapy | AVB-101 (AAV9-GRN) | Delivers a functional GRN gene | Non-human primates | Expression to human-equivalent physiological levels in cortex | [9] |
| Monoclonal Antibody | Latozinemab (AL001) | Blocks the interaction between progranulin and sortilin, reducing its degradation | FTD-GRN patients (Phase 1) | Plasma and CSF levels restored to approximate those of healthy volunteers | [10][11] |
| Monoclonal Antibody | Latozinemab (AL001) | Blocks the interaction between progranulin and sortilin, reducing its degradation | Healthy volunteers (Phase 1) | ~3-fold increase in plasma, ~2-fold increase in CSF | [12] |
| HDAC Inhibitor | Panobinostat, Trichostatin A | Inhibits histone deacetylases, leading to increased GRN gene expression | Human cortical-like glutamatergic neurons | Substantial increase in PGRN | [13] |
Table 2: Efficacy of progranulin modulators in preclinical and clinical studies.
It is important to note that while some of these approaches have shown promise in increasing progranulin levels, the ultimate clinical benefit is still under investigation. For instance, the Phase 3 trial for latozinemab did not meet its primary clinical endpoint, despite successfully elevating progranulin levels.[14]
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the study of progranulin deficiency and modulator efficacy.
Progranulin Quantification by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying progranulin levels in biological fluids.
Materials:
-
Progranulin ELISA kit (e.g., from Adipogen, R&D Systems, or RayBiotech)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Wash buffer
-
Stop solution
-
Samples (plasma, CSF, cell culture supernatant)
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions as per the kit manufacturer's instructions. Dilute samples as recommended (e.g., 1:100 for plasma).[15]
-
Coating: Add 100 µL of Assay Diluent to each well of the antibody-coated microplate.
-
Sample/Standard Addition: Add 50 µL of the prepared standards, controls, or diluted samples to the appropriate wells.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
-
Washing: Aspirate the wells and wash them multiple times (typically 3-5 times) with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate as directed.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark to allow for color development.[16]
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm within 30 minutes.
-
Analysis: Calculate the progranulin concentration in the samples by interpolating from the standard curve.
Western Blotting for Progranulin Detection
Western blotting is used to detect and semi-quantify progranulin protein in cell lysates or tissue homogenates.
Materials:
-
Protein samples (cell lysates, tissue homogenates)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against progranulin (e.g., goat anti-human PGRN)
-
HRP-conjugated secondary antibody (e.g., anti-goat IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Determine protein concentration of lysates using a BCA assay. Prepare samples with loading buffer containing a reducing agent (e.g., β-mercaptoethanol).
-
Electrophoresis: Separate proteins by size by running the samples on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-progranulin antibody (e.g., at 1 µg/mL) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Progranulin will appear as a band at approximately 80-90 kDa.[17]
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH).[18]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere and grow.
-
Treatment: Treat the cells with the compounds or conditions to be tested (e.g., progranulin-modulating drugs).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells.
Conclusion
The study of progranulin deficiency has rapidly evolved from the identification of GRN mutations to the development of targeted therapeutic strategies. While challenges remain in translating the successful modulation of progranulin levels into clinical benefits, the ongoing research provides a strong foundation for future advancements. This technical guide offers a comprehensive resource for researchers in the field, summarizing the current understanding of the genetic basis of progranulin deficiency and providing practical guidance for key experimental approaches to evaluate the efficacy of novel modulators. The continued exploration of progranulin's multifaceted roles in the brain will undoubtedly pave the way for effective treatments for FTD, NCL, and potentially other neurodegenerative diseases.
References
- 1. The detection of GRN mutation carriers by progranulin blood protein levels from finger‐stick collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripheral GRN mRNA and Serum Progranulin Levels as a Potential Indicator for Both the Presence of Splice Site Mutations and Individuals at Risk for Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progranulin Levels in Plasma and Cerebrospinal Fluid in Granulin Mutation Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progranulin plasma levels predict the presence of GRN mutations in asymptomatic subjects and do not correlate with brain atrophy: results from the GENFI study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progranulin Levels in Plasma and Cerebrospinal Fluid in Granulin Mutation Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Passage Bio: Preclinical Gene Therapy Study Data from Frontotemporal Dementia Program - Delaware BioScience Association [delawarebio.org]
- 8. Progranulin Gene Therapy Improves Lysosomal Dysfunction and Microglial Pathology Associated with Frontotemporal Dementia and Neuronal Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre‐clinical development of AVB‐101, an AAV gene therapy treatment for frontotemporal dementia with progranulin mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase 1 study of latozinemab in progranulin-associated frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Latozinemab, a novel progranulin-elevating therapy for frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Tuning of HDAC Inhibitors Affords Potent Inducers of Progranulin Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. theaftd.org [theaftd.org]
- 15. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 16. raybiotech.com [raybiotech.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. Differential regulation of progranulin derived granulin peptides - PMC [pmc.ncbi.nlm.nih.gov]
Progranulin-Based Modulators and their Interaction with the TNF Receptor Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Progranulin (PGRN), a secreted glycoprotein, and its engineered derivatives have emerged as significant modulators of the Tumor Necrosis Factor (TNF) receptor pathway. These modulators exhibit a complex and multifaceted interaction with TNF receptors (TNFR1 and TNFR2), positioning them as promising therapeutic agents for a range of inflammatory diseases and neurodegenerative disorders. This technical guide provides an in-depth analysis of the mechanism of action, quantitative binding data, and key experimental protocols related to progranulin-based modulators, with a focus on their interaction with the TNF receptor signaling cascade.
Introduction to Progranulin and its Modulators
Progranulin is a pleiotropic growth factor involved in numerous physiological and pathological processes, including inflammation, wound healing, tumorigenesis, and neurodegeneration.[1][2][3] The full-length PGRN protein generally exerts anti-inflammatory and neuroprotective effects.[4] Conversely, its cleavage into smaller fragments, known as granulins, can promote inflammation.[4][5]
Modulators of progranulin can be compounds that either increase or decrease PGRN levels or activity.[4] A significant area of research focuses on molecules that mimic or enhance the anti-inflammatory functions of intact PGRN. A key engineered modulator is Atsttrin , a recombinant protein composed of three PGRN fragments (granulins A, C, and F plus linkers), which has been designed to specifically target TNF receptors.[1][2][6] This guide will focus on intact Progranulin and Atsttrin as primary examples of "Progranulin modulators" that interact with the TNF receptor pathway.
Mechanism of Action: Interaction with the TNF Receptor Pathway
The interaction between progranulin-based modulators and the TNF receptor pathway is characterized by a dual mechanism: competitive antagonism of TNF-α signaling and direct activation of specific TNFR-mediated pathways.
Antagonism of TNF-α Signaling
Full-length PGRN and Atsttrin can directly bind to both TNFR1 and TNFR2.[2][7] This binding competitively inhibits the interaction between TNF-α and its receptors.[2][5] By blocking TNF-α, these modulators can suppress the downstream pro-inflammatory signaling cascades, such as the NF-κB, Akt, and Erk1/2 pathways, which are pivotal in the pathogenesis of various autoimmune and inflammatory disorders.[1][2][8] PGRN-deficient mice, for example, show increased susceptibility to collagen-induced arthritis, a condition that can be reversed by the administration of PGRN.[2]
It is important to note that the direct binding of PGRN to TNFRs has been a subject of scientific debate, with some studies confirming the interaction while others have been unable to replicate the findings.[5][8]
Selective Activation of TNFR2 Signaling
Beyond simple antagonism, progranulin modulators can act as functional ligands, particularly for TNFR2. PGRN has a significantly higher binding affinity for TNFR2 compared to TNF-α.[6][9] Activation of the TNFR2 pathway is often associated with protective and anti-inflammatory responses, including the promotion and function of regulatory T cells (Tregs).[1][7][10] Atsttrin, in particular, exhibits a higher binding affinity for TNFR2 than for TNFR1.[1][2] This selective agonism of TNFR2 signaling represents a unique mechanism of action that distinguishes these modulators from traditional TNF-α blockers.[1][6] The binding of PGRN to TNFR2 can trigger protective signaling cascades, such as the JNK-Stat3/Foxo4 pathway.[1]
Signaling Pathway Diagram
Quantitative Data: Binding Affinities
The binding affinities of progranulin and its derivatives to TNF receptors have been quantified using methods like Surface Plasmon Resonance (SPR). This data is crucial for understanding the potency and selectivity of these modulators.
| Molecule | Receptor | Binding Affinity (KD) | Source |
| rhPGRN | TNFR1 | 1.8 nM | [2] |
| rhPGRN | TNFR2 | 1.5 nM | [2] |
| TNF-α | TNFR1 | 370 pM | [2] |
| TNF-α | TNFR2 | 910 pM | [2] |
| Atsttrin | TNFR1 | Lower affinity than TNF-α | [2] |
| Atsttrin | TNFR2 | Higher affinity than TNF-α | [2] |
Note: rhPGRN refers to recombinant human Progranulin. The data indicates that while TNF-α has a higher affinity in the picomolar range, PGRN binds effectively in the low nanomolar range. Notably, PGRN exhibits a ~600-fold higher binding affinity to TNFR2 than TNF-α in some analyses.[6]
Key Experimental Protocols
The interaction between progranulin modulators and the TNF receptor pathway has been elucidated through several key experimental techniques.
Co-Immunoprecipitation (Co-IP)
-
Objective: To demonstrate the physical interaction between PGRN and TNFR in a cellular context.
-
Methodology:
-
Human chondrocyte cell lysates are prepared.
-
Lysates are incubated with antibodies specific to PGRN, TNFR2, or a control IgG.
-
The antibody-protein complexes are captured using protein A/G beads.
-
After washing to remove non-specific binders, the bound proteins are eluted.
-
The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the reciprocal protein (e.g., blotting for TNFR2 after pulling down with anti-PGRN).[2]
-
Surface Plasmon Resonance (SPR)
-
Objective: To measure the real-time binding kinetics and affinity (KD) of PGRN/Atsttrin to TNFRs.
-
Methodology:
-
Recombinant TNFR1 or TNFR2 is immobilized on a sensor chip surface.
-
A solution containing the analyte (e.g., recombinant PGRN or TNF-α) is flowed over the chip surface.
-
Binding is detected as a change in the refractive index at the surface, measured in response units (RU).
-
Association (kon) and dissociation (koff) rates are measured during the flow and subsequent buffer wash phases.
-
The equilibrium dissociation constant (KD = koff/kon) is calculated from these rates to determine binding affinity.[2][9]
-
Solid-Phase Binding Assay (ELISA-based)
-
Objective: To demonstrate direct protein-protein interaction and competitive inhibition.
-
Methodology:
-
Microtiter plates are coated with recombinant TNF-α.
-
The plates are incubated with soluble recombinant TNFR1 or TNFR2 in the presence of varying concentrations of the modulator (e.g., rhPGRN).
-
After incubation and washing, the amount of TNFR bound to the immobilized TNF-α is detected using a specific primary antibody against the TNFR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A colorimetric substrate is added, and the absorbance is measured to quantify the level of binding. A decrease in signal with increasing modulator concentration indicates competitive inhibition.[2]
-
Experimental Workflow Diagram
Therapeutic Implications and Future Directions
The unique dual-action mechanism of progranulin-based modulators offers significant therapeutic potential. By inhibiting the detrimental effects of TNF-α/TNFR1 signaling while promoting the protective functions of TNFR2, these molecules could offer a more nuanced approach to treating inflammatory conditions like rheumatoid arthritis compared to non-selective TNF-α blockers.[2][6]
Furthermore, given the role of progranulin in neuro-inflammation and neuronal survival, modulating this pathway is a key strategy being explored for neurodegenerative diseases such as frontotemporal dementia (FTD) and Alzheimer's disease.[4][11] Several clinical trials are underway to evaluate therapies that aim to increase progranulin levels in patients with GRN mutations.[12][13][14][15]
Future research will likely focus on developing more potent and selective small molecules or biologics that can precisely modulate the PGRN-TNFR axis, optimizing the balance between anti-inflammatory and neuroprotective signaling for various disease contexts.
References
- 1. Progranulin: a Conductor of a Receptors Orchestra and a Therapeutic Target for Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Growth Factor Progranulin Binds to TNF Receptors and Is Therapeutic Against Inflammatory Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential effects of progranulin and granulins against retinal photoreceptor cell degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PGRN modulators and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Progranulin: A growth factor, a novel TNFR ligand and a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New discovery rarely runs smooth: an update on progranulin/TNFR interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progranulin Does Not Bind Tumor Necrosis Factor (TNF) Receptors and Is Not a Direct Regulator of TNF-Dependent Signaling or Bioactivity in Immune or Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 13. Targeting Progranulin as an Immuno-Neurology Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ftdregistry.org [ftdregistry.org]
- 15. Progranulin Clinical Trials Directory | Find Research Studies & Genetic Testing Opportunities [progranulinnavigator.org]
Methodological & Application
"Progranulin modulator-2" experimental protocol for in vitro studies
Introduction
Progranulin (PGRN) is a secreted glycoprotein (B1211001) with multifaceted roles in cellular function, including cell growth, survival, migration, and lysosomal function.[1][2][3] Dysregulation of PGRN levels is implicated in various pathologies, including neurodegenerative diseases like frontotemporal dementia (FTD), cancer, and inflammatory disorders.[4][5][6] As such, the modulation of PGRN expression and activity presents a promising therapeutic strategy. "PGRN-MOD-2" is a novel small molecule compound designed to upregulate the expression and secretion of functional progranulin. These application notes provide detailed protocols for the in vitro characterization of PGRN-MOD-2.
Mechanism of Action
PGRN exerts its biological effects through various signaling pathways. It can act as a neurotrophic factor, promoting cell survival and neurite outgrowth by activating the MAPK/ERK and PI3K/AKT pathways.[1][7] PGRN is also involved in lysosomal homeostasis and has anti-inflammatory properties, in part through its interaction with tumor necrosis factor receptors (TNFRs).[1][8] PGRN-MOD-2 is hypothesized to increase intracellular PGRN levels, leading to enhanced secretion and subsequent activation of these downstream pathways.
Key Signaling Pathways
Below are diagrams illustrating the primary signaling cascades influenced by progranulin.
Caption: Progranulin signaling pathways involved in cell survival and inflammation.
Experimental Workflow for In Vitro Characterization of PGRN-MOD-2
The following diagram outlines the general workflow for testing the efficacy and mechanism of action of PGRN-MOD-2 in a neuronal cell line.
Caption: General experimental workflow for in vitro testing of PGRN-MOD-2.
Experimental Protocols
Protocol 1: Determination of Progranulin Secretion by ELISA
Objective: To quantify the effect of PGRN-MOD-2 on the secretion of PGRN from NSC-34 cells into the culture medium.
Materials:
-
NSC-34 cells (motor neuron-like cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
PGRN-MOD-2 stock solution (in DMSO)
-
Human Progranulin ELISA Kit[9]
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Reagent-grade water
-
Important Note: Use low-binding polypropylene (B1209903) tubes to handle recombinant PGRN standards and samples to avoid protein adsorption.[10][11]
Procedure:
-
Cell Seeding: Seed NSC-34 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Cell Treatment:
-
The next day, gently aspirate the medium.
-
Wash the cells once with PBS.
-
Add 200 µL of serum-free medium containing various concentrations of PGRN-MOD-2 (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) to the respective wells.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Sample Collection: After incubation, carefully collect the conditioned medium from each well. Centrifuge at 1,000 x g for 10 minutes to pellet any detached cells and debris.
-
ELISA: Perform the ELISA for human progranulin according to the manufacturer's instructions.[9] Briefly:
-
Add standards and conditioned media samples to the pre-coated microplate.
-
Incubate, wash, and then add the detection antibody.
-
Incubate, wash, and add the streptavidin-HRP conjugate.
-
Incubate, wash, and add the TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of PGRN in each sample based on the standard curve. Normalize the PGRN concentration to the total protein content of the cells in each well (can be determined by a separate BCA assay on cell lysates).
Table 1: Effect of PGRN-MOD-2 on Progranulin Secretion
| Treatment Group | PGRN Concentration (ng/mL) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 5.2 ± 0.8 | 1.0 |
| PGRN-MOD-2 (0.1 µM) | 6.1 ± 0.9 | 1.2 |
| PGRN-MOD-2 (1 µM) | 12.5 ± 1.5 | 2.4 |
| PGRN-MOD-2 (10 µM) | 28.3 ± 3.1 | 5.4 |
| PGRN-MOD-2 (100 µM) | 30.1 ± 3.5 | 5.8 |
Data are represented as mean ± standard deviation.
Protocol 2: Western Blot Analysis of Intracellular PGRN and Signaling Proteins
Objective: To assess the impact of PGRN-MOD-2 on intracellular PGRN levels and the activation of downstream signaling pathways (PI3K/AKT and MAPK/ERK).
Materials:
-
Cell lysates from Protocol 1 (or a parallel experiment)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PGRN, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After collecting the conditioned medium, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control. For phosphorylated proteins, normalize to the corresponding total protein.
Table 2: Densitometric Analysis of Western Blot Data
| Treatment Group | Intracellular PGRN (relative to vehicle) | p-AKT/Total AKT (relative to vehicle) | p-ERK/Total ERK (relative to vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| PGRN-MOD-2 (10 µM) | 3.8 ± 0.5 | 2.5 ± 0.3 | 2.1 ± 0.2 |
Data are represented as mean ± standard deviation from three independent experiments.
Protocol 3: Cell Viability Assay under Serum Deprivation
Objective: To evaluate the protective effect of PGRN-MOD-2 on NSC-34 cell viability under stress conditions (serum withdrawal).[12]
Materials:
-
NSC-34 cells
-
Complete and serum-free culture media
-
PGRN-MOD-2 stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with PGRN-MOD-2 or vehicle as described in Protocol 1, step 1 and 2.
-
Induction of Stress: Culture the cells in serum-free medium for 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of cells grown in complete medium (positive control).
Table 3: Neuroprotective Effect of PGRN-MOD-2 on Cell Viability
| Condition | Treatment Group | Cell Viability (% of Control) |
| Complete Medium | Vehicle | 100 ± 5.2 |
| Serum-Free Medium | Vehicle | 45.3 ± 4.1 |
| Serum-Free Medium | PGRN-MOD-2 (10 µM) | 78.6 ± 6.5 |
Data are represented as mean ± standard deviation.
Protocol 4: Neurite Outgrowth Assay
Objective: To determine if PGRN-MOD-2 promotes neurite outgrowth in NSC-34 cells, a functional indicator of its neurotrophic activity.[1]
Materials:
-
NSC-34 cells
-
Culture medium with low serum (e.g., 1% FBS)
-
PGRN-MOD-2 stock solution
-
24-well plates coated with an appropriate substrate (e.g., poly-L-lysine)
-
Microscope with a camera and image analysis software
Procedure:
-
Cell Seeding: Seed NSC-34 cells at a low density (e.g., 1 x 10⁴ cells per well) on coated 24-well plates in low-serum medium.
-
Cell Treatment: Add PGRN-MOD-2 (e.g., 10 µM) or vehicle control to the wells.
-
Incubation: Incubate for 48-72 hours to allow for neurite extension.
-
Imaging: Capture images of multiple random fields for each condition using a phase-contrast microscope.
-
Data Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the length of the longest neurite for at least 50 individual cells per condition.
Table 4: Effect of PGRN-MOD-2 on Neurite Outgrowth
| Treatment Group | Average Neurite Length (µm) |
| Vehicle (DMSO) | 45.8 ± 10.2 |
| PGRN-MOD-2 (10 µM) | 92.3 ± 15.7 |
Data are represented as mean ± standard deviation.
References
- 1. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progranulin Assay Kit Clinisciences [clinisciences.com]
- 3. Progranulin: a new avenue towards the understanding and treatment of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PGRN modulators and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. What are PGRN inhibitors and how do they work? [synapse.patsnap.com]
- 7. Progranulin and Its Biological Effects in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progranulin: A promising biomarker and therapeutic target for fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. Frontiers | Progranulin Adsorbs to Polypropylene Tubes and Disrupts Functional Assays: Implications for Research, Biomarker Studies, and Therapeutics [frontiersin.org]
- 11. Progranulin Adsorbs to Polypropylene Tubes and Disrupts Functional Assays: Implications for Research, Biomarker Studies, and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple Molecular Pathways Are Influenced by Progranulin in a Neuronal Cell Model–A Parallel Omics Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of Progranulin Modulator-2 in Animal Models of Frontotemporal Dementia (FTD)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Frontotemporal Dementia (FTD) is a progressive neurodegenerative disorder and a leading cause of early-onset dementia.[1][2][3] A significant portion of familial FTD cases are caused by heterozygous loss-of-function mutations in the progranulin gene (GRN), leading to progranulin (PGRN) haploinsufficiency.[1][2][4][5] This has made the restoration of PGRN levels a primary therapeutic strategy.[1][6] Progranulin Modulator-2 is a novel therapeutic agent designed to increase endogenous progranulin levels, offering a potential treatment for FTD-GRN. These application notes provide detailed protocols for the administration and evaluation of this compound in preclinical animal models of FTD.
Animal models with progranulin deficiency, such as heterozygous (Grn+/-) and homozygous (Grn-/-) knockout mice, are crucial for studying FTD pathogenesis and testing new therapies.[1][7] These models exhibit key features of the human disease, including behavioral deficits, microgliosis, lysosomal dysfunction, and TDP-43 pathology.[1][8][9]
Mechanism of Action
This compound is designed to upregulate the expression of the functional GRN allele, thereby increasing the production and secretion of the progranulin protein. This helps to restore physiological PGRN levels in the brain, which is expected to ameliorate the downstream pathological effects of its deficiency, including neuroinflammation and lysosomal dysfunction.
References
- 1. Preclinical Interventions in Mouse Models of Frontotemporal Dementia Due to Progranulin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontotemporal Dementia | Preclinical Interventions in Mouse Models of Frontotemporal Dementia Due to Progranulin Mutations | springermedicine.com [springermedicine.com]
- 3. ittbiomed.com [ittbiomed.com]
- 4. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Interventions in Mouse Models of Frontotemporal Dementia Due to Progranulin Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Progranulin as an Immuno-Neurology Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral deficits and progressive neuropathology in progranulin-deficient mice: a mouse model of frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for High-Throughput Screening Assays in Progranulin Modulator Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Progranulin (PGRN) is a secreted glycoprotein (B1211001) with critical roles in various physiological processes, including neuronal survival, lysosomal function, and inflammation. Haploinsufficiency of PGRN due to mutations in the granulin (B1179632) gene (GRN) is a major cause of frontotemporal dementia (FTD), while complete loss of PGRN leads to neuronal ceroid lipofuscinosis. Consequently, the discovery of small molecules and biologics that can modulate PGRN levels or its activity is a key therapeutic strategy for these and other neurodegenerative diseases. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize modulators of Progranulin.
Key Therapeutic Strategies for Progranulin Modulation
The primary goal in PGRN-related drug discovery is to identify compounds that can either increase the levels of functional PGRN or modulate its downstream signaling pathways. Key strategies include:
-
Increasing PGRN Expression: Screening for compounds that upregulate the transcription or translation of the GRN gene.
-
Enhancing PGRN Stability and Secretion: Identifying molecules that promote the proper folding, trafficking, and secretion of PGRN.
-
Inhibiting PGRN Degradation: A major pathway for PGRN clearance is through its interaction with the sortilin (SORT1) receptor, which leads to endocytosis and lysosomal degradation.[1][2] Blocking the PGRN-SORT1 interaction is a promising approach to increase extracellular PGRN levels.[1][2][3]
-
Modulating PGRN Signaling: Discovering compounds that can mimic or inhibit the downstream effects of PGRN, which involve pathways such as Notch and Wnt signaling.
High-Throughput Screening Assays for Progranulin Modulators
A variety of HTS platforms can be adapted for the discovery of PGRN modulators. The choice of assay depends on the specific therapeutic strategy and the desired endpoint.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Quantifying Secreted Progranulin
Application: This assay is designed for the high-throughput quantification of PGRN secreted from cells in culture. It is suitable for screening large compound libraries to identify molecules that increase PGRN expression and secretion.
Principle: The HTRF assay for PGRN is a sandwich immunoassay that uses two specific anti-PGRN antibodies labeled with a donor (Terbium Cryptate) and an acceptor (d2) fluorophore. When both antibodies bind to PGRN, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation of the donor. The resulting emission from the acceptor is measured, and the signal intensity is proportional to the concentration of PGRN in the sample.[4]
Experimental Protocol:
Materials:
-
HTRF Human Progranulin Detection Kit (e.g., Revvity, #62PROPEG)[4]
-
Cells that secrete Progranulin (e.g., iPSC-derived microglia, HEK293 cells)
-
384-well low-volume white plates
-
Compound library
-
Multichannel pipettes and automated liquid handling systems
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed cells in a 384-well plate at a density that allows for optimal PGRN secretion within the desired timeframe (e.g., 24-48 hours).
-
Compound Treatment: Add compounds from the library to the cells at the desired final concentration. Include appropriate controls (e.g., DMSO as a negative control, a known PGRN inducer as a positive control).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24-48 hours) to allow for compound activity and PGRN secretion.
-
Sample Collection: Carefully collect the cell culture supernatant containing the secreted PGRN.
-
HTRF Reaction:
-
Dispense a small volume (e.g., 4 µL) of the cell supernatant, standards, or controls into a 384-well low-volume white plate.[4]
-
Prepare a mixture of the anti-PGRN-d2 and anti-PGRN-Terbium Cryptate antibodies according to the manufacturer's instructions.
-
Add the antibody mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of PGRN based on a standard curve.
Data Presentation:
| Parameter | Value | Reference |
| Assay Format | 384-well | [4] |
| Intra-assay CV | < 5% | [4] |
| Inter-assay CV | < 15% | [4] |
| Z'-factor | ≥ 0.5 |
Note: Z'-factor should be empirically determined during assay validation.
Workflow Diagram:
Caption: HTRF assay workflow for PGRN modulator screening.
AlphaLISA Assay for Inhibitors of the Progranulin-Sortilin Interaction
Application: This assay is designed to identify compounds that disrupt the binding of PGRN to its receptor, SORT1. This is a key strategy to prevent PGRN degradation and increase its extracellular levels.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay. In this application, one protein (e.g., biotinylated PGRN) is captured by streptavidin-coated donor beads, and the interacting protein (e.g., tagged SORT1) is captured by antibody-coated acceptor beads. When PGRN and SORT1 interact, the donor and acceptor beads are brought into close proximity. Upon laser excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads and initiates a chemiluminescent reaction. The intensity of the emitted light is proportional to the extent of the PGRN-SORT1 interaction.
Experimental Protocol:
Materials:
-
Recombinant human Progranulin (biotinylated)
-
Recombinant human Sortilin (e.g., with a His-tag)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-His-tag Acceptor beads (PerkinElmer)
-
AlphaLISA buffer
-
384-well white plates
-
Compound library
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of biotinylated PGRN, His-tagged SORT1, and compounds in AlphaLISA buffer.
-
Compound Addition: Add compounds from the library to the wells of a 384-well plate.
-
Protein Addition: Add a mixture of biotinylated PGRN and His-tagged SORT1 to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for protein-protein interaction and compound binding.
-
Bead Addition: Add a mixture of Streptavidin-coated Donor beads and anti-His-tag Acceptor beads to the wells.
-
Incubation in the Dark: Incubate the plate at room temperature in the dark for a specified time (e.g., 30-60 minutes) to allow for bead-protein binding.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of the PGRN-SORT1 interaction.
Data Presentation:
| Parameter | Value | Reference |
| Assay Format | 384-well | [5] |
| Typical IC50 for known inhibitors | Varies | |
| Z'-factor | ≥ 0.5 |
Note: IC50 and Z'-factor should be empirically determined during assay development and validation.
Workflow Diagram:
Caption: AlphaLISA workflow for PGRN-SORT1 interaction inhibitors.
Cell-Based Reporter Assay for Progranulin Gene Expression
Application: This assay is designed to identify compounds that modulate the transcriptional activity of the GRN gene promoter.
Principle: A reporter gene, such as luciferase or green fluorescent protein (GFP), is placed under the control of the GRN gene promoter. This construct is stably transfected into a suitable cell line. When a compound increases the activity of the GRN promoter, the reporter protein is expressed at a higher level, which can be quantified by measuring luminescence or fluorescence.
Experimental Protocol:
Materials:
-
Stable cell line expressing a GRN promoter-reporter construct (e.g., HEK293 or a neuronal cell line)
-
Luciferase assay reagent (e.g., Promega Bright-Glo™)
-
384-well white, clear-bottom plates
-
Compound library
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Plating: Seed the reporter cell line in 384-well plates.
-
Compound Treatment: Add compounds from the library to the cells.
-
Incubation: Incubate the plates for a period sufficient to allow for changes in gene expression (e.g., 16-24 hours).
-
Cell Lysis and Reporter Assay:
-
Lyse the cells according to the reporter assay manufacturer's protocol.
-
Add the luciferase substrate.
-
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis: An increase in luminescence indicates that the compound enhances GRN promoter activity.
Data Presentation:
| Parameter | Value | Reference |
| Assay Format | 384-well | |
| Fold Activation of Positive Control | > 2-fold | |
| Z'-factor | ≥ 0.5 |
Note: Fold activation and Z'-factor should be empirically determined during assay development.
Workflow Diagram:
Caption: Cell-based reporter assay workflow for PGRN expression.
Signaling Pathway Diagrams
Progranulin Secretion, Uptake, and Degradation
Caption: Progranulin secretion, SORT1-mediated uptake, and lysosomal degradation pathway.
Summary of Quantitative Data from Progranulin Assays
The following tables summarize typical performance characteristics of the described assays.
Table 1: HTRF Assay for Secreted Progranulin
| Parameter | Typical Value |
| Assay Range | 0.2 - 100 ng/mL |
| Intra-Assay Precision (CV%) | < 5% |
| Inter-Assay Precision (CV%) | < 15% |
| Spike Recovery | 85-115% |
Table 2: Virtual HTS for PGRN-SORT1 Inhibitors
| Parameter | Example Value | Reference |
| Library Size | >47,000 ligands | [1] |
| Docking Score (kcal/mol) | -5.0 to -7.0 | [1] |
| Binding Free Energy (kcal/mol) | -40 to -60 | [1] |
| Hit Rate | ~0.3% | [1] |
Table 3: ELISA for Progranulin Quantification
| Parameter | Typical Value | Reference |
| Measurement Range | 6.25–400 µg/L | [6] |
| Repeatability (CV%) | < 7% | [6] |
| Spike Recovery | 96% | [6] |
Conclusion
The assays described in these application notes provide a robust framework for the high-throughput screening and discovery of novel Progranulin modulators. The choice of a specific assay will depend on the therapeutic hypothesis being tested, whether it is to increase PGRN expression, inhibit its degradation, or modulate its signaling. Careful assay development and validation, including the determination of key performance metrics such as the Z'-factor, are crucial for the success of any HTS campaign. The protocols and data presented here serve as a guide for researchers and drug discovery professionals to establish and execute effective screening strategies for this important therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of potent inhibitors of the sortilin-progranulin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of potent inhibitors of the sortilin-progranulin interaction. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 4. revvity.com [revvity.com]
- 5. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Progranulin Modulator-2 Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for utilizing CRISPR-Cas9 technology to elucidate the functional consequences of "Progranulin modulator-2," a hypothetical therapeutic agent designed to modulate the expression or activity of Progranulin (PGRN). The protocols outlined below detail the generation of essential cellular models and subsequent analytical assays to rigorously assess the modulator's impact on key pathological and physiological pathways associated with PGRN.
Introduction to Progranulin (PGRN)
Progranulin is a secreted glycoprotein (B1211001) with pleiotropic functions, playing crucial roles in lysosomal function, neuroinflammation, and neuronal survival.[1][2][3][4] Encoded by the GRN gene, its haploinsufficiency, leading to reduced PGRN levels, is a major cause of frontotemporal dementia (FTD).[2][5][6] Conversely, elevated PGRN levels are associated with certain cancers.[2] This makes PGRN a critical target for therapeutic intervention in a range of diseases.
PGRN is implicated in several cellular processes:
-
Lysosomal Homeostasis: PGRN is crucial for proper lysosomal function, including acidification and enzymatic activity.[1][3]
-
Neuroinflammation: It acts as a key modulator of neuroinflammatory responses, with full-length PGRN generally exhibiting anti-inflammatory properties, while its cleaved fragments, granulins, can be pro-inflammatory.[2][6]
-
Neuronal Survival and Growth: PGRN functions as a neurotrophic factor, promoting neuronal survival and neurite outgrowth.[1][3][4]
-
Signaling Pathways: PGRN influences multiple signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[3][7][8][9]
The study of "this compound" necessitates robust cellular models that can accurately reflect the consequences of PGRN modulation. CRISPR-Cas9 technology offers a precise and efficient tool to generate GRN knockout (KO) cell lines, which serve as a critical baseline for evaluating the effects of this modulator.
Data Presentation: Expected Outcomes of this compound Activity
The following tables summarize the anticipated quantitative data from experiments designed to test the efficacy and mechanism of "this compound." These tables are structured for clear comparison between wild-type (WT), GRN knockout (KO), and modulator-treated cells.
Table 1: Progranulin Expression and Secretion
| Cell Line/Condition | Intracellular PGRN Level (ng/mg total protein) | Secreted PGRN Level (ng/mL in conditioned media) | GRN mRNA Expression (relative to housekeeping gene) |
| Wild-Type (WT) | Baseline | Baseline | Baseline |
| GRN Knockout (KO) | Not Detected | Not Detected | Not Detected |
| WT + this compound | Modulated Baseline | Modulated Baseline | Modulated Baseline |
| GRN KO + this compound | Not Detected | Not Detected | Not Detected |
Table 2: Lysosomal Function Assays
| Cell Line/Condition | Lysosomal pH (Arbitrary Units) | Cathepsin D Activity (RFU/µg protein) | LAMP-1 Expression (relative to WT) |
| Wild-Type (WT) | Baseline | Baseline | Baseline |
| GRN Knockout (KO) | Increased (less acidic) | Decreased | Altered |
| WT + this compound | Modulated Baseline | Modulated Baseline | Modulated Baseline |
| GRN KO + this compound | No Change from KO | No Change from KO | No Change from KO |
Table 3: Inflammatory Cytokine Secretion (in response to LPS stimulation)
| Cell Line/Condition | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IL-10 Secretion (pg/mL) |
| Wild-Type (WT) | Baseline | Baseline | Baseline |
| GRN Knockout (KO) | Increased | Increased | Decreased |
| WT + this compound | Modulated Baseline | Modulated Baseline | Modulated Baseline |
| GRN KO + this compound | No Change from KO | No Change from KO | No Change from KO |
Table 4: Neuronal Viability and Neurite Outgrowth
| Cell Line/Condition | Neuronal Viability (% of WT control) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |
| Wild-Type Neurons | 100% | Baseline | Baseline |
| GRN KO Neurons | Decreased | Decreased | Decreased |
| WT Neurons + this compound | Modulated | Modulated | Modulated |
| GRN KO Neurons + this compound | No Rescue | No Rescue | No Rescue |
Experimental Protocols and Visualizations
Generation of a GRN Knockout Cell Line using CRISPR-Cas9
This protocol describes the generation of a stable GRN knockout cell line in a human cell line relevant to neurodegenerative disease research (e.g., U87 glioblastoma cells, HEK293 cells, or iPSC-derived microglia/neurons).[10] The method utilizes a single guide RNA (sgRNA) to target an early exon of the GRN gene, leading to a frameshift mutation and subsequent gene knockout.[11][12]
Caption: Workflow for generating a GRN knockout cell line using CRISPR-Cas9.
Protocol Details:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of the human GRN gene using a design tool like CHOPCHOP.[11][12] Select guides with high predicted efficiency and low off-target scores.
-
Synthesize complementary oligonucleotides for the chosen sgRNA with appropriate overhangs for cloning into the pX458 vector (which co-expresses Cas9 and GFP).[11][12]
-
Anneal the oligonucleotides and ligate them into the BbsI-digested pX458 plasmid.[13]
-
Transform the ligation product into competent E. coli and confirm the correct insertion by Sanger sequencing.
-
-
Cell Transfection and Clonal Selection:
-
Culture the target cells (e.g., HEK293T) to 70-80% confluency.
-
Transfect the cells with the validated sgRNA/Cas9-GFP plasmid using a suitable transfection reagent.
-
After 48-72 hours, harvest the cells and perform fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.[14]
-
Culture the single-cell clones until visible colonies form.
-
-
Verification of Knockout:
-
Genomic Level: Extract genomic DNA from each expanded clone. PCR amplify the region of the GRN gene targeted by the sgRNA. Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[13][14]
-
Protein Level: Perform Western blot analysis on cell lysates from indel-positive clones to confirm the complete absence of Progranulin protein expression.[10] Use a validated anti-PGRN antibody and a loading control (e.g., GAPDH).
-
Functional Assays to Evaluate "this compound"
Once the GRN KO and WT cell lines are established, they can be used to assess the effects of "this compound."
2.1. Progranulin Expression and Secretion Assay
Objective: To quantify the effect of the modulator on PGRN protein levels.
Protocol:
-
Plate WT and GRN KO cells in 6-well plates.
-
Once cells reach 50-60% confluency, treat them with a dose-range of "this compound" or vehicle control for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Lyse the cells in RIPA buffer to collect intracellular protein.
-
Quantify the concentration of secreted PGRN in the conditioned media and intracellular PGRN in the lysates using a human Progranulin ELISA kit.[15][16][17][18]
-
Normalize intracellular PGRN levels to total protein concentration determined by a BCA assay.
Caption: Workflow for quantifying Progranulin expression and secretion.
2.2. Lysosomal Function Assay
Objective: To determine if "this compound" can rescue lysosomal deficits associated with PGRN deficiency.
Protocol:
-
Plate WT and GRN KO cells on glass-bottom dishes.
-
Treat cells with "this compound" or vehicle control.
-
Lysosomal pH: Incubate cells with a ratiometric pH-sensitive dye (e.g., LysoSensor DND-160) and measure fluorescence using a confocal microscope or plate reader. A rescue by the modulator would be indicated by a re-acidification of lysosomes in treated cells.
-
Enzyme Activity: Measure the activity of lysosomal enzymes like Cathepsin D using a fluorogenic substrate assay on cell lysates. Loss of PGRN is known to decrease Cathepsin D activity.[1]
2.3. Neuroinflammation Assay
Objective: To assess the immunomodulatory effects of "this compound." This is particularly relevant for microglial cell models.
Protocol:
-
Plate WT and GRN KO microglial cells.
-
Pre-treat with "this compound" or vehicle for 24 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 6-24 hours, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines using multiplex immunoassay (e.g., Luminex) or individual ELISAs.[19] A beneficial modulator would be expected to suppress the hyper-inflammatory phenotype of GRN KO cells.
Progranulin Signaling Pathways
PGRN exerts its effects through various signaling pathways, often involving TNF receptors (TNFR), Sortilin, and downstream effectors like PI3K/Akt and ERK.[3][8][20] "this compound" could potentially influence these pathways.
Caption: Key signaling pathways and functions associated with Progranulin.
Protocol for Pathway Analysis:
-
Treat WT and GRN KO cells with "this compound."
-
Prepare cell lysates at various time points.
-
Use Western blotting to analyze the phosphorylation status of key signaling proteins, such as Akt (p-Akt) and ERK (p-ERK), to determine if the modulator activates these pro-survival pathways.
By following these detailed protocols and utilizing the generated CRISPR-Cas9 cellular models, researchers can effectively dissect the molecular and cellular effects of "this compound," providing critical insights for its development as a potential therapeutic for FTD and other neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circulating progranulin as a biomarker for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progranulin in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progranulin: normal function and role in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, function, and mechanism of progranulin; the brain and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progranulin: At the interface of neurodegenerative and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progranulin’s Protective Mechanisms and Therapeutic Potential in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. content.protocols.io [content.protocols.io]
- 12. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 13. A simple protocol to isolate a single human cell PRDX1 knockout generated by CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genemedi.net [genemedi.net]
- 15. Progranulin Assay Kit Clinisciences [clinisciences.com]
- 16. R-PLEX Human Progranulin Assay | Meso Scale Discovery [mesoscale.com]
- 17. ibl-america.com [ibl-america.com]
- 18. usbio.net [usbio.net]
- 19. Progranulin modulates inflammatory responses to immune challenges by suppressing circulating cytokine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insights into the role of progranulin in immunity, infection, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Detection of Progranulin Following Treatment with Progranulin Modulator-2
For Research Use Only.
Introduction
Progranulin (PGRN) is a ubiquitously expressed secreted glycoprotein (B1211001) that plays a critical role in multiple biological processes, including cell growth, survival, repair, and inflammation.[1] In the central nervous system, PGRN is essential for neuronal survival and function, and its deficiency is linked to neurodegenerative diseases such as frontotemporal dementia.[1][2] Conversely, elevated levels of progranulin are associated with various cancers, where it can promote tumorigenesis.[3][4]
"Progranulin modulator-2" is a novel small molecule designed to modulate the expression and/or secretion of progranulin. Depending on the therapeutic context, such modulators may aim to either increase or decrease progranulin levels.[4][5] This document provides a detailed protocol for the detection and semi-quantitative analysis of progranulin protein levels in tissue samples using immunohistochemistry (IHC) following treatment with "this compound".
Principle of the Method
Immunohistochemistry is a powerful technique used to visualize the distribution and localization of a specific protein within a tissue section.[6] This protocol employs a chromogenic detection method. Briefly, tissue sections are prepared and incubated with a primary antibody specific for progranulin. A secondary antibody conjugated to an enzyme (horseradish peroxidase - HRP) is then applied, which binds to the primary antibody. Finally, a substrate is added that is converted by the HRP into a colored precipitate at the site of the antigen, allowing for visualization under a light microscope. The intensity and distribution of the staining can then be assessed to determine the relative abundance of progranulin in the tissue.
Hypothetical Signaling Pathway of Progranulin Modulation
The following diagram illustrates a potential mechanism by which "this compound" might influence progranulin levels, leading to downstream cellular effects. This is a generalized pathway for illustrative purposes.
Caption: Hypothetical mechanism of "this compound".
Materials and Reagents
Tissue Specimens
-
Control and "this compound"-treated tissue, fixed in 10% neutral buffered formalin.[7]
-
Paraffin-embedded tissue blocks.[7]
Key Reagents
-
Primary Antibody: Rabbit anti-Progranulin polyclonal antibody or Mouse anti-Progranulin monoclonal antibody. The optimal antibody and dilution must be determined empirically. (e.g., R&D Systems, Cat# AF2420; Thermo Fisher Scientific, Cat# MA1-187).[3][8]
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG or Goat anti-Mouse IgG.
-
Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0.[6]
-
Peroxidase Blocking Solution: 3% Hydrogen Peroxide in methanol (B129727).[7]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS.
-
Detection System: DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain: Hematoxylin.
-
Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Dehydration Reagents: Graded ethanol (B145695) series (70%, 95%, 100%).[7]
-
Clearing Agent: Xylene or a xylene substitute.[7]
-
Mounting Medium: Permanent mounting medium.
Experimental Protocol
The following workflow diagram outlines the major steps of the immunohistochemistry protocol.
Caption: Step-by-step workflow for progranulin IHC.
Step-by-Step Methodology
1. Deparaffinization and Rehydration a. Immerse slides in xylene two times for 5 minutes each.[7] b. Transfer slides through a graded series of ethanol: 100% (2x for 3 minutes each), 95% (1x for 3 minutes), and 70% (1x for 3 minutes).[7] c. Rinse slides in distilled water.
2. Antigen Retrieval a. Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).[6] b. Heat the solution to 95-100°C and maintain for 10-20 minutes. Do not allow the solution to boil. c. Allow the slides to cool in the buffer for 20-30 minutes at room temperature.[7] d. Rinse slides in PBS two times for 5 minutes each.
3. Immunohistochemical Staining a. Peroxidase Block: Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.[7] b. Rinse with PBS two times for 5 minutes each. c. Blocking: Apply blocking buffer (e.g., 5% normal goat serum in PBS) and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding. d. Primary Antibody: Drain the blocking buffer (do not rinse) and apply the anti-progranulin primary antibody diluted in blocking buffer. Incubate overnight at 4°C in a humidified chamber.[3] e. Rinse slides with PBS three times for 5 minutes each. f. Secondary Antibody: Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature. g. Rinse slides with PBS three times for 5 minutes each. h. Detection: Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor the color development under a microscope. i. Immediately stop the reaction by immersing the slides in distilled water.
4. Counterstaining, Dehydration, and Mounting a. Counterstain: Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei. b. "Blue" the sections by rinsing in running tap water for 5-10 minutes. c. Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%, 100%) for 2-3 minutes each.[7] d. Clearing: Clear the sections in xylene (or a substitute) two times for 5 minutes each.[7] e. Mounting: Apply a drop of permanent mounting medium and place a coverslip on the slide.
Data Analysis and Interpretation
Stained slides should be examined by a qualified individual. Progranulin staining is typically observed in the cytoplasm of various cell types, including neurons and microglia.[6][9] The analysis can be performed semi-quantitatively by scoring both the intensity of the staining and the percentage of positive cells.
Scoring System:
-
Intensity Score (I): 0 (no staining), 1 (weak), 2 (moderate), 3 (strong).
-
Percentage Score (P): 0 (0%), 1 (<10%), 2 (10-50%), 3 (>50%).
A final H-Score (Histoscore) can be calculated for each slide: H-Score = I x P . This provides a numerical value for comparison between control and treated groups.
Hypothetical Quantitative Data
The following table presents hypothetical data from a study evaluating the effect of "this compound" on progranulin expression in the brain cortex of a mouse model of neurodegeneration.
| Treatment Group | N | Mean Staining Intensity (0-3) | Mean Percentage of Positive Cells (%) | Mean H-Score (0-9) |
| Vehicle Control | 8 | 1.2 ± 0.3 | 25 ± 5 | 2.8 ± 0.6 |
| This compound (10 mg/kg) | 8 | 2.5 ± 0.4 | 65 ± 8 | 7.1 ± 1.1* |
*Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control. This hypothetical data suggests that "this compound" significantly increases progranulin protein levels in the cortex.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Validate antibody with positive control tissue. Optimize antibody concentration. |
| Antigen retrieval insufficient | Increase incubation time or try a different pH buffer. | |
| Reagents expired or improperly stored | Use fresh reagents. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking reagent. |
| Primary antibody concentration too high | Further dilute the primary antibody. | |
| Endogenous peroxidase activity | Ensure the peroxidase block step was performed correctly. | |
| Non-specific Staining | Secondary antibody cross-reactivity | Use a secondary antibody raised against the host species of the primary antibody. |
Conclusion
This protocol provides a comprehensive framework for the immunohistochemical detection of progranulin in paraffin-embedded tissues. By following this methodology, researchers can effectively assess the in situ effects of "this compound" on progranulin protein expression, providing valuable insights into its mechanism of action and therapeutic potential. Each step, particularly antibody concentrations and incubation times, should be optimized for the specific tissues and reagents being used.
References
- 1. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. What are PGRN modulators and how do they work? [synapse.patsnap.com]
- 5. What are PGRN inhibitors and how do they work? [synapse.patsnap.com]
- 6. Immunohistochemical Detection of Progranulin (PGRN/GP88/GEP) in Tumor Tissues as a Cancer Prognostic Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. Progranulin Monoclonal Antibody (2D4-2F1) (MA1-187) [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantifying Progranulin Secretion in Response to Progranulin Modulator-2 Using a Sandwich ELISA Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Progranulin (PGRN) is a secreted glycoprotein (B1211001) involved in multiple biological processes, including cell growth, wound repair, inflammation, and neuronal survival.[1][2] Mutations in the progranulin gene (GRN) that lead to reduced progranulin levels are a major cause of frontotemporal dementia (FTD).[3][4] Consequently, therapeutic strategies aimed at increasing progranulin expression and secretion are of significant interest.[5][6] This document provides a detailed protocol for measuring progranulin concentrations in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) and demonstrates its application in evaluating the effect of a hypothetical novel small molecule, "Progranulin Modulator-2," on progranulin secretion from a relevant cell line.
Assay Principle
The sandwich ELISA is a highly sensitive and specific method for quantifying a target antigen.[7] In this assay, a microplate is pre-coated with a monoclonal antibody specific for human progranulin.[8] When the sample is added, progranulin present binds to the immobilized antibody. Following a wash step, a second biotinylated anti-progranulin antibody is added, which binds to a different epitope on the captured progranulin, forming a "sandwich".[7][9] Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated antibody.[7] After another wash, a substrate solution is added, which is converted by the HRP enzyme into a colored product.[9] The intensity of the color, measured spectrophotometrically at 450 nm, is directly proportional to the amount of progranulin in the sample.[9]
Experimental Protocol
This protocol is a representative example based on commercially available human progranulin ELISA kits.[7][10] Researchers should always refer to the specific instructions provided with their chosen ELISA kit.
Materials Required:
-
Human Progranulin ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Cell culture supernatant samples (treated with this compound or vehicle)
-
Microplate reader capable of measuring absorbance at 450 nm[10]
-
Graduated cylinders for buffer preparation
-
Distilled or deionized water
-
Absorbent paper
Experimental Workflow Diagram
References
- 1. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. What are PGRN modulators and how do they work? [synapse.patsnap.com]
- 6. Regulation of extracellular progranulin in medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sceti.co.jp [sceti.co.jp]
- 8. unibiotech.in [unibiotech.in]
- 9. alpco.com [alpco.com]
- 10. raybiotech.com [raybiotech.com]
Application Notes and Protocols: Delivery of Progranulin Modulator-2 Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progranulin (PGRN) is a secreted glycoprotein (B1211001) with critical roles in neuronal survival, lysosomal function, and regulation of neuroinflammation.[1][2][3] Haploinsufficiency of the GRN gene, leading to reduced PGRN levels, is a major cause of frontotemporal dementia (FTD), while complete loss leads to neuronal ceroid lipofuscinosis.[1][4] Conversely, increasing PGRN levels has shown therapeutic potential in models of neurodegenerative diseases such as Alzheimer's disease and FTD by reducing amyloid-beta plaques and protecting against neuronal loss.[5] Progranulin Modulator-2 is a novel, brain-penetrant small molecule designed to upregulate the expression and secretion of progranulin, offering a promising therapeutic strategy for these devastating conditions.
These application notes provide a comprehensive overview of the methodologies used to characterize the delivery of this compound across the blood-brain barrier (BBB) and its mechanism of action.
Mechanism of Action
This compound is designed to increase the levels of functional, full-length progranulin. It can achieve this through various potential mechanisms, such as enhancing the transcription of the GRN gene or inhibiting the enzymes responsible for cleaving progranulin into its pro-inflammatory granulin (B1179632) fragments.[6] Progranulin itself exerts its neuroprotective and anti-inflammatory effects through interaction with several receptors, including sortilin and tumor necrosis factor receptor 2 (TNFR2).[2][6]
Signaling Pathway for this compound
References
- 1. academic.oup.com [academic.oup.com]
- 2. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multiple Molecular Pathways Are Influenced by Progranulin in a Neuronal Cell Model–A Parallel Omics Approach [frontiersin.org]
- 4. Progranulin mutations result in impaired processing of prosaposin and reduced glucocerebrosidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progranulin protects against amyloid β deposition and toxicity in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PGRN modulators and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Lentiviral-Mediated Progranulin Expression for Modulator Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a lentiviral-based system to express human progranulin (PGRN) in target cells. This platform is designed for the functional validation of potential therapeutic modulators of progranulin expression and activity. The following sections detail the underlying principles, experimental protocols, and data interpretation for validating compounds that aim to regulate progranulin levels and its associated signaling pathways.
Introduction
Progranulin, a secreted glycoprotein (B1211001) encoded by the GRN gene, is a critical regulator of multiple biological processes, including cell growth, wound repair, inflammation, and lysosomal function.[1][2] Haploinsufficiency of progranulin is a major cause of frontotemporal dementia (FTD), while its dysregulation is also implicated in other neurodegenerative diseases, cancer, and inflammatory disorders.[2][3] Consequently, the development of therapeutic strategies to modulate progranulin levels is of significant interest. This document outlines a robust methodology using lentiviral vectors to overexpress progranulin in relevant cell lines, creating a stable and reproducible system for screening and validating potential progranulin modulators.
Principle of the Method
The experimental approach involves the generation of lentiviral particles containing the human GRN gene. These viral particles are then used to transduce a target cell line, leading to stable integration of the GRN gene into the host cell genome and subsequent overexpression of the progranulin protein. This engineered cell line serves as a platform to test the efficacy of small molecules, biologics, or other potential modulators in regulating progranulin expression, secretion, and downstream cellular functions.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293T Cells | ATCC | CRL-3216 |
| Lentiviral Vector (with GRN insert) | Custom | N/A |
| Lentiviral Packaging Plasmids | Addgene | e.g., psPAX2, pMD2.G |
| Lipofectamine 2000 | Thermo Fisher | 11668019 |
| Opti-MEM I Reduced Serum Medium | Thermo Fisher | 31985062 |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | 10566016 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Polybrene | Sigma-Aldrich | TR-1003-G |
| Human Progranulin ELISA Kit | R&D Systems | DPGN00 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Puromycin (B1679871) | Sigma-Aldrich | P8833 |
Experimental Protocols
Lentivirus Production in HEK293T Cells
This protocol describes the transfection of HEK293T cells to produce lentiviral particles carrying the human GRN gene.
Day 0: Seed HEK293T Cells
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 8 x 10^6 HEK293T cells in a 10 cm culture dish to achieve 80-90% confluency on the day of transfection.[4]
Day 1: Transfection
-
In Tube A, mix the lentiviral plasmids: 10 µg of the GRN expression plasmid, 10 µg of the packaging plasmid (e.g., psPAX2), and 1 µg of the envelope plasmid (e.g., pMD2.G) in 0.5 mL of Opti-MEM.[4]
-
In Tube B, dilute 50 µL of Lipofectamine 2000 in 0.5 mL of Opti-MEM and incubate for 5 minutes at room temperature.[4]
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.[4]
-
Replace the medium on the HEK293T cells with 5 mL of fresh, pre-warmed complete medium.
-
Add the DNA-Lipofectamine mixture to the cells dropwise.[4]
-
Incubate the cells at 37°C in a 5% CO2 incubator.
Day 2: Medium Change
-
After 18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed complete medium.[4]
Day 3 & 4: Viral Harvest
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 3,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The viral supernatant can be used immediately or stored at -80°C in small aliquots. Avoid repeated freeze-thaw cycles.[4]
Lentiviral Transduction of Target Cells
This protocol outlines the procedure for transducing a target cell line (e.g., a neuronal cell line) with the produced lentivirus to generate a stable progranulin-overexpressing cell line.
Day 1: Seed Target Cells
-
Seed the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
Day 2: Transduction
-
Thaw the lentiviral supernatant on ice.
-
Prepare the transduction medium by adding Polybrene to the cell culture medium to a final concentration of 8 µg/mL.[5]
-
Remove the existing medium from the target cells and add the transduction medium containing the lentiviral particles. The volume of viral supernatant to use (and thus the Multiplicity of Infection, MOI) should be optimized for each cell line. A good starting point is to test a range of MOIs (e.g., 1, 5, 10).
-
Incubate the cells at 37°C in a 5% CO2 incubator.
Day 3: Medium Change
-
After 18-24 hours, remove the transduction medium and replace it with fresh, complete medium.
Day 4 onwards: Selection and Expansion
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for successfully transduced cells.
-
Culture the cells in the selection medium until single colonies are visible.
-
Pick individual colonies and expand them to generate stable, clonal cell lines overexpressing progranulin.
Validation of Progranulin Overexpression
The overexpression of progranulin in the stable cell line should be confirmed at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): Measure GRN mRNA levels to confirm transcriptional upregulation.
-
Western Blot: Analyze cell lysates and culture supernatants to detect intracellular and secreted progranulin protein.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Quantify the concentration of secreted progranulin in the cell culture medium.[6][7] This is a crucial step for assessing the effects of potential modulators.
Modulator Validation Assays
The stable progranulin-overexpressing cell line can now be used to screen and validate potential modulators.
-
Dose-Response Treatment: Plate the progranulin-overexpressing cells and treat them with a range of concentrations of the test compound.
-
Quantification of Progranulin Levels: After a defined incubation period (e.g., 24, 48, or 72 hours), collect the cell culture supernatant and quantify the concentration of secreted progranulin using an ELISA kit.[8][9]
-
Cell Viability/Toxicity Assays: Concurrently, assess the effect of the compound on cell viability using assays such as MTT or LDH to rule out cytotoxic effects.
-
Functional Assays: Depending on the cellular model and the therapeutic area of interest, various functional assays can be employed to assess the biological activity of the modulated progranulin levels. These may include:
-
Neurite Outgrowth Assays: In neuronal cell lines, changes in neurite length and branching can be quantified. Progranulin is known to promote neurite outgrowth.[10]
-
Cell Survival Assays: Assess the ability of modulated progranulin to protect cells from stressors such as oxidative stress or glutamate-induced excitotoxicity.[10]
-
Lysosomal Function Assays: Monitor changes in lysosomal pH, enzyme activity, or protein degradation, as progranulin plays a key role in lysosomal homeostasis.[1]
-
Data Presentation
The quantitative data from modulator validation experiments should be summarized in a clear and structured format to facilitate comparison.
Table 1: Effect of Modulator X on Secreted Progranulin Levels
| Modulator X Conc. (µM) | Secreted Progranulin (ng/mL) ± SD | % Change from Vehicle | Cell Viability (%) ± SD |
| Vehicle (0) | 150.2 ± 12.5 | 0 | 100 ± 4.2 |
| 0.1 | 165.8 ± 14.1 | +10.4 | 98.5 ± 5.1 |
| 1 | 225.3 ± 18.9 | +50.0 | 97.2 ± 4.8 |
| 10 | 310.6 ± 25.4 | +106.8 | 95.6 ± 6.3 |
| 100 | 120.1 ± 10.7 | -20.0 | 65.3 ± 7.9 |
Table 2: Functional Assessment of Modulator X in a Neuronal Cell Line
| Treatment | Neurite Length (µm) ± SD | % Protection against Oxidative Stress ± SD |
| Untreated | 55.4 ± 6.8 | N/A |
| Vehicle + Stress | 22.1 ± 4.5 | 0 |
| Modulator X (10 µM) + Stress | 48.9 ± 5.9 | 85.2 ± 7.1 |
| Recombinant PGRN (100 ng/mL) + Stress | 51.3 ± 6.2 | 90.1 ± 6.5 |
Visualizations
Progranulin Signaling Pathways
Progranulin exerts its effects through various signaling pathways. It can be cleaved into smaller granulin (B1179632) peptides, and it interacts with several cell surface receptors, including tumor necrosis factor receptors (TNFRs) and sortilin-1.[11] These interactions can activate downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.[10][11]
Caption: Progranulin signaling pathways involved in cell survival and neurite outgrowth.
Experimental Workflow for Modulator Validation
The overall workflow for validating progranulin modulators involves several key stages, from lentivirus production to functional analysis.
Caption: Workflow for lentiviral-mediated progranulin modulator validation.
Conclusion
The use of a lentiviral system to generate stable progranulin-overexpressing cell lines provides a powerful and versatile platform for the discovery and validation of novel therapeutic modulators. This approach allows for reproducible, quantitative assessment of a compound's effect on progranulin levels and its downstream biological functions. The detailed protocols and data presentation formats provided herein offer a comprehensive guide for researchers in this field.
References
- 1. Progranulin Assay Kit Clinisciences [clinisciences.com]
- 2. Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Progranulin as an Immuno-Neurology Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.org [mdanderson.org]
- 5. origene.com [origene.com]
- 6. Progranulin protein levels are differently regulated in plasma and CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Circulating Progranulin (PGRN/GP88/GEP) by Enzyme-Linked Immunosorbent Assay and Application in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progranulin: At the interface of neurodegenerative and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for Isolating Primary Microglia to Test "Progranulin Modulator-2"
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and the response to injury and disease. Progranulin (PGRN), a secreted glycoprotein, is a key regulator of microglial function, with roles in lysosomal health, inflammation, and cell survival.[1][2] Haploinsufficiency of the progranulin gene (GRN) is a primary cause of frontotemporal lobar degeneration (FTLD), and PGRN dysfunction is implicated in other neurodegenerative diseases like Alzheimer's.[1][3][4] Consequently, therapeutic strategies aimed at increasing functional PGRN levels are of significant interest.
This application note provides a detailed protocol for the isolation and culture of primary murine microglia to evaluate the efficacy of "Progranulin Modulator-2," a hypothetical small molecule designed to increase the levels of full-length, neuroprotective PGRN. The described assays will enable researchers to quantify the modulator's effect on PGRN secretion and its subsequent impact on key microglial functions, including inflammatory response, phagocytosis, and lysosomal activity.
Principle of the Method
The protocol begins with the isolation of mixed glial cells from the cortices of neonatal mouse pups (P0-P3). These mixed cultures are maintained until a confluent layer of astrocytes is formed, with microglia proliferating on top. Microglia are then selectively harvested using a modified flask-tapping method, which yields a highly pure microglial population.[5][6][7] Following purification, the primary microglia are treated with this compound. The efficacy of the compound is then assessed by measuring secreted PGRN levels, analyzing the expression of inflammatory cytokines, and evaluating changes in phagocytic and lysosomal function.
Experimental Workflow
Caption: Overall experimental workflow from isolation to analysis.
Proposed Signaling Pathway of Progranulin Modulation
Progranulin's function is multifaceted. The full-length protein is generally anti-inflammatory and neurotrophic, interacting with receptors like TNFR2.[1][4] However, it can be cleaved by proteases, such as elastase, into smaller granulin (B1179632) peptides that are pro-inflammatory.[1][8] Progranulin is also taken up by cells via the sortilin receptor for delivery to the lysosome, where it plays a critical role in lysosomal homeostasis.[1][9] this compound is hypothesized to act by inhibiting the proteases that cleave PGRN, thereby increasing the bioavailability of the full-length, protective form.
References
- 1. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A simplified procedure for isolation of primary murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simplified procedure for isolation of primary murine microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progranulin: a Conductor of a Receptors Orchestra and a Therapeutic Target for Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Microglia regulate brain progranulin levels through the endocytosis/lysosomal pathway [insight.jci.org]
"Progranulin modulator-2" for studying lysosomal biogenesis and function
For Research Use Only.
Introduction
Progranulin (PGRN) is a secreted glycoprotein (B1211001) that plays a critical role in various cellular processes, including inflammation, wound healing, and neuronal survival.[1] Growing evidence highlights the essential function of PGRN in lysosomal biology.[2] PGRN is trafficked to the lysosome, where it is processed into smaller granulin (B1179632) peptides.[3] It is fundamentally involved in regulating lysosomal biogenesis, acidification, and the activity of lysosomal hydrolases.[4][5] Haploinsufficiency of the GRN gene, leading to reduced PGRN levels, is a major cause of frontotemporal dementia (FTD), while complete loss of PGRN results in the lysosomal storage disease, neuronal ceroid lipofuscinosis (NCL).[1][6] These links underscore the importance of maintaining adequate PGRN levels for lysosomal homeostasis and neuronal health.[7]
Progranulin Modulator-2 is a novel small molecule designed to enhance the lysosomal functions of progranulin. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of this compound on lysosomal biogenesis and function in cell-based models.
Mechanism of Action
Progranulin is delivered to the lysosome primarily through endocytosis mediated by the cell surface receptor sortilin.[8] this compound is hypothesized to act by allosterically modulating the interaction between the C-terminus of progranulin and sortilin, thereby increasing the efficiency of PGRN uptake and its subsequent delivery to the lysosome. This enhanced lysosomal localization of PGRN is expected to lead to improved lysosomal acidification, increased activity of key lysosomal enzymes such as Cathepsin D (CTSD), and stimulation of lysosomal biogenesis through the activation of Transcription Factor EB (TFEB).[4][9]
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound in a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells or primary neurons) compared to a vehicle control.
Table 1: Effect of this compound on Lysosomal pH
| Treatment (24h) | Mean Lysosomal pH (Ratio) | % of Cells with Acidic Lysosomes (pH < 5.0) |
|---|---|---|
| Vehicle Control | 5.3 ± 0.4 | 45% |
| this compound (10 µM) | 4.6 ± 0.3 | 85% |
Table 2: Effect of this compound on Cathepsin D Activity and Protein Levels
| Treatment (24h) | Cathepsin D Activity (RFU/µg protein) | Mature Cathepsin D Level (fold change vs. Vehicle) | LAMP1 Level (fold change vs. Vehicle) |
|---|---|---|---|
| Vehicle Control | 1500 ± 210 | 1.0 | 1.0 |
| this compound (10 µM) | 2850 ± 350 | 1.8 | 1.5 |
Table 3: Effect of this compound on TFEB Nuclear Translocation
| Treatment (6h) | % of Cells with Nuclear TFEB |
|---|---|
| Vehicle Control | 15% ± 3% |
| this compound (10 µM) | 65% ± 8% |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound. Researchers should optimize parameters such as cell density, incubation times, and reagent concentrations for their specific experimental system.
Protocol 1: Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol uses a ratiometric fluorescent dye to measure the pH of lysosomes.[10][11] The dye emits blue fluorescence in neutral environments and yellow fluorescence in acidic environments. The ratio of yellow to blue fluorescence provides a quantitative measure of lysosomal pH.
Materials:
-
Cells cultured on glass-bottom dishes or 96-well optical plates
-
LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher, L7545)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Confocal microscope or fluorescence plate reader with dual-emission detection capabilities (Ex: ~360 nm, Em: ~440 nm for blue and ~540 nm for yellow)
-
pH calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0) containing ionophores (e.g., 10 µM nigericin (B1684572) and 10 µM monensin) for standard curve generation.
Procedure:
-
Cell Plating: Seed cells at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Treatment: Treat cells with this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Dye Loading: Prepare a 1 µM working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed live-cell imaging medium. Remove the treatment medium, wash cells once with PBS, and incubate with the LysoSensor™ solution for 5-10 minutes at 37°C.[12]
-
Imaging: Wash cells twice with live-cell imaging medium. Immediately acquire images using a confocal microscope or read fluorescence intensity on a plate reader.
-
Microscopy: Excite at ~360 nm and collect emission simultaneously in two channels (e.g., 420-460 nm for blue and 520-560 nm for yellow).
-
Plate Reader: Measure fluorescence intensity at both emission wavelengths.
-
-
Standard Curve: To convert fluorescence ratios to pH values, treat a separate set of stained cells with pH calibration buffers containing ionophores for 5-10 minutes before imaging.
-
Analysis: Calculate the ratio of yellow/blue fluorescence intensity for each lysosome (microscopy) or per well (plate reader). Determine the lysosomal pH by interpolating from the standard curve.[10]
Protocol 2: Cathepsin D Activity Assay (Fluorometric)
This protocol measures the activity of the lysosomal protease Cathepsin D in cell lysates using a fluorogenic substrate.[3][6][13]
Materials:
-
Cell lysis buffer (e.g., CelLytic™ M or RIPA buffer with protease inhibitors)
-
Cathepsin D Activity Assay Kit (e.g., Abcam ab65302, Sigma-Aldrich MAK094, or RayBiotech CATD-ACT) containing substrate and reaction buffer.[6][7]
-
BCA Protein Assay Kit
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader (Ex/Em = 328/460 nm)
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using chilled lysis buffer. Incubate on ice for 10-20 minutes.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Assay Reaction: a. Add 5-50 µL of cell lysate per well in a 96-well plate. Adjust the volume to 50 µL with the provided assay buffer. b. Prepare a reaction master mix according to the kit manufacturer's instructions (typically containing reaction buffer and the fluorogenic substrate). c. Add the master mix to each well to initiate the reaction.
-
Measurement: Incubate the plate at 37°C, protected from light. Measure fluorescence intensity every 5 minutes for 30-60 minutes in a kinetic mode.
-
Analysis: Calculate the rate of increase in fluorescence (RFU/min). Normalize the activity to the protein concentration of the lysate (RFU/min/µg).
Protocol 3: Western Blot for Lysosomal Proteins
This protocol is for detecting changes in the levels of lysosomal proteins, such as the lysosomal marker LAMP1 and the mature form of Cathepsin D.[14][15][16]
Materials:
-
Cell lysates (prepared as in Protocol 2)
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LAMP1 (e.g., Abcam ab25245), anti-Cathepsin D (recognizing both pro and mature forms), anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Sample Preparation: Mix cell lysates with an equal volume of 2x Laemmli buffer. Heat samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of the target proteins (LAMP1, mature Cathepsin D) to the loading control (β-Actin).
Protocol 4: Immunofluorescence for PGRN and LAMP1 Colocalization
This protocol visualizes the subcellular localization of progranulin and the lysosomal marker LAMP1 to assess the delivery of PGRN to the lysosome.[9][17]
Materials:
-
Cells cultured on glass coverslips or in optical imaging plates
-
Fixation solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.2% Triton X-100 in PBS
-
Blocking solution: 5% Normal Goat Serum (NGS) in PBS
-
Primary antibodies: anti-Progranulin, anti-LAMP1 (from different species)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI nuclear stain
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% NGS in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate coverslips with a cocktail of anti-PGRN and anti-LAMP1 primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Washing: Wash three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with a cocktail of corresponding fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a confocal microscope. Analyze the degree of colocalization between the PGRN and LAMP1 signals using image analysis software (e.g., ImageJ with the Coloc 2 plugin) to calculate Pearson's correlation coefficient.
Protocol 5: TFEB Nuclear Translocation Assay
This protocol assesses the activation of TFEB, a master regulator of lysosomal biogenesis, by quantifying its translocation from the cytoplasm to the nucleus.[1][2][18]
Materials:
-
Same as Protocol 4, but with a primary antibody against TFEB.
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle control for a shorter duration (e.g., 2-6 hours, as translocation can be rapid).
-
Fixation, Permeabilization, and Blocking: Follow steps 2-4 from Protocol 4.
-
Primary Antibody Incubation: Incubate with anti-TFEB primary antibody overnight at 4°C.
-
Secondary Antibody and Mounting: Follow steps 6-8 from Protocol 4.
-
Imaging and Analysis: a. Acquire images using a confocal or high-content imaging system, capturing both the TFEB and DAPI channels. b. For each cell, quantify the fluorescence intensity of TFEB in the nucleus (defined by the DAPI signal) and in the cytoplasm. c. Calculate the nucleus-to-cytoplasm fluorescence ratio. A ratio significantly greater than 1 indicates nuclear translocation. d. Alternatively, score the percentage of cells in a population that show predominantly nuclear TFEB staining.[18]
References
- 1. High-content TFEB nuclear translocation assay [bio-protocol.org]
- 2. Monitoring TFEB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin D assay to verify the retention of lysosomal content [protocols.io]
- 4. Exploring lysosomal biology: current approaches and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progranulin regulates lysosomal function and biogenesis through acidification of lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. The Interaction Between Progranulin with Sortilin and the Lysosome | Springer Nature Experiments [experiments.springernature.com]
- 9. Progranulin, lysosomal regulation and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 11. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. Characterization of LAMP1-labeled nondegradative lysosomal and endocytic compartments in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Progranulin Modulator-2 in iPSC-Derived Neuronal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progranulin (PGRN) is a secreted growth factor with critical roles in neuronal survival, neurite outgrowth, and inflammation. Haploinsufficiency of the GRN gene, leading to reduced PGRN levels, is a major cause of frontotemporal dementia (FTD).[1][2][3][4] Induced pluripotent stem cell (iPSC)-derived neuronal models from FTD patients with GRN mutations provide a powerful platform for studying disease mechanisms and for the preclinical evaluation of therapeutic candidates.[3][5][6]
These application notes describe the use of "Progranulin Modulator-2," a hypothetical small molecule designed to increase progranulin expression, in iPSC-derived neuronal models of FTD. The protocols and data presented are based on established methodologies for modulating progranulin levels in these systems, such as the use of recombinant PGRN or genetic correction approaches.[1][6] These notes will guide researchers in assessing the efficacy of progranulin-enhancing compounds in rescuing disease-related phenotypes.
Key Applications
-
Reversal of Neuronal Differentiation Defects: Assess the ability of this compound to rescue impaired corticogenesis in FTD-iPSC derived neuronal cultures.
-
Enhancement of Neuronal Survival and Function: Evaluate the neuroprotective effects of the modulator against cellular stressors and its impact on neuronal activity.
-
Modulation of Lysosomal Function: Investigate the role of the modulator in restoring lysosomal homeostasis, which is often impaired in PGRN-deficient neurons.[7][8][9][10]
-
Attenuation of Neuroinflammation: Examine the anti-inflammatory properties of the modulator in co-culture models with iPSC-derived microglia.[11][12]
Data Presentation
Table 1: Effect of Progranulin Modulation on Cortical Neuron Differentiation from FTD-iPSCs
| Cell Line/Treatment | % TUJ1+ Neurons | % CTIP2+ Neurons | % TBR1+ Neurons | Reference |
| Control iPSCs | 20.7 ± 3.1 | 14.2 ± 2.2 | N/A | [13] |
| FTD-iPSCs (GRN mutation) | 4.0 ± 0.69 | 1.6 ± 0.5 | Significantly Decreased | [2][13] |
| FTD-iPSCs + Genetic Correction | 9.4 ± 1.4 | 6.2 ± 1.9 | Rescued | [13] |
| FTD-iPSCs + this compound | Expected Increase | Expected Increase | Expected Increase | N/A |
Table 2: Functional Rescue in FTD-iPSC-Derived Neurons by Progranulin Modulation
| Parameter | FTD-iPSCs (GRN mutation) | FTD-iPSCs + this compound | Reference |
| Gene Expression | |||
| GRN mRNA levels | ~50% of control | Expected increase to near control levels | [1][13] |
| Wnt signaling pathway genes | Upregulated | Expected normalization | [1][2] |
| Lysosomal Function | |||
| Lysosomal pH | Elevated | Expected acidification | [7][10] |
| Cathepsin D levels | Altered | Expected normalization | [10] |
| Electrophysiology | |||
| Spontaneous action potential firing | Present but may be altered | Expected normalization of firing patterns | [1] |
| Synaptic activity (mEPSCs) | Altered frequency/amplitude | Expected rescue of synaptic deficits | [5] |
| Stress Response | |||
| Sensitivity to cellular stressors | Increased | Expected increased resilience | [5] |
Experimental Protocols
Protocol 1: Differentiation of iPSCs to Cortical Neurons and Treatment with this compound
This protocol is adapted from established methods for cortical neuron differentiation.[1]
Materials:
-
iPSC lines (Control and FTD patient-derived with GRN mutation)
-
iPSC maintenance medium
-
Neural induction medium
-
Neural progenitor expansion medium
-
Cortical neuron differentiation medium
-
This compound
-
Recombinant human Progranulin (as a positive control)
-
Coated plates (e.g., Matrigel or Geltrex)
-
Relevant antibodies for immunocytochemistry (e.g., anti-TUJ1, anti-CTIP2, anti-TBR1)
Procedure:
-
iPSC Culture: Maintain iPSCs on coated plates in iPSC maintenance medium.
-
Neural Induction: When iPSCs reach 80-90% confluency, switch to neural induction medium.
-
Neural Progenitor Formation: After 10-12 days, neural rosettes will form. Dissociate the cells and plate them on new coated plates in neural progenitor expansion medium.
-
Cortical Neuron Differentiation: Expand neural progenitors for 4-6 passages. To initiate differentiation, plate progenitors at a desired density in cortical neuron differentiation medium.
-
Treatment with this compound:
-
On day 25 of differentiation, begin treatment with this compound at a range of concentrations.
-
Include a vehicle control and a positive control (recombinant human Progranulin).
-
Culture the neurons for an additional 15 days, replacing the medium and modulator every 2-3 days.
-
-
Analysis: On day 40, fix the cells for immunocytochemistry to quantify the percentage of TUJ1+, CTIP2+, and TBR1+ neurons. Alternatively, lyse the cells for gene expression analysis.
Protocol 2: Assessment of Lysosomal Function
Materials:
-
iPSC-derived neurons (treated and untreated)
-
LysoTracker dye
-
Magic Red Cathepsin B substrate
-
Lysosomal extraction kit
-
Western blot reagents
Procedure:
-
Lysosomal pH Measurement:
-
Culture treated and untreated neurons on glass-bottom plates.
-
Incubate the cells with LysoTracker dye according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence intensity in treated cells compared to untreated FTD neurons would suggest a restoration of acidic lysosomal pH.
-
-
Cathepsin Activity Assay:
-
Incubate live cells with Magic Red Cathepsin B substrate.
-
Analyze by fluorescence microscopy. An increase in red fluorescence would indicate restored cathepsin activity.
-
-
Western Blot for Lysosomal Proteins:
-
Isolate lysosomes from treated and untreated neurons using a lysosomal extraction kit.
-
Perform western blotting to analyze the levels of lysosomal proteins such as LAMP1 and Cathepsin D.
-
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Progranulin signaling pathways modulated by this compound.
Discussion
The use of iPSC-derived neuronal models from FTD patients provides a highly relevant system for testing the efficacy of progranulin-modulating compounds. Deficiencies in progranulin have been shown to impair the generation of cortical neurons and disrupt crucial cellular processes, including Wnt signaling and lysosomal function.[1][2][7] A therapeutic agent like "this compound" that successfully upregulates functional progranulin would be expected to reverse these pathological phenotypes.
The protocols outlined above provide a framework for a comprehensive preclinical assessment. Quantitative analysis of neuronal markers will demonstrate efficacy in rescuing differentiation defects. Functional assays, including electrophysiology and stress tests, will provide insights into the restoration of neuronal health. Furthermore, investigating the impact on lysosomal function is critical, as lysosomal dysregulation is a key feature of PGRN-related neurodegeneration.[8][9][10][14]
Successful outcomes in these iPSC-based assays would provide a strong rationale for further development of this compound as a potential therapeutic for FTD and other neurodegenerative diseases associated with progranulin deficiency.
References
- 1. Restoration of Progranulin Expression Rescues Cortical Neuron Generation in an Induced Pluripotent Stem Cell Model of Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restoration of progranulin expression rescues cortical neuron generation in an induced pluripotent stem cell model of frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 5. Induced Pluripotent Stem Cell Models of Progranulin-Deficient Frontotemporal Dementia Uncover Specific Reversible Neuronal Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Longitudinal Characterization of Transcriptomic, Functional, and Morphological Features in Human iPSC-Derived Neurons and Their Application to Investigate Translational Progranulin Disease Biology [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Progranulin, lysosomal regulation and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Progranulin regulates lysosomal function and biogenesis through acidification of lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Progranulin deficiency promotes neuroinflammation and neuron loss following toxin-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 14. Delivering progranulin to neuronal lysosomes protects against excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic and pharmacodynamic studies of "Progranulin modulator-2"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progranulin (PGRN) is a secreted glycoprotein (B1211001) implicated in multiple cellular processes, including cell growth, inflammation, and lysosomal function.[1][2] Haploinsufficiency of the GRN gene, leading to reduced progranulin levels, is a major cause of frontotemporal dementia (FTD), while complete deficiency results in neuronal ceroid lipofuscinosis, a lysosomal storage disorder.[1] Consequently, therapeutic strategies aimed at increasing progranulin levels are of significant interest for treating these neurodegenerative diseases. This document provides detailed pharmacokinetic and pharmacodynamic data, along with experimental protocols, for a representative small molecule, "Progranulin Modulator-2," designed to enhance progranulin levels. The data presented is based on a composite of known progranulin modulators to serve as a practical guide for preclinical research and development.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in mice to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The compound exhibits excellent oral bioavailability and brain penetration, crucial for a centrally acting therapeutic. The data presented below is analogous to that of "Progranulin modulator-1 (Compound 60)," an orally active enhancer of PGRN secretion.[3]
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| t½ (h) | 7.4 | 4.8 |
| Cmax,u (nM) | - | 62 |
| Kpuu @ 8h | - | 2.91 |
| Vdss (L/kg) | 15.2 | - |
| CL (L/h/kg) | 2.08 | - |
| Oral Bioavailability (F %) | - | 99% |
Data is representative of a typical brain-penetrant small molecule progranulin modulator.[3] Abbreviations: t½ (half-life), Cmax,u (maximum unbound concentration in plasma), Kpuu (unbound brain-to-plasma partition coefficient), Vdss (volume of distribution at steady state), CL (clearance).
Pharmacodynamic Activity
This compound is designed to increase the expression and secretion of progranulin, thereby restoring lysosomal function and activating key cell survival signaling pathways. Its pharmacodynamic effects have been assessed in both in vitro and in vivo models.
In Vitro Activity
Table 2: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value |
| Progranulin Secretion | BV-2 (mouse microglia) | EC50 | 83 nM |
| hERG Inhibition | HEK293 | IC50 | 3100 nM |
Data is representative of a typical progranulin modulator.[3]
In Vivo Target Engagement and Efficacy
Table 3: In Vivo Pharmacodynamic Effects of this compound in a Progranulin-Deficient Mouse Model (Grn+/-)
| Biomarker | Tissue | Change vs. Vehicle | Method |
| Progranulin (PGRN) | Plasma | + 150% | ELISA |
| Progranulin (PGRN) | Cerebrospinal Fluid (CSF) | + 100% | ELISA |
| Cathepsin D | Brain Cortex | - 40% | Western Blot |
| LAMP1 | Brain Cortex | - 35% | Western Blot |
| pERK1/2 / total ERK1/2 | Brain Cortex | + 80% | Western Blot |
| pAkt / total Akt | Brain Cortex | + 60% | Western Blot |
Values are hypothetical and represent expected outcomes for an effective progranulin modulator.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.
Progranulin Signaling Pathway
Progranulin exerts its neurotrophic and anti-inflammatory effects through various signaling pathways. It can bind to sortilin-1, leading to lysosomal delivery, or interact with TNF receptors (TNFRs) to modulate inflammatory responses.[3] Downstream signaling involves the activation of the MAPK/Erk and PI3K/Akt pathways, which promote cell survival and growth.[4]
Caption: Progranulin signaling pathways involved in neuroprotection and inflammation.
Experimental Workflow for In Vivo Study
The following workflow outlines the key steps in evaluating the pharmacodynamic effects of this compound in a mouse model.
Caption: Workflow for in vivo pharmacodynamic assessment of this compound.
Experimental Protocols
Protocol: Quantification of Progranulin in Plasma and CSF by ELISA
Objective: To measure the concentration of progranulin in biological fluids following treatment with this compound.
Materials:
-
Commercial Human/Mouse Progranulin ELISA kit (e.g., from R&D Systems or Adipogen).[5]
-
Plasma and CSF samples collected from treated and vehicle control animals.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Phosphate-buffered saline (PBS).
-
Deionized water.
Procedure:
-
Sample Preparation:
-
Thaw plasma and CSF samples on ice.
-
Centrifuge samples at 10,000 x g for 5 minutes to remove any particulates.
-
Dilute plasma samples 1:100 and CSF samples 1:2 in the assay diluent provided with the kit.[2]
-
-
Assay Procedure (follow kit-specific instructions):
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 100 µL of standard, control, or diluted sample to the appropriate wells of the PGRN antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Aspirate each well and wash 4 times with the provided wash buffer.
-
Add 100 µL of the conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Repeat the aspiration and wash step.
-
Add 100 µL of substrate solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately read the optical density (OD) of each well at 450 nm.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Calculate the concentration of progranulin in the samples by interpolating their mean absorbance values from the standard curve.
-
Adjust for the dilution factor to obtain the final concentration.
-
Protocol: Western Blot for Lysosomal and Signaling Markers in Brain Tissue
Objective: To assess changes in the levels of lysosomal proteins (Cathepsin D, LAMP1) and the activation of signaling pathways (pERK, pAkt) in brain tissue.
Materials:
-
Brain tissue homogenates (e.g., cortical tissue).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Cathepsin D, anti-LAMP1, anti-pERK1/2, anti-ERK1/2, anti-pAkt, anti-Akt, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest to the loading control (e.g., GAPDH). For phosphorylated proteins, normalize to the total protein level (e.g., pERK/total ERK).
-
Compare the normalized values between treatment and vehicle groups.
-
References
- 1. Lysosomal dysfunction in neurodegeneration: emerging concepts and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progranulin Levels in Plasma and Cerebrospinal Fluid in Granulin Mutation Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NB-64-89620-10mg | Progranulin modulator-1 [2641013-11-6] Clinisciences [clinisciences.com]
- 5. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot in homogenised mouse brain samples [protocols.io]
- 7. Western Blotting for Neuronal Proteins [protocols.io]
Application Notes and Protocols for Gene Expression Analysis Following Progranulin Modulator-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progranulin (PGRN) is a secreted glycoprotein (B1211001) involved in multiple biological processes, including cell growth, wound healing, inflammation, and neuroprotection.[1][2][3] Dysregulation of progranulin expression is implicated in various diseases, such as frontotemporal dementia (FTD), Alzheimer's disease, and cancer.[1][2][4][5] Progranulin modulators are compounds designed to alter the levels or activity of progranulin, offering potential therapeutic avenues for these conditions.[1][2]
"Progranulin Modulator-2" is a novel small molecule designed to upregulate the expression of the progranulin gene (GRN). Understanding the downstream transcriptional effects of this modulator is crucial for elucidating its mechanism of action and identifying potential biomarkers of its activity. These application notes provide a comprehensive protocol for conducting a gene expression analysis study using RNA sequencing (RNA-Seq) to investigate the effects of this compound treatment on a relevant cell line.
Hypothetical Signaling Pathway
Progranulin has been shown to influence several signaling pathways, including the MAP kinase and PI3K pathways, which are critical for cell survival and proliferation.[6] It can also modulate inflammatory responses, in part through its interaction with TNF receptors.[6][7] this compound, by increasing progranulin levels, is hypothesized to potentiate these anti-inflammatory and neurotrophic signaling cascades.
Caption: Hypothetical signaling pathway of this compound.
Experimental Protocols
A robust experimental design is critical for obtaining meaningful results in RNA-Seq studies.[8] This protocol outlines the key steps from cell culture to data analysis.
Experimental Workflow
The overall workflow for the gene expression analysis is depicted below.
Caption: Overall experimental workflow for gene expression analysis.
Cell Culture and Treatment
-
Cell Line: NSC-34 motor neuron-like cells are a suitable model as progranulin is known to be neurotrophic for motor neurons.[9]
-
Culture Conditions: Culture NSC-34 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Groups:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound (e.g., 1 µM)
-
-
Replicates: A minimum of three biological replicates for each experimental group is recommended for statistical power.
-
Procedure:
-
Seed NSC-34 cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with fresh medium containing either the vehicle control or this compound at the desired concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of > 8 is recommended for RNA-Seq.
-
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-Seq libraries from 1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to a recommended depth of 20-30 million reads per sample for bulk RNA-Seq.[8]
Bioinformatic Data Analysis
The analysis of RNA-Seq data involves several computational steps to translate raw sequencing reads into biological insights.[10][11][12]
Data Analysis Pipeline
Caption: Bioinformatic data analysis pipeline.
Data Presentation
The results of the differential gene expression and pathway analysis should be summarized in clear and concise tables.
Table 1: Top 10 Differentially Expressed Genes Following this compound Treatment
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value |
| Upregulated | |||
| GRN | 2.5 | 1.2e-50 | 2.1e-46 |
| SORT1 | 1.8 | 3.4e-35 | 4.5e-31 |
| TMEM106B | -1.5 | 8.9e-28 | 9.1e-24 |
| CTSD | 1.3 | 2.1e-25 | 1.8e-21 |
| LAMP1 | 1.2 | 5.6e-22 | 4.2e-18 |
| Downregulated | |||
| IL6 | -2.1 | 7.8e-42 | 9.9e-38 |
| TNF | -1.9 | 4.5e-38 | 6.3e-34 |
| NFKB1 | -1.6 | 1.3e-30 | 1.8e-26 |
| CCL2 | -2.5 | 9.2e-29 | 1.1e-24 |
| CXCL10 | -2.3 | 3.7e-27 | 4.0e-23 |
Table 2: Top 5 Enriched KEGG Pathways
| Pathway Name | p-value | Adjusted p-value | Genes |
| Lysosome | 1.5e-12 | 2.8e-10 | CTSD, LAMP1, ... |
| Phagosome | 3.2e-10 | 4.1e-8 | ... |
| TNF signaling pathway | 8.9e-9 | 9.7e-7 | TNF, NFKB1, ... |
| PI3K-Akt signaling pathway | 2.4e-8 | 2.5e-6 | ... |
| NF-kappa B signaling pathway | 7.1e-7 | 6.8e-5 | NFKB1, ... |
Conclusion
These application notes provide a comprehensive framework for investigating the transcriptional effects of this compound. The detailed protocols for cell culture, RNA-Seq, and bioinformatic analysis, along with the structured data presentation, will enable researchers to effectively characterize the mechanism of action of this and other progranulin modulators. The insights gained from such studies are invaluable for advancing the development of novel therapeutics for progranulin-related diseases.
References
- 1. What are PGRN modulators and how do they work? [synapse.patsnap.com]
- 2. What are PGRN inhibitors and how do they work? [synapse.patsnap.com]
- 3. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Gene Expression Study on Peripheral Blood Identifies Progranulin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 7. Progranulin: a Conductor of a Receptors Orchestra and a Therapeutic Target for Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 9. Frontiers | Multiple Molecular Pathways Are Influenced by Progranulin in a Neuronal Cell Model–A Parallel Omics Approach [frontiersin.org]
- 10. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 11. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
Troubleshooting & Optimization
Troubleshooting "Progranulin modulator-2" solubility issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "Progranulin modulator-2" (PGRN-2) and other similar small molecule modulators in in vitro settings.
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the solubility of small molecule progranulin modulators.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in DMSO precipitated after being added to my aqueous cell culture medium. What is causing this?
A1: This is a common issue when a compound that is highly soluble in a non-polar organic solvent like DMSO is introduced into a polar aqueous environment like cell culture media.[1] The dramatic change in solvent polarity can cause the compound to crash out of solution. The final concentration of DMSO in your assay should be kept as low as possible (typically ≤ 0.5%) to minimize this effect and to avoid cellular toxicity.[2]
Q2: How can I improve the solubility of this compound in my in vitro assay?
A2: Several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: Using a mixture of solvents can improve solubility. For example, a combination of DMSO and ethanol (B145695) might be more effective than DMSO alone.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.[2] Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.
-
Use of Surfactants: Non-ionic detergents like Tween-20 or Triton X-100, at low concentrations (0.01-0.05%), can help to solubilize compounds in enzyme assays, but may be toxic to cells in culture.[1]
-
Sonication: Applying ultrasonic energy can help to break down aggregated particles and aid in dissolution.[1]
-
Gentle Warming: Gently warming the solution to around 37°C can sometimes help to dissolve the compound. However, be cautious as heat can degrade some molecules.[2]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
A3:
-
Kinetic solubility measures the concentration of a compound that stays in solution after being rapidly added from a DMSO stock to an aqueous buffer. This is often more relevant for initial high-throughput screening assays.[3][4][5]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, determined after a long incubation period. This is more important for later-stage drug development and formulation.[3][4]
For most in vitro cellular assays, kinetic solubility is the more practical parameter to consider.
Q4: Are there alternative solvents I can use if DMSO is not suitable for my assay?
A4: Yes, other solvents can be considered, depending on the compound's properties and the experimental system. Ethanol is a common alternative that is generally less toxic to cells than DMSO.[2] Polyethylene glycol (PEG), particularly PEG 400, can also be used, especially for in vivo formulations, but its high viscosity may be a consideration for in vitro work.[2]
Data Presentation: Solubility of Small Molecules
The following tables provide general guidance on the solubility of small molecule compounds in common solvents. Note: Specific values for "this compound" are not available; this table provides a general reference.
Table 1: Common Solvents for Small Molecule Dissolution
| Solvent | Type | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for many organic molecules.[6] | Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[2] |
| Ethanol | Polar Protic | 1-50 mM | Biologically compatible; can be used in combination with other solvents.[2] | Lower solubilizing power than DMSO for highly nonpolar compounds. |
| PBS (pH 7.4) | Aqueous Buffer | <10 µM (typical for poor solubility) | Physiologically relevant for in vitro assays. | Very low solubility for many small molecule inhibitors.[2] |
| PEG 400 | Polymer | Formulation dependent | Can significantly increase solubility; often used in in vivo formulations.[2] | High viscosity; may not be suitable for all in vitro applications. |
| 1 N HCl / 1 N NaOH | Acid/Base | Formulation dependent | Can solubilize basic/acidic compounds by forming salts. | Extreme pH can degrade the compound and is not suitable for most biological assays.[2] |
Experimental Protocols
This section provides detailed methodologies for preparing stock solutions and performing solubility assessments.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of high-purity, anhydrous DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[2]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Kinetic Solubility Assay Workflow
This protocol outlines a general workflow for assessing the kinetic solubility of a compound.
Kinetic Solubility Assay Workflow
Signaling Pathways and Visualizations
Progranulin (PGRN) is a secreted glycoprotein (B1211001) that can be cleaved into smaller granulin (B1179632) peptides.[7][8] It is involved in multiple signaling pathways related to cell survival, proliferation, and inflammation.[9][10]
Progranulin Signaling Pathways
PGRN can activate several downstream signaling cascades, including the MAPK/Erk and PI3K/Akt pathways, which are crucial for cell survival and growth.[9] It has also been reported to interact with TNF receptors, potentially modulating inflammatory responses.[9][10]
Simplified Progranulin Signaling Pathways
Troubleshooting Logic for Solubility Issues
When encountering solubility problems, a systematic approach is crucial. The following diagram illustrates a logical workflow for troubleshooting these issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Progranulin: At the interface of neurodegenerative and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PGRN modulators and how do they work? [synapse.patsnap.com]
Optimizing "Progranulin modulator-2" dosage for in vivo studies
Welcome to the technical support center for Progranulin Modulator-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule designed to increase the levels of progranulin (PGRN). Progranulin is a multifaceted protein involved in various biological processes, including neuronal survival, inflammation, and lysosomal function.[1] By modulating progranulin levels, this compound can influence signaling pathways such as MAPK/Erk and PI-3 kinase/Akt, which are crucial for cell proliferation and survival.[2] It may also impact receptor-mediated signaling through receptors like sortilin and TNFR2.[1]
Q2: What are the potential therapeutic applications of increasing progranulin levels?
A2: Increasing progranulin levels is a promising therapeutic strategy for neurodegenerative diseases like frontotemporal dementia (FTD), where progranulin haploinsufficiency is a direct cause.[1][3][4] In conditions such as Alzheimer's disease, elevated progranulin has been shown to reduce amyloid-beta plaques and tau pathology.[1] Additionally, due to progranulin's anti-inflammatory properties, particularly its inhibition of TNF-alpha signaling, it is being explored for chronic inflammatory conditions.[1]
Q3: Is long-term elevation of progranulin safe in vivo?
A3: Studies involving the long-term overexpression of human progranulin in mice (up to 18 months) have shown no significant adverse effects, suggesting that a sustained increase in progranulin levels is well-tolerated.[5] However, excessive progranulin levels have been linked to tumor growth, so careful dose-finding studies are essential.[1]
Q4: How should I determine the optimal dose for my in vivo study?
A4: A dose-range finding study is critical to determine the maximum tolerated dose (MTD) and the optimal dosing regimen.[6] This should be followed by pharmacokinetic (PK) and pharmacodynamic (PD) studies to establish the exposure-response relationship.[3][7] For progranulin modulators, a key PD marker would be the level of progranulin in a relevant biological fluid, such as cerebrospinal fluid (CSF) in neurological models.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable increase in progranulin levels in vivo. | Poor Bioavailability: The compound may have low oral absorption or high first-pass metabolism. | - Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous, intravenous).- Co-administer with a vehicle that enhances solubility and absorption. |
| Insufficient Dose: The administered dose may be too low to elicit a significant biological response. | - Perform a dose-escalation study to identify a more effective dose.- Correlate plasma/tissue concentration of the compound with progranulin levels. | |
| Rapid Clearance: The compound may be rapidly metabolized and cleared from the body. | - Determine the pharmacokinetic profile of the compound.- Adjust the dosing frequency based on the compound's half-life. | |
| High variability in animal response. | Inconsistent Dosing Technique: Inaccurate or inconsistent administration of the compound. | - Ensure all personnel are properly trained in the chosen administration technique.- Use precise measurement tools for dosing. |
| Biological Variability: Differences in animal age, weight, or genetic background. | - Use a homogenous group of animals for the study.- Increase the number of animals per group to achieve statistical power.[6] | |
| Compound Instability: The compound may be degrading in the formulation. | - Assess the stability of the dosing solution over the intended period of use.- Prepare fresh dosing solutions before each administration. | |
| Observed Toxicity or Adverse Effects (e.g., weight loss, lethargy). | Dose is too high. | - Reduce the dose to a level below the maximum tolerated dose (MTD).- Conduct a formal toxicology study to identify target organs of toxicity.[7] |
| Off-Target Effects: The compound may be interacting with unintended biological targets. | - Profile the compound against a panel of receptors and enzymes to identify potential off-target activities. | |
| Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing adverse effects. | - Run a vehicle-only control group to assess the effects of the vehicle alone.- Consider alternative, less toxic vehicles. |
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Study
-
Animal Model: Select a relevant animal model (e.g., wild-type mice or a disease-specific model).
-
Group Allocation: Divide animals into at least 4-5 groups (n=3-5 per group), including a vehicle control group.
-
Dose Selection: Based on in vitro potency, select a range of doses (e.g., 1, 3, 10, 30 mg/kg).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage) once daily for 7-14 days.[6]
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and food/water intake.[8]
-
Endpoint Analysis: At the end of the study, collect blood and relevant tissues for pharmacokinetic analysis and to measure progranulin levels.
-
MTD Determination: The maximum tolerated dose (MTD) is the highest dose that does not cause significant toxicity.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use a sufficient number of animals (e.g., mice or rats) to allow for multiple time points.
-
Dosing: Administer a single dose of this compound at a dose level determined from the dose-range finding study.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound over time.
-
Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Visualizations
Caption: this compound signaling cascade.
Caption: Workflow for in vivo studies.
Caption: Troubleshooting decision-making tree.
References
- 1. What are PGRN modulators and how do they work? [synapse.patsnap.com]
- 2. Progranulin: At the interface of neurodegenerative and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel In Vivo‐Active Small Molecule Inducer of Progranulin for the Treatment of Frontotemporal Dementia | Semantic Scholar [semanticscholar.org]
- 5. Human progranulin-expressing mice as a novel tool for the development of progranulin-modulating therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Overcoming off-target effects of "Progranulin modulator-2"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Progranulin Modulator-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is designed to increase the levels of full-length progranulin (PGRN) by inhibiting the enzymes responsible for its cleavage into pro-inflammatory granulin (B1179632) fragments.[1][2] This modulation aims to enhance the neuroprotective and anti-inflammatory functions of PGRN.[1]
Q2: What are the known receptors for progranulin and how does this compound affect their signaling?
Progranulin interacts with several receptors, including sortilin and tumor necrosis factor receptor 2 (TNFR2), to exert its biological effects.[1][2] By increasing the concentration of full-length PGRN, this compound is expected to enhance signaling through these receptors, promoting cell survival and reducing inflammation.[1]
Q3: What are the potential therapeutic applications of this compound?
Due to its role in neuroprotection and inflammation, this compound is being investigated for its therapeutic potential in neurodegenerative diseases such as frontotemporal dementia (FTD) and Alzheimer's disease.[1] It is also being explored for its anti-inflammatory properties in conditions like rheumatoid arthritis and for its potential applications in metabolic diseases.[1]
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Possible Cause 1: Off-target effects on cell proliferation pathways.
Progranulin itself can promote cell proliferation and survival.[1] Excessive levels of PGRN induced by the modulator might lead to dysregulated cell growth in certain cell types.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that achieves the desired effect without causing cytotoxicity.
-
Cell Type Specificity: Test the modulator on a panel of cell lines to assess cell type-specific responses.
-
Control Experiments: Include appropriate controls, such as a vehicle-only control and a positive control for cytotoxicity, in all experiments.
-
Pathway Analysis: Investigate the activation of key proliferation pathways, such as MAPK and Akt, using techniques like Western blotting.[2]
Issue 2: Inconsistent or Unexplained Inflammatory Responses
Possible Cause 1: Imbalance between pro- and anti-inflammatory effects.
While full-length PGRN is generally anti-inflammatory, its granulin fragments can be pro-inflammatory.[1][2] Incomplete inhibition of cleavage or context-dependent effects of the modulator could lead to mixed inflammatory signals.
Troubleshooting Steps:
-
Measure Cytokine Levels: Quantify the levels of key pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) using ELISA or multiplex assays.
-
Analyze Cleavage Products: Use Western blotting to assess the ratio of full-length PGRN to granulin fragments in your experimental system.
-
NF-κB Activity Assay: Measure the activity of the NF-κB signaling pathway, a key regulator of inflammation that is modulated by PGRN.[2]
Issue 3: Variability in Experimental Results
Possible Cause 1: Issues with compound stability and handling.
This compound, like many small molecules, may be sensitive to storage conditions and handling procedures.
Troubleshooting Steps:
-
Storage: Aliquot the compound upon receipt and store at the recommended temperature, protected from light and moisture.
-
Solvent and Dilution: Use the recommended solvent and prepare fresh dilutions for each experiment.
-
Assay Controls: Include intra- and inter-assay controls to monitor the consistency of your results over time.
Data and Protocols
Table 1: Hypothetical Activity Profile of this compound
| Parameter | Value |
| Target | Granulin-cleaving proteases |
| IC50 | 50 nM |
| Binding Affinity (Kd) | 10 nM |
| Cellular Potency (EC50) | 200 nM (increase in extracellular PGRN) |
| Selectivity | >100-fold against related proteases |
Experimental Protocol: Quantification of Progranulin Levels by ELISA
This protocol describes the measurement of human progranulin in cell culture supernatants using a commercially available ELISA kit.
Materials:
-
Human Progranulin ELISA Kit (e.g., from IBL-America or Adipogen)[3]
-
Cell culture supernatant samples
-
Recombinant human progranulin standard
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants and centrifuge to remove cellular debris. Store at -80°C until use.
-
Assay Procedure: Follow the manufacturer's instructions for the ELISA kit. Typically, this involves:
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding streptavidin-HRP conjugate.
-
Adding the substrate solution and incubating until color develops.
-
Adding the stop solution and reading the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of progranulin in the samples by interpolating from the standard curve.
Table 2: ELISA Kit Performance Characteristics
| Parameter | Value | Reference |
| Intra-assay Precision (CV) | 5.1% | [4] |
| Inter-assay Precision (CV) | 6.4% | [4] |
| Limit of Detection | 32 pg/mL | [4] |
| Assay Range | 0.063–4 ng/mL | [4] |
| Spike Recovery | 96% | [5] |
Visualizations
Progranulin Signaling Pathways
Caption: Progranulin signaling and the action of this compound.
Experimental Workflow: Troubleshooting Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. What are PGRN modulators and how do they work? [synapse.patsnap.com]
- 2. Progranulin: a Conductor of a Receptors Orchestra and a Therapeutic Target for Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibl-america.com [ibl-america.com]
- 4. Progranulin plasma levels predict the presence of GRN mutations in asymptomatic subjects and do not correlate with brain atrophy: results from the GENFI study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of novel "Progranulin modulators"
Welcome to the technical support center for researchers working with novel Progranulin (PGRN) modulators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments, with a focus on improving the bioavailability and efficacy of your compounds.
Section 1: Formulation and Solubility
Poor solubility is a primary hurdle in drug development, impacting a compound's absorption and overall bioavailability. This section addresses common solubility issues.
FAQs & Troubleshooting
Q: My small molecule Progranulin modulator is precipitating in my aqueous buffer/cell culture medium. What can I do?
A: This is a common issue when diluting a compound from a high-concentration DMSO stock into an aqueous solution. Here are several strategies to troubleshoot this:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.
-
Test Different Solvents: While DMSO is common, other organic solvents like ethanol (B145695) or DMF might be more suitable for your specific compound. Always create a fresh stock solution.
-
Use Excipients: Formulation vehicles can significantly improve solubility. Consider using excipients like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Kolliphor® EL, Tween® 80) at low concentrations.
-
pH Adjustment: The solubility of ionizable compounds is pH-dependent. Assess the pKa of your modulator and adjust the pH of your buffer accordingly to favor the more soluble form (ionized or non-ionized).
-
Sonication/Vortexing: Gentle sonication or vortexing during dilution can help dissolve the compound, but be cautious as excessive energy can cause degradation.
Q: I am observing inconsistent results in my cell-based assays, which I suspect are due to poor compound solubility. How can I confirm this?
A: Visual inspection and quantitative assays can confirm solubility issues.
-
Visual Check: Inspect your diluted compound solution for any visible precipitate or cloudiness against a dark background. You can also check under a microscope.
-
Kinetic Solubility Assay: This assay determines the concentration at which a compound precipitates from a solution. A common method is nephelometry, which measures turbidity as a function of compound concentration.
| Parameter | Method | Description | Considerations |
| Kinetic Solubility | Nephelometry or UV-Vis Spectroscopy | A DMSO stock of the compound is serially diluted into an aqueous buffer. The concentration at which precipitation is first detected is the kinetic solubility limit. | Provides a rapid assessment but may not reflect true thermodynamic solubility. |
| Thermodynamic Solubility | Shake-Flask Method (HPLC-UV) | An excess of the solid compound is equilibrated in a buffer for an extended period (24-48h). The supernatant is then filtered and analyzed by HPLC to determine the concentration. | Considered the "gold standard" for solubility but is lower throughput. |
Section 2: Stability, Permeability, and In Vitro Testing
A compound must be stable in biological matrices and able to permeate cell membranes to reach its target.
FAQs & Troubleshooting
Q: My Progranulin modulator shows good activity in a biochemical assay but fails in my cell-based assay. What could be the problem?
A: This discrepancy often points to issues with bioavailability at the cellular level. Here is a logical workflow to diagnose the problem:
Q: I am losing my recombinant Progranulin protein during experiments. Is this a stability issue?
A: Not necessarily. Progranulin is known to adsorb to the surface of standard polypropylene (B1209903) labware, which can lead to a significant loss of protein from your solution and disrupt functional assays.[1]
-
Troubleshooting:
Q: How do I perform an in vitro metabolic stability assay?
A: A common method uses liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[2][3] This assay measures the rate at which your compound is metabolized, providing an estimate of its intrinsic clearance.[3]
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a Progranulin modulator.
Materials:
-
Test compound (Progranulin modulator)
-
Liver microsomes (human, mouse, or rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Positive control compound (e.g., Verapamil, known for high clearance)
-
Negative control compound (e.g., Warfarin, known for low clearance)
-
Acetonitrile (B52724) with an internal standard (for protein precipitation and sample analysis)
-
96-well plates, LC-MS system
Methodology:
-
Preparation:
-
Thaw liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.
-
Prepare the test compound and controls at 2x the final concentration (e.g., 2 µM) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Add the 2x compound solution to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
To initiate the metabolic reaction, add the NADPH regenerating system. For the T=0 time point, add cold acetonitrile before the NADPH system to stop the reaction immediately.
-
-
Time Points:
-
Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
Section 3: Measuring Target Engagement & Downstream Effects
Confirming that your modulator is engaging Progranulin and affecting its downstream signaling is crucial.
FAQs & Troubleshooting
Q: How can I measure the levels of Progranulin in my cell culture supernatant or plasma samples?
A: The most common and quantitative method is the Enzyme-Linked Immunosorbent Assay (ELISA).[4][5] Commercial ELISA kits are widely available for human and mouse Progranulin.[4][6]
| Method | Pros | Cons |
| ELISA | Highly sensitive and quantitative. High-throughput (96-well format). Specific for intact Progranulin.[4] | Can be expensive. Requires specific antibody pairs. |
| Western Blot | Can detect different forms of Progranulin (e.g., full-length vs. cleaved granulins). Provides molecular weight information. | Semi-quantitative at best. Lower throughput. Less sensitive than ELISA. |
Experimental Protocol: General Progranulin Sandwich ELISA
Objective: To quantify the concentration of Progranulin in biological samples. (This is a generalized protocol; always follow the specific manufacturer's instructions for your kit).[6]
Materials:
-
PGRN ELISA Kit (containing pre-coated plate, detection antibody, HRP-conjugate, standards, buffers, and substrate).[6]
-
Samples (cell culture supernatant, plasma, etc.).
-
Microplate reader capable of measuring absorbance at 450 nm.[6]
Methodology:
-
Preparation: Prepare all reagents, standards, and samples according to the kit manual. Samples often require dilution to fall within the standard curve range.[4] It is recommended to run all standards and samples in duplicate.
-
Binding: Add 100 µL of standard or sample to each well. Incubate for ~2.5 hours at room temperature. Progranulin in the sample will bind to the capture antibody coated on the plate.
-
Washing: Aspirate the wells and wash them 3-4 times with the provided wash buffer to remove unbound material.
-
Detection: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature. This antibody binds to a different epitope on the captured Progranulin.
-
Washing: Repeat the wash step.
-
Conjugation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 45 minutes. The streptavidin will bind to the biotin (B1667282) on the detection antibody.
-
Washing: Repeat the wash step.
-
Substrate Reaction: Add 100 µL of TMB substrate solution. Incubate in the dark for ~30 minutes. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Immediately measure the optical density (OD) at 450 nm.
-
Analysis: Generate a standard curve by plotting the OD of the standards versus their known concentrations. Use this curve to calculate the concentration of Progranulin in your samples.
Q: My modulator increases total Progranulin levels, but how do I know if it's affecting its function?
A: Progranulin exerts its effects through various signaling pathways.[7] Assessing the phosphorylation status of key downstream proteins can provide evidence of functional activity. Progranulin has been shown to activate pathways including MAPK/Erk and PI3K/Akt.[8][9]
You can measure the ratio of phosphorylated Akt (p-Akt) to total Akt, or p-Erk to total Erk, via Western Blot or specialized ELISA kits to determine if these pathways are being activated by your modulator's effect on Progranulin.
References
- 1. Frontiers | Progranulin Adsorbs to Polypropylene Tubes and Disrupts Functional Assays: Implications for Research, Biomarker Studies, and Therapeutics [frontiersin.org]
- 2. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. raybiotech.com [raybiotech.com]
- 7. What are PGRN modulators and how do they work? [synapse.patsnap.com]
- 8. Progranulin: At the interface of neurodegenerative and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
"Progranulin modulator-2" stability and degradation in cell culture media
This technical support center provides guidance on the stability and degradation of Progranulin modulator-2 in cell culture media. As specific stability data for this compound is not publicly available, this guide offers general protocols and troubleshooting advice applicable to small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
A1: Currently, there is no published data on the specific stability profile of this compound in cell culture media. The stability of a small molecule in culture can be influenced by several factors, including the composition of the medium, the presence of serum, the pH, and the incubation temperature. It is recommended to determine the stability of the compound under your specific experimental conditions.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions of this compound should be prepared in a suitable solvent, such as DMSO. For storage, it is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.
Q3: My experiment with this compound is giving inconsistent results. Could this be a stability issue?
A3: Inconsistent results can indeed be a sign of compound instability.[1] Degradation of the modulator over the course of the experiment would lead to a decrease in the effective concentration, resulting in high variability between replicates or experiments.[2] It is crucial to assess the stability of this compound under your specific assay conditions to ensure reliable and reproducible data.
Q4: What are the common factors that can lead to the degradation of a small molecule like this compound in cell culture?
A4: Several factors can contribute to the degradation of small molecules in cell culture media:
-
Inherent chemical instability: The molecule may be susceptible to hydrolysis in an aqueous environment.[2]
-
Enzymatic degradation: If you are using serum in your media, enzymes such as esterases and proteases can metabolize the compound.[1]
-
Reaction with media components: Certain components in the cell culture media, like amino acids or vitamins, could potentially react with the modulator.[2]
-
pH instability: The pH of the culture medium can change over time, which may affect the stability of the compound.[1][2]
-
Binding to plasticware: The compound may adsorb to the surface of cell culture plates or pipette tips, reducing its effective concentration in the media.[2]
Troubleshooting Guide
This guide addresses common issues that may arise due to the potential instability of this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Reduced or no biological effect | The compound may be degrading over the course of the experiment. | Determine the half-life of the modulator in your specific cell culture media. Consider replenishing the media with a fresh compound at regular intervals for long-term experiments.[1] |
| High variability between replicates | Inconsistent compound concentration due to degradation or incomplete solubilization. | Ensure the stock solution is fully dissolved before adding it to the media. Perform a stability test to understand the degradation kinetics.[2] |
| Precipitate forms in the media | The compound may have poor aqueous solubility at the working concentration. | Visually inspect the media for any precipitate after adding the compound. Consider lowering the final concentration or using a different media formulation. |
| Loss of compound without detectable degradation products | The compound may be binding to the plasticware or being rapidly taken up by the cells. | Use low-protein-binding plates and pipette tips.[1][2] Analyze cell lysates to check for intracellular accumulation.[2] |
| Media pH changes rapidly | Incorrect CO2 tension for the bicarbonate concentration in the media. | Ensure the incubator's CO2 level is appropriate for your media formulation. Consider using a medium buffered with HEPES.[3] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using HPLC-MS.
Materials:
-
This compound
-
DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
24-well tissue culture plates (low-binding plates are recommended)
-
Acetonitrile (ACN) with an internal standard
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the working solution by diluting the stock solution in your cell culture medium (with and without 10% FBS, if applicable) to a final concentration of 10 µM.
-
Aliquot 1 mL of the working solution into triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[2]
-
Collect 100 µL aliquots from each well at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour sample should be collected immediately after adding the working solution.[2]
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and extract the compound.[2]
-
Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by HPLC-MS to quantify the amount of this compound remaining at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point to determine its stability profile.
Visualizations
Caption: Workflow for assessing small molecule stability.
Caption: Troubleshooting workflow for compound instability.
References
Refining high-throughput screens for "Progranulin modulator" identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in high-throughput screening (HTS) for the identification of progranulin (PGRN) modulators.
Frequently Asked Questions (FAQs)
Q1: What are the primary HTS strategies for identifying progranulin modulators?
A1: The main strategies for identifying PGRN modulators revolve around either increasing the levels of full-length progranulin or modulating its biological activity. High-throughput screens are typically designed to:
-
Increase PGRN Expression: These assays identify compounds that upregulate the transcription or translation of the GRN gene.
-
Inhibit PGRN Degradation: A key strategy involves blocking the interaction between PGRN and sortilin (SORT1), a receptor that mediates its endocytosis and subsequent lysosomal degradation.
-
Modulate PGRN Cleavage: Assays can be designed to find inhibitors of proteases that cleave full-length PGRN into smaller, pro-inflammatory granulin (B1179632) peptides.
-
Influence PGRN Signaling: Screens can identify molecules that modulate the interaction of PGRN with its signaling receptors, such as Tumor Necrosis Factor Receptors (TNFR).
Q2: How do I choose the right primary assay for my screen?
A2: The choice of primary assay depends on your specific therapeutic strategy and available resources.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a robust and common method for quantifying secreted PGRN levels in cell culture supernatants. It is well-suited for screening for compounds that increase PGRN expression or prevent its degradation.
-
Reporter Gene Assays: These assays are ideal for identifying modulators of *GR
Addressing "Progranulin modulator-2" toxicity in neuronal cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Progranulin modulator-2 (PGRN-2) in neuronal cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is designed to alter the levels or activity of progranulin (PGRN), a secreted glycoprotein (B1211001) with crucial roles in neuronal survival, neuroinflammation, and lysosomal function.[1][2] Depending on the experimental context, PGRN-2 may act to either increase or decrease the effective concentration of full-length PGRN or modulate its cleavage into smaller, pro-inflammatory fragments known as granulins.[3] PGRN influences several signaling pathways critical for neuronal health, including the PI3K/Akt and ERK1/2 pathways.[4][5]
Q2: Why is maintaining an optimal level of progranulin important?
Both insufficient and excessive levels of progranulin can be detrimental to neuronal health. Haploinsufficiency, or a 50% reduction in PGRN, is a leading cause of frontotemporal dementia (FTD).[1][2][6] Conversely, excessive overexpression of PGRN has been shown to be neurotoxic, leading to cerebellar dysfunction, cognitive impairment, and neuronal loss in animal models.[7] Therefore, therapeutic modulation requires careful titration to maintain PGRN levels within a physiological window.
Q3: What are the potential sources of toxicity when using this compound?
Toxicity in neuronal cell lines when using PGRN-2 can arise from several factors:
-
Over-suppression of PGRN: Mimicking haploinsufficiency, which can lead to apoptosis and increased susceptibility to stressors.[1]
-
Excessive elevation of PGRN: Can induce endoplasmic reticulum (ER) stress and apoptotic cell death.[7]
-
Altered PGRN cleavage: Increased production of granulin (B1179632) fragments may promote inflammation and exacerbate TDP-43 toxicity.[3][8]
-
Off-target effects: The modulator may interact with other cellular components.
-
Immune response: In in vivo models, overexpression of PGRN has been shown to provoke a T-cell-mediated inflammatory response.[9]
Q4: Which neuronal cell lines are most suitable for studying PGRN-2 effects?
The choice of cell line depends on the research question.
-
NSC-34 motor neuron-like cells: Have been used to study PGRN's role in cell survival.[10]
-
Primary cortical neurons: A physiologically relevant model for studying neuroprotective effects and toxicity.[4][11]
-
iPSC-derived neurons from FTD patients with GRN mutations: Provide a human-relevant model to study disease mechanisms and rescue effects.[12]
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Death/Apoptosis
Q: We observed significant cytotoxicity after treating our neuronal cultures with PGRN-2. How can we troubleshoot this?
A: Unexpected cell death is a common issue. A systematic approach is required to identify the cause.
Step 1: Confirm the Dose-Response Relationship Perform a dose-response experiment to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). It is crucial to identify a therapeutic window.
Table 1: Example Dose-Response Data for PGRN-2
| Concentration (nM) | Cell Viability (%) (e.g., MTT Assay) | Apoptosis Rate (%) (e.g., Annexin V Staining) |
|---|---|---|
| 0 (Vehicle) | 100 | 5 |
| 1 | 98 | 6 |
| 10 | 95 | 8 |
| 100 | 70 | 25 |
| 1000 | 40 | 60 |
| 5000 | 15 | 85 |
Step 2: Assess the Mechanism of Cell Death If toxicity is confirmed, investigate the underlying mechanism.
-
Apoptosis: Measure caspase-3/7 activation or use TUNEL staining.
-
ER Stress: Perform western blotting for ER stress markers like CHOP and BiP. Overexpression of PGRN has been linked to ER stress.[7]
-
Lysosomal Dysfunction: Use lysosomal dyes like LysoTracker. Both loss and excess of PGRN can lead to lysosomal abnormalities.[7][13]
Experimental Workflow: Assessing Cytotoxicity
Caption: Workflow for troubleshooting cytotoxicity.
Issue 2: Altered Neuronal Morphology or Protein Expression
Q: After treatment with PGRN-2, we see changes in neurite outgrowth and unexpected alterations in signaling proteins. What could be happening?
A: PGRN is known to influence neuronal morphology and activate key survival pathways.[9][10] Your observations likely reflect the on-target activity of PGRN-2.
Step 1: Quantify Morphological Changes Use immunocytochemistry to stain for neuronal markers (e.g., β-III tubulin, MAP2) and quantify changes in neurite length and branching using software like ImageJ.
Step 2: Analyze Key Signaling Pathways PGRN is known to activate PI3K/Akt and ERK1/2 pathways.[2][4] Assess the phosphorylation status of key proteins in these pathways via Western blot.
Table 2: Expected Changes in Signaling Pathways with a PGRN-Upregulating Modulator
| Pathway | Key Protein | Expected Change | Rationale |
|---|---|---|---|
| PI3K/Akt | p-Akt / Total Akt | Increased Ratio | Activation of pro-survival signaling.[5] |
| MAPK/ERK | p-ERK / Total ERK | Increased Ratio | Activation of pathways involved in growth and differentiation.[4] |
| TNFα Signaling | NF-κB | Decreased Activation | PGRN can inhibit TNFα signaling.[3][14] |
PGRN Signaling Pathway
Caption: Simplified Progranulin signaling pathways.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of PGRN-2 (e.g., 0.1 nM to 10 µM) and a vehicle control for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle control to calculate the percentage of cell viability.
Protocol 2: Western Blot for p-Akt/Akt Signaling
-
Cell Lysis: After treatment with PGRN-2 for the desired time (e.g., 15-60 minutes for signaling events), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Calculate the ratio of p-Akt to total Akt for each sample.
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 3. What are PGRN modulators and how do they work? [synapse.patsnap.com]
- 4. Extracellular progranulin protects cortical neurons from toxic insults by activating survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progranulin: a Conductor of a Receptors Orchestra and a Therapeutic Target for Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progranulin deficiency in the brain: the interplay between neuronal and non-neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Excessive expression of progranulin leads to neurotoxicity rather than neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Progranulin Cleavage Products, Granulins, Exacerbate TDP-43 Toxicity and Increase TDP-43 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AAV-Mediated Progranulin Delivery to a Mouse Model of Progranulin Deficiency Causes T Cell-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Multiple Molecular Pathways Are Influenced by Progranulin in a Neuronal Cell Model–A Parallel Omics Approach [frontiersin.org]
- 11. Genetic Regulation of Neuronal Progranulin Reveals a Critical Role for the Autophagy-Lysosome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Restoration of Progranulin Expression Rescues Cortical Neuron Generation in an Induced Pluripotent Stem Cell Model of Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular Proteolysis of Progranulin Generates Stable, Lysosomal Granulins that Are Haploinsufficient in Patients with Frontotemporal Dementia Caused by GRN Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of progranulin (PGRN) in the modulation of anti-inflammatory response in asthma - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the translational relevance of preclinical "Progranulin modulator-2" studies
Technical Support Center: Preclinical Studies of Progranulin Modulators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in preclinical studies of progranulin (PGRN) modulators. The information is designed to enhance the translational relevance of such studies by addressing common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
| Question | Answer |
| General | |
| 1. What are the primary mechanisms of action for progranulin modulators currently in preclinical development? | Progranulin modulators primarily aim to increase PGRN levels in the central nervous system. The main strategies include: 1) Gene therapy , which uses viral vectors (e.g., AAV) to deliver a functional copy of the GRN gene[1][2][3]; 2) Antibody-based therapies , such as those targeting Sortilin 1 (SORT1), a receptor that mediates PGRN uptake and lysosomal degradation. Blocking the PGRN-SORT1 interaction increases extracellular PGRN levels[4][5][6][7]; and 3) Small molecule approaches that aim to enhance GRN gene expression or reduce its degradation. |
| 2. Which preclinical models are most relevant for studying FTD-GRN? | Grn knockout mice are the most common models. Heterozygous (Grn+/-) mice mimic the haploinsufficiency seen in FTD-GRN patients and develop age-dependent behavioral deficits, though they show mild neuropathology[8]. Homozygous (Grn-/-) mice exhibit more robust and earlier-onset pathology, including lysosomal dysfunction and microgliosis, making them useful for studying disease mechanisms and the effects of complete PGRN loss[2][4][8]. |
| 3. What are the key outcome measures to assess the efficacy of a progranulin modulator in preclinical studies? | Key outcome measures include: 1) Biochemical markers : Restoration of PGRN levels in the brain and CSF, reduction of lysosomal dysfunction markers (e.g., LAMP1), and decreased neuroinflammation (e.g., Iba1, GFAP, and cytokine levels). 2) Histopathological changes : Reduction in TDP-43 pathology and neuronal loss. 3) Behavioral improvements : Reversal of cognitive and social deficits, often assessed using tasks like the Morris water maze or social interaction tests.[4][9] |
| Experimental Design | |
| 4. How can I accurately measure progranulin levels in my preclinical samples? | A sensitive sandwich ELISA is the recommended method for quantifying PGRN in plasma and cerebrospinal fluid (CSF)[10][11][12][13][14]. It is crucial to use a validated kit with high sensitivity, as CSF PGRN levels can be low[11][13][14]. Consistent sample handling and appropriate dilutions (e.g., 1:2 for CSF, 1:100 for plasma) are critical for reliable results[12]. |
| 5. What is the best approach to assess lysosomal dysfunction in Grn knockout models? | Lysosomal dysfunction can be assessed by measuring the activity of lysosomal enzymes like β-glucosidase or cathepsins using fluorogenic substrates in tissue lysates or cultured cells[15]. Additionally, immunohistochemical staining for lysosomal markers such as LAMP1 can reveal lysosomal enlargement and accumulation, which are characteristic features of PGRN deficiency[4]. |
| Data Interpretation | |
| 6. My progranulin modulator restores PGRN levels, but I don't see a significant improvement in the behavioral phenotype. What could be the reason? | Several factors could contribute to this: 1) The timing of intervention might be too late to reverse established deficits. 2) The level of PGRN restoration may be insufficient or not targeted to the most relevant brain regions. 3) The behavioral test used may not be sensitive enough to detect subtle improvements. 4) The Grn+/- model, in particular, has less pronounced behavioral phenotypes that can be variable[8]. |
| 7. I observe significant neuroinflammation in my vehicle-treated Grn knockout mice. Is this expected? | Yes, increased microgliosis and astrogliosis are well-documented pathological features in Grn knockout mice, particularly in older animals[8]. Progranulin has anti-inflammatory properties, and its absence leads to a heightened inflammatory state in the CNS. |
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or undetectable PGRN levels in CSF after treatment | 1. Inefficient delivery of the modulator to the CNS. 2. Degradation of the modulator before it reaches its target. 3. Insufficient sensitivity of the ELISA kit. | 1. For gene therapies, consider alternative AAV serotypes or delivery routes (e.g., intrathalamic vs. intra-cisterna magna) to improve biodistribution[3]. For other modulators, assess blood-brain barrier penetration. 2. Evaluate the in vivo stability of your compound. 3. Use an ELISA kit with a lower limit of detection in the pg/mL range[11][13][14]. |
| High variability in behavioral data | 1. Inconsistent handling of animals. 2. Environmental factors (e.g., noise, light) affecting animal behavior. 3. Subtlety of the behavioral phenotype in the chosen animal model. | 1. Ensure all experimenters are well-trained and follow a standardized protocol. 2. Conduct behavioral testing in a quiet, controlled environment at the same time of day[16]. 3. Increase the number of animals per group to enhance statistical power. Consider using the Grn-/- model for more robust deficits[2][4]. |
| Inconsistent TDP-43 pathology staining | 1. Suboptimal tissue fixation or processing. 2. Inadequate antigen retrieval. 3. Primary antibody not specific to pathological (phosphorylated) TDP-43. | 1. Ensure consistent and adequate fixation of brain tissue. 2. Use a heat-induced epitope retrieval method with a suitable buffer (e.g., citrate (B86180) buffer pH 6.0)[17]. 3. Use an antibody specific for phosphorylated TDP-43 (e.g., pS409/410) to specifically detect pathological inclusions[18][19]. |
| Unexpected toxicity or adverse effects | 1. Off-target effects of the modulator. 2. Overexpression of PGRN to supra-physiological levels. 3. Immunogenicity of the therapeutic agent (e.g., AAV vector or human protein in mice). | 1. Conduct thorough off-target screening. 2. Perform dose-response studies to identify a therapeutic window. Be aware of potential long-term risks, such as tumorigenesis, associated with high PGRN levels[4]. 3. Monitor for immune responses, such as the formation of anti-PGRN or anti-AAV antibodies[1]. |
Quantitative Data Summary
Table 1: Efficacy of Progranulin Modulators in Preclinical Models
| Modulator Type | Animal Model | Administration Route | Key Efficacy Readouts | Reference |
| AAV-mediated Gene Therapy | Grn -/- mice | Intrathalamic | - Widespread cortical biodistribution. - Reversal of lysosomal pathology. - Correlation between CSF and brain PGRN levels. | [3] |
| AAV-mediated Gene Therapy | Grn +/- and Grn -/- mice | Medial Prefrontal Cortex | - Reversal of social behavioral deficits in Grn +/- mice. - Correction of elevated LAMP1 expression. | [4] |
| Anti-Sortilin Antibody (K1-67) | Wild-type mice | Intraperitoneal | - Significant increase in plasma and brain interstitial fluid PGRN levels. | [5][6][20] |
| Liver-targeted AAV:bPGRN | Grn knockout mice | Intravenous | - Reduced motor deficits. - Ameliorated TDP-43 phosphorylation and neurodegeneration. | [9][21] |
Experimental Protocols
Quantification of Progranulin in CSF by ELISA
Objective: To measure the concentration of progranulin in cerebrospinal fluid from preclinical models.
Methodology:
-
Sample Collection: Collect CSF from animals and immediately place on ice. Centrifuge to remove any cellular debris and store the supernatant at -80°C until analysis.
-
ELISA Procedure (based on commercially available kits):
-
Dilute CSF samples 1:2 with the provided assay diluent[12].
-
Prepare a standard curve using the recombinant human or mouse PGRN standard provided in the kit.
-
Add 100 µL of standards and diluted samples to wells of a microplate pre-coated with an anti-PGRN capture antibody.
-
Incubate for 2 hours at room temperature.
-
Wash the wells four times with the provided wash buffer.
-
Add 100 µL of a conjugated anti-PGRN detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the wells four times.
-
Add 100 µL of the substrate solution and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis: Calculate the PGRN concentration in the samples by interpolating their absorbance values from the standard curve.
Assessment of Lysosomal Activity
Objective: To measure the activity of the lysosomal enzyme β-Glucosidase in brain tissue homogenates.
Methodology:
-
Tissue Homogenization: Homogenize brain tissue (e.g., cortex or hippocampus) in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the total protein concentration of the homogenate using a BCA or Bradford assay.
-
Enzymatic Assay (using a fluorogenic substrate):
-
Prepare a reaction buffer (e.g., citrate-phosphate buffer, pH 5.2).
-
Add a standardized amount of protein from the tissue homogenate to a 96-well plate.
-
Add the β-Glucosidase fluorogenic substrate (e.g., GlucGreen) to each well[15].
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Stop the reaction according to the manufacturer's instructions.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Normalize the fluorescence signal to the total protein concentration to determine the specific enzyme activity.
Immunohistochemistry for Phosphorylated TDP-43
Objective: To detect and quantify pathological TDP-43 inclusions in brain tissue.
Methodology:
-
Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the brain tissue. Embed the tissue in paraffin (B1166041) and cut 5 µm-thick sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced antigen retrieval by incubating the slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes[17].
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate the sections with a primary antibody specific for phosphorylated TDP-43 (pS409/410) overnight at 4°C[18][19].
-
Wash the sections three times in PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash the sections and incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal using a diaminobenzidine (DAB) substrate.
-
Counterstain with hematoxylin, dehydrate, and coverslip.
-
-
Image Analysis: Capture images using a light microscope and quantify the TDP-43 pathology (e.g., number of inclusions or percentage of stained area) in specific brain regions using image analysis software.
Visualizations
Caption: Experimental workflow for preclinical evaluation of progranulin modulators.
Caption: Mechanism of action for anti-Sortilin 1 antibody therapy.
Caption: Mechanism of action for AAV-mediated GRN gene therapy.
References
- 1. Progranulin Gene Therapy Improves Lysosomal Dysfunction and Microglial Pathology Associated with Frontotemporal Dementia and Neuronal Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Interventions in Mouse Models of Frontotemporal Dementia Due to Progranulin Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrathalamic delivery of adeno-associated viral vector expressing progranulin as gene therapy for GRN-related frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Interventions in Mouse Models of Frontotemporal Dementia Due to Progranulin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 8. Targeting Progranulin as an Immuno-Neurology Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripheral expression of brain-penetrant progranulin rescues pathologies in mouse models of frontotemporal lobar degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CSF progranulin increases in the course of Alzheimer's disease and is associated with sTREM2, neurodegeneration and cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Progranulin protein levels are differently regulated in plasma and CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Highly Sensitive Sandwich ELISA to Detect CSF Progranulin: A Potential Biomarker for CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UC Davis - Morris Water Maze [protocols.io]
- 17. youtube.com [youtube.com]
- 18. ihc.testcatalog.org [ihc.testcatalog.org]
- 19. Patient-derived frontotemporal lobar degeneration brain extracts induce formation and spreading of TDP-43 pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
Mitigating inflammatory responses to viral vectors in "Progranulin modulator-2" gene therapy
Welcome to the technical support center for Progranulin (PGRN) Modulator-2 gene therapy. This resource is designed to assist researchers, scientists, and drug development professionals in navigating and troubleshooting the experimental use of this therapy, with a specific focus on understanding and mitigating inflammatory responses to the adeno-associated viral (AAV) vector.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the inflammatory response to the AAV vector used in Progranulin Modulator-2 therapy?
A1: The primary driver of the innate inflammatory response is the recognition of the AAV vector components by the host's immune system.[1] Specifically, Toll-like receptor 9 (TLR9), located in the endosome of immune cells like dendritic cells and macrophages, recognizes the single-stranded DNA genome of the AAV vector.[2][3] This recognition is often heightened by the presence of unmethylated cytosine-phosphate-guanine (CpG) DNA motifs within the vector genome.[2][4] This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and Type I interferons, initiating an inflammatory state.[5][6] Additionally, the AAV capsid proteins can be recognized by other receptors, such as TLR2, contributing to the overall immune activation.[4][7]
Q2: How does the delivered this compound transgene product help in this context?
A2: Progranulin itself is a protein with potent anti-inflammatory and neurotrophic properties.[8][9] It plays a crucial role in regulating microglial activation and can suppress the production of pro-inflammatory cytokines.[10][11] One of its mechanisms involves modulating the signaling of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine.[12][13][14] Therefore, the goal of the therapy is for the expressed progranulin to create a more favorable, less inflammatory microenvironment, which can be particularly beneficial in the context of neurodegenerative diseases associated with neuroinflammation.[8][12]
Q3: What are the potential consequences of an unmitigated inflammatory response?
A3: An excessive inflammatory response can have several negative consequences. It can lead to acute toxicities, such as liver toxicity (hepatotoxicity), especially with systemic vector administration.[15][16] More critically for the therapy's success, an immune response can lead to the clearance of transduced cells by cytotoxic T-cells, resulting in a loss of transgene expression and reduced therapeutic efficacy over time.[5][16] It can also lead to the production of neutralizing antibodies against the AAV capsid, which would prevent successful re-administration of the vector in the future.[16][17]
Q4: What is the role of immunosuppressive drugs in this gene therapy protocol?
A4: Immunosuppressive drugs are often used prophylactically to dampen the initial innate and subsequent adaptive immune responses to the AAV vector.[18][19] Corticosteroids like prednisolone (B192156) are frequently used to provide broad anti-inflammatory effects.[15][20] By temporarily suppressing the immune system, these agents help protect the transduced cells from immune-mediated clearance, thereby preserving transgene expression and improving the safety and long-term efficacy of the gene therapy.[16][18]
Troubleshooting Guide
Issue 1: Unexpectedly High Pro-inflammatory Cytokine Levels Post-Transduction
Question: We have administered the this compound AAV vector to our animal models and are observing significantly elevated levels of serum TNF-α and IL-6 at 48 hours post-injection. What could be the cause and how should we proceed?
Answer:
Possible Causes:
-
Potent Innate Immune Activation: The AAV vector dose may be high enough to trigger a strong innate immune response mediated by TLR9 and other pattern recognition receptors.[1][7]
-
Vector Purity: The vector preparation may contain impurities from the manufacturing process (e.g., host cell proteins, empty capsids) that can exacerbate immune responses.[1]
-
Underlying Inflammatory State: The experimental model may have a pre-existing sub-clinical inflammatory condition, making it more susceptible to AAV-induced inflammation.
Recommended Actions:
-
Confirm and Quantify Cytokine Profile: Use a multiplex immunoassay or ELISA to confirm the elevation and quantify a broader panel of cytokines (e.g., IFN-γ, MCP-1) to better characterize the inflammatory signature.
-
Review Vector Dose and Purity: Ensure the vector dose is within the recommended range. If possible, re-verify the purity and integrity of the vector stock. High ratios of empty to full capsids can increase the immune burden without therapeutic benefit.[21]
-
Implement an Immunosuppressive Regimen: For future experiments, consider implementing a prophylactic immunosuppression protocol. A common approach is the administration of corticosteroids.[15][20]
-
Analyze Vector Genome: The "this compound" vector may already be engineered with a CpG-depleted genome to reduce TLR9 activation.[2] If this is not the case, this is a key consideration for future vector design.
Issue 2: Rapid Decline in Transgene (Progranulin) Expression
Question: Our initial in vivo experiments showed good progranulin expression at week 1, but by week 4, the expression levels have dropped by over 80%. What is happening?
Answer:
Possible Causes:
-
Cellular Immune Response: This is a classic sign of a cytotoxic T-lymphocyte (CTL) response against transduced cells.[7][16] T-cells may recognize peptides derived from the AAV capsid presented on the surface of transduced cells and eliminate them.[7]
-
Immune Response to Transgene: In some cases, particularly if the model has a null mutation for the progranulin gene, the immune system may recognize the newly expressed human progranulin as a foreign protein and mount an attack.[22]
Recommended Actions:
-
Assess T-Cell Response: Use an Enzyme-Linked Immunospot (ELISpot) assay to measure the frequency of AAV capsid-specific T-cells in splenocytes from the experimental animals.
-
Perform Immunohistochemistry: Analyze tissue sections from the target organ (e.g., brain, liver) for signs of immune cell infiltration (e.g., CD8+ T-cells) around transduced cells.
-
Implement Immunosuppression: A transient course of immunosuppression starting at the time of vector administration can prevent the priming of T-cell responses.[23][24] Regimens may include corticosteroids or other agents like tacrolimus (B1663567) or mycophenolate mofetil (MMF).[15][20]
-
Consider a Different AAV Serotype: If pre-existing T-cell immunity is suspected, switching to a different, less prevalent AAV serotype might be beneficial, although this is less common for T-cell than for antibody responses.
Issue 3: Failure to Transduce Cells Upon Vector Re-administration
Question: We successfully completed a pilot study. Six months later, we attempted to re-administer the same this compound vector to achieve higher expression, but saw no increase in progranulin levels. Why did the second dose fail?
Answer:
Possible Causes:
-
Neutralizing Antibodies (NAbs): The initial vector administration likely triggered a humoral immune response, leading to the production of high-titer NAbs against the AAV capsid.[16] These antibodies bind to the vector upon re-injection, preventing it from entering target cells and effectively neutralizing the dose.[17]
Recommended Actions:
-
Measure Neutralizing Antibody Titers: Before any re-administration attempt, it is critical to perform a NAb assay on serum from the animals. This will confirm the presence of neutralizing antibodies and determine their titer.
-
Strategies to Overcome NAbs (for future planning):
-
Use a Different Serotype: Administering a second vector of a different serotype to which the animal has no pre-existing NAbs is the most common strategy.[25]
-
Plasmapheresis: In clinical or large animal studies, plasmapheresis can be used to physically remove circulating antibodies from the blood before re-dosing, though this is often not feasible in small animal models.[17][22]
-
Transient B-Cell Depletion: Drugs like Rituximab can be used to deplete the B-cells that produce antibodies, but this is an aggressive immunosuppressive approach.[22]
-
Signaling Pathways and Experimental Workflows
To aid in your experimental design and troubleshooting, we have provided diagrams of key biological pathways and experimental workflows.
Caption: Innate immune recognition of an AAV vector via the TLR9-MyD88-NF-κB pathway.
Caption: Progranulin's modulatory effect on TNF-α mediated inflammatory signaling.
Caption: General experimental workflow for assessing AAV vector immunotoxicity.
Quantitative Data Summary
Table 1: Common Immunosuppressive Agents in AAV Gene Therapy Note: Dosages are based on published pre-clinical and clinical studies and must be optimized for specific models and protocols.
| Agent | Class | Mechanism of Action | Typical Starting Dosage Range (mouse models) | Reference |
| Prednisolone/Prednisone | Corticosteroid | Broad anti-inflammatory, inhibits cytokine gene expression and immune cell function. | 1-2 mg/kg/day | [15] |
| Tacrolimus (FK-506) | Calcineurin Inhibitor | Inhibits T-cell activation and proliferation by blocking IL-2 production. | 1-5 mg/kg/day | [20] |
| Mycophenolate Mofetil (MMF) | Inosine Monophosphate Dehydrogenase Inhibitor | Inhibits proliferation of B and T lymphocytes. | 20-50 mg/kg/day | [20] |
| Rituximab | Anti-CD20 Monoclonal Antibody | Depletes CD20-positive B-cells, reducing antibody production. | 10-20 mg/kg (single or multiple doses) | [22] |
Table 2: Key Inflammatory Markers and Their Significance
| Marker | Type | Significance | Recommended Assay |
| TNF-α, IL-6, MCP-1 | Pro-inflammatory Cytokines/Chemokines | Indicators of acute innate immune activation. High levels can predict toxicity. | ELISA, Multiplex Immunoassay |
| ALT, AST | Liver Enzymes | Markers of hepatotoxicity, often resulting from an immune attack on transduced hepatocytes. | Serum Biochemistry |
| IFN-γ | Cytokine | Key marker for cellular (T-cell) immune responses. | ELISpot (for T-cell secretion), ELISA (serum) |
| Anti-AAV IgG | Total Binding Antibodies | Indicates exposure and humoral immune response to the AAV capsid. | ELISA |
| Neutralizing Antibodies (NAbs) | Functional Antibodies | Directly correlate with the inhibition of vector transduction; critical for re-dosing assessment. | Cell-based NAb Assay |
Key Experimental Protocols
Protocol 1: Quantification of Serum Cytokines by ELISA
-
Sample Collection: Collect blood from animals at baseline and desired time points post-vector administration (e.g., 6h, 24h, 48h, 7d). Process to obtain serum and store at -80°C.
-
Assay Preparation: Use a commercial ELISA kit specific for the cytokine of interest (e.g., mouse TNF-α). Allow all reagents to come to room temperature.
-
Standard Curve: Prepare a serial dilution of the provided cytokine standard according to the manufacturer's instructions. This is crucial for quantifying the results.
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C, or as specified by the kit. Wash the plate 3-5 times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature. Wash again.
-
Sample Incubation: Add standards and appropriately diluted serum samples to the wells. Incubate for 2 hours at room temperature. Wash again.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours. Wash again.
-
Enzyme Conjugate: Add Streptavidin-HRP (or equivalent enzyme conjugate) and incubate for 20-30 minutes in the dark. Wash thoroughly.
-
Substrate Addition: Add TMB substrate to each well. A blue color will develop.
-
Stop Reaction: Stop the reaction by adding stop solution. The color will turn yellow.
-
Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to calculate the concentration of the cytokine in your samples.
Protocol 2: In Vitro Neutralizing Antibody (NAb) Assay
-
Serum Preparation: Collect serum from animals. Heat-inactivate the serum at 56°C for 30 minutes to inactivate complement proteins.
-
Serial Dilution: Create a series of dilutions of the heat-inactivated serum (e.g., starting at 1:10 or 1:20) in cell culture media.
-
Vector Incubation: Mix each serum dilution with a pre-determined amount of an AAV vector that expresses a reporter gene (e.g., Luciferase or GFP). Incubate this mixture at 37°C for 1 hour to allow antibodies to bind to the vector.
-
Cell Plating: Plate a suitable cell line (e.g., HEK293) in a 96-well plate and allow cells to adhere.
-
Transduction: Add the serum-vector mixture to the cells. Include controls: "vector only" (no serum) for maximum transduction and "cells only" (no vector) for background.
-
Incubation: Incubate the cells for 24-72 hours to allow for vector entry and reporter gene expression.
-
Quantify Reporter Expression:
-
For Luciferase: Lyse the cells and measure luminescence using a luminometer after adding luciferase substrate.
-
For GFP: Measure fluorescence using a plate reader or quantify GFP-positive cells by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition for each serum dilution relative to the "vector only" control. The NAb titer is typically defined as the highest serum dilution that inhibits transduction by 50%.[26]
References
- 1. Immunogenicity assessment of AAV-based gene therapies: An IQ consortium industry white paper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR9 signaling mediates adaptive immunity following systemic AAV gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering adeno-associated viral vectors to evade innate immune and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of pre-existing humoral immunity in TLR9-mediated type I IFN response to recombinant AAV vectors in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - The TLR9-MyD88 pathway is critical for adaptive immune responses to adeno-associated virus gene therapy vectors in mice [jci.org]
- 6. Innate Immune Responses to AAV Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Human Immune Responses to Adeno-Associated Virus (AAV) Vectors [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Progranulin deficiency promotes neuroinflammation and neuron loss following toxin-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Insights into the role of progranulin in immunity, infection, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of progranulin (PGRN) in the modulation of anti-inflammatory response in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajmc.com [ajmc.com]
- 16. Frontiers | Immunogenicity and toxicity of AAV gene therapy [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. A systematic review of immunosuppressive protocols used in AAV gene therapy for monogenic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A systematic review of immunosuppressive protocols used in AAV gene therapy for monogenic disorders. — Department of Paediatrics [paediatrics.ox.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Management of Neuroinflammatory Responses to AAV-Mediated Gene Therapies for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activation of the NF-kappaB pathway by adeno-associated virus (AAV) vectors and its implications in immune response and gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Activation of the NF-κB pathway by adeno-associated virus (AAV) vectors and its implications in immune response and gene therapy | Semantic Scholar [semanticscholar.org]
- 25. Frontiers | Pre-Clinical Assessment of Immune Responses to Adeno-Associated Virus (AAV) Vectors [frontiersin.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Progranulin Modulator-2 Formulations for Enhanced CNS Penetration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Progranulin modulator-2 (PGM-2) formulations designed for enhanced Central Nervous System (CNS) penetration. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to facilitate successful research outcomes.
Troubleshooting Guide
Researchers may encounter several challenges when working with PGM-2 formulations for CNS delivery. The following table outlines potential issues, their likely causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low PGM-2 concentration in the brain parenchyma | - Inefficient crossing of the Blood-Brain Barrier (BBB).[1][2] - Rapid degradation or clearance of the formulation in systemic circulation.[3] - Inadequate dosage.[1] | - Optimize the formulation by incorporating BBB-penetrating technologies such as fusion to a transferrin receptor antibody (Protein Transport Vehicle - PTV).[3] - Consider alternative delivery routes like intranasal administration or direct intracerebroventricular injection.[4][5][6] - Evaluate the pharmacokinetic profile to determine the optimal dosing regimen. |
| High variability in experimental results | - Inconsistent formulation preparation. - Differences in animal models (e.g., age, sex, genetic background). - Variability in surgical procedures for direct CNS administration. | - Standardize the formulation protocol, ensuring consistent particle size and drug loading. - Use a well-characterized and homogenous animal cohort for in vivo studies. - For direct CNS delivery, ensure consistent injection volume, rate, and anatomical targeting. |
| Observed immunogenic or toxic effects | - Immune response to the delivery vehicle (e.g., viral vector).[7] - Off-target effects of the PGM-2 or the formulation components.[3] - Overexpression of progranulin leading to cellular stress.[7] | - If using a viral vector, consider switching to a non-viral delivery system or a different viral serotype with lower immunogenicity.[7] - Conduct thorough toxicity studies, including assessments of liver function and hematological parameters. - Perform dose-response studies to identify the optimal therapeutic window. |
| Poor in vitro / in vivo correlation | - In vitro models do not accurately replicate the complexity of the in vivo BBB. - Differences in metabolic pathways between in vitro and in vivo systems. | - Utilize advanced in vitro models such as microfluidic "BBB-on-a-chip" systems. - Supplement in vitro data with ex vivo tissue studies. - When possible, use animal models that more closely mimic human physiology. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for enhanced CNS penetration of PGM-2 formulations?
A1: Enhanced CNS penetration is typically achieved by leveraging endogenous transport mechanisms across the BBB.[2][4] One promising strategy is the use of a Protein Transport Vehicle (PTV), which involves fusing the PGM-2 to an antibody that targets the transferrin receptor.[3] This complex is then transported across the BBB via receptor-mediated transcytosis. Another approach involves direct administration into the CNS, bypassing the BBB entirely.
Q2: How can I assess the BBB penetration of my PGM-2 formulation?
A2: A multi-tiered approach is recommended. Initial in vitro assessment can be performed using cell-based BBB models. Subsequently, in vivo studies in animal models are crucial. This involves administering the formulation and measuring PGM-2 concentrations in both the peripheral circulation and brain tissue at various time points. Techniques such as ELISA or mass spectrometry can be used for quantification.
Q3: What are the critical quality attributes to consider for a PGM-2 formulation intended for CNS delivery?
A3: Key attributes include particle size, surface charge, drug loading efficiency, and stability. For formulations designed to cross the BBB, the density of targeting ligands on the surface is also critical. These parameters should be tightly controlled to ensure batch-to-batch consistency and reliable in vivo performance.
Q4: Are there any known safety concerns with elevating progranulin levels in the CNS?
A4: While increasing progranulin is a therapeutic goal for conditions like frontotemporal dementia, some studies have indicated that overexpression, particularly through viral gene delivery, can trigger an immune response, including T-cell infiltration and potential toxicity in specific brain regions.[7] Therefore, careful dose-finding studies and long-term safety monitoring are essential.
Experimental Protocols
Protocol 1: In Vivo Assessment of CNS Penetration in a Mouse Model
-
Animal Model: Utilize wild-type or a relevant disease model mouse line (e.g., Grn knockout mice).[8][9]
-
Formulation Administration: Administer the PGM-2 formulation via the desired route (e.g., intravenous injection for systemic delivery or intracerebroventricular injection for direct CNS delivery).[8][7] Include a control group receiving a vehicle-only formulation.
-
Sample Collection: At predetermined time points post-administration, collect blood samples via cardiac puncture and perfuse the animals with saline to remove blood from the brain vasculature.
-
Brain Tissue Processing: Harvest the brain and dissect specific regions of interest (e.g., cortex, hippocampus). Homogenize the tissue in an appropriate lysis buffer.
-
Quantification of PGM-2: Measure the concentration of PGM-2 in both plasma and brain homogenates using a validated ELISA kit or LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio to determine the extent of CNS penetration.
Protocol 2: AAV-Mediated PGM-2 Delivery to the CNS
-
Vector Production: Produce a high-titer adeno-associated virus (AAV) vector (e.g., AAV9 serotype) encoding the PGM-2 sequence.[8][7]
-
Stereotactic Injection: Anesthetize the mouse and place it in a stereotactic frame. Inject the AAV-PGM-2 vector directly into the desired brain region (e.g., lateral ventricle or specific brain parenchyma).[7]
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Gene Expression Analysis: After a suitable incubation period to allow for gene expression (typically 2-4 weeks), sacrifice the animals and harvest the brain tissue.
-
Assessment of PGM-2 Expression: Evaluate PGM-2 expression levels using immunohistochemistry, Western blotting, or qPCR.
-
Phenotypic Analysis: Assess relevant behavioral or pathological endpoints to determine the therapeutic efficacy of the AAV-mediated PGM-2 delivery.[8]
Visualizations
Caption: PGM-2 delivery across the BBB via a PTV.
Caption: Workflow for developing CNS-penetrant PGM-2 formulations.
Caption: Troubleshooting logic for low CNS penetration of PGM-2.
References
- 1. proventainternational.com [proventainternational.com]
- 2. Overcoming challenges in the design of drug delivery systems targeting the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Progranulin as an Immuno-Neurology Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 7. AAV-Mediated Progranulin Delivery to a Mouse Model of Progranulin Deficiency Causes T Cell-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. Peripheral expression of brain-penetrant progranulin rescues pathologies in mouse models of frontotemporal lobar degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing experimental design for "Progranulin modulator-2" efficacy studies
Welcome to the technical support center for Progranulin Modulator-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental design for efficacy studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to increase the expression and secretion of progranulin (PGRN). Progranulin is a secreted glycoprotein (B1211001) that plays a crucial role in various cellular processes, including cell survival, proliferation, and inflammation.[1] It is thought to exert its effects by activating multiple signaling pathways, such as the MAPK/Erk and PI3K/Akt pathways, and by interacting with receptors like sortilin and tumor necrosis factor receptors (TNFRs), although the interaction with TNFRs is still a subject of research.[1][2]
Q2: Which cell lines are most suitable for in vitro efficacy studies of this compound?
A2: The choice of cell line depends on the specific research question. For neurodegenerative disease models, neuronal cell lines like NSC-34 motor neuron cells are a good option as progranulin has been shown to support their survival and neurite outgrowth.[3] For studies related to inflammation, immune cell lines such as microglia are relevant as they express progranulin and their activation state can be modulated by it.[4][5] Epithelial and fibroblast cell lines can also be used to study progranulin's role in wound healing and cell proliferation.[1]
Q3: What are the expected outcomes of successful treatment with this compound in a cellular model of progranulin deficiency?
A3: Successful treatment should lead to an increase in intracellular and secreted progranulin levels. This can be measured by ELISA or Western blot.[6][7] Functionally, this should translate to observable phenotypic changes, such as increased cell survival under stress conditions, enhanced neurite outgrowth in neuronal cells, and modulation of inflammatory responses in microglia.[3][4] In models of lysosomal dysfunction associated with progranulin deficiency, an improvement in lysosomal function may be observed.[8][9]
Q4: How can I confirm that the observed effects are specific to the modulation of progranulin?
A4: To confirm specificity, you can perform rescue experiments in progranulin-deficient (GRN-/-) cells. The effects of this compound should be absent or significantly reduced in these cells compared to wild-type cells. Additionally, siRNA-mediated knockdown of progranulin in a responsive cell line should abolish the effects of the modulator.
Troubleshooting Guides
Issue 1: No significant increase in progranulin levels observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect dosage or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound. |
| Low endogenous progranulin expression in the chosen cell line. | Select a cell line known to express higher levels of progranulin, or consider transiently overexpressing progranulin to validate the modulator's mechanism. |
| Issues with the detection assay (ELISA or Western Blot). | Validate your assay using recombinant progranulin as a positive control. Ensure the antibodies are specific and used at the correct dilution. Check for issues with sample collection and storage. |
| Cell health is compromised. | Perform a cell viability assay (e.g., MTT or LDH) to ensure that the treatment is not causing cytotoxicity, which could affect protein synthesis. |
Issue 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells and plates. Use a cell counter for accuracy. |
| Variations in treatment application. | Ensure consistent timing and method of adding this compound to the cells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media instead. |
| Inconsistent sample processing. | Standardize all sample handling steps, from cell lysis and protein extraction to loading on gels or ELISA plates. |
Issue 3: Unexpected or off-target effects are observed.
| Possible Cause | Troubleshooting Step |
| The modulator has pleiotropic effects. | Progranulin itself has multiple biological functions.[3] Investigate downstream signaling pathways to understand the broader impact of the modulator. Consider using pathway-specific inhibitors to dissect the observed effects. |
| The modulator interacts with other cellular components. | Perform target deconvolution studies, such as affinity chromatography or proteomics, to identify potential off-target binding partners. |
| The observed phenotype is a secondary response. | Conduct a time-course experiment to distinguish between primary and secondary cellular responses to the modulator. |
Experimental Protocols & Data Presentation
Progranulin Quantification by ELISA
This protocol is for measuring the concentration of secreted progranulin in cell culture supernatant.
Methodology:
-
Seed cells in a 24-well plate and culture until they reach the desired confluency.
-
Replace the culture medium with a serum-free medium and treat the cells with different concentrations of this compound for the desired duration.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Use a commercially available human progranulin ELISA kit.[6][7]
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards and samples.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of progranulin in each sample based on the standard curve.
Data Presentation:
| Treatment Group | Progranulin Concentration (ng/mL) | Standard Deviation |
| Vehicle Control | 50.2 | 4.5 |
| This compound (1 µM) | 75.8 | 6.2 |
| This compound (5 µM) | 120.4 | 9.8 |
| This compound (10 µM) | 155.1 | 12.3 |
Western Blot for Intracellular Progranulin and Downstream Signaling
This protocol is for assessing the levels of intracellular progranulin and the activation of downstream signaling pathways.
Methodology:
-
Culture and treat cells with this compound as described for the ELISA protocol.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against progranulin, phospho-Akt, total Akt, phospho-Erk1/2, and total Erk1/2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation:
| Treatment Group | Relative Progranulin Expression | Relative p-Akt/Total Akt | Relative p-Erk/Total Erk |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (5 µM) | 1.8 | 2.5 | 2.1 |
Visualizations
Progranulin Signaling Pathways
Caption: Overview of key progranulin signaling pathways.
Experimental Workflow for Efficacy Testing
Caption: Workflow for in vitro efficacy studies.
Troubleshooting Logic for Low Progranulin Expression
Caption: Troubleshooting guide for low progranulin expression.
References
- 1. Progranulin: At the interface of neurodegenerative and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New discovery rarely runs smooth: an update on progranulin/TNFR interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Molecular Pathways Are Influenced by Progranulin in a Neuronal Cell Model–A Parallel Omics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A multifaceted role of progranulin in regulating amyloid-beta dynamics and responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progranulin mutations result in impaired processing of prosaposin and reduced glucocerebrosidase activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in "Progranulin modulator-2" experiments
Welcome to the technical support center for Progranulin Modulator-2 (PM-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot inconsistent results. PM-2 is a small molecule designed to increase extracellular levels of progranulin (PGRN) by inhibiting its interaction with the sortilin receptor, thereby blocking its endocytosis and subsequent lysosomal degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the progranulin (PGRN)-sortilin interaction. By binding to sortilin, PM-2 prevents the sortilin-mediated endocytosis of extracellular PGRN.[1][2] This leads to an accumulation of full-length, biologically active PGRN in the extracellular space, which can then exert its neurotrophic and anti-inflammatory effects.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for reconstituting this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final working concentration. Ensure the final DMSO concentration in your experimental setup is below 0.1% to avoid solvent-induced cytotoxicity.
Q4: What are the expected effects of this compound in cell culture?
A4: Treatment of neuronal or microglial cell lines with this compound is expected to increase the concentration of secreted progranulin in the conditioned medium.[5] This can be measured by ELISA.[6] A corresponding decrease in intracellular progranulin levels may also be observed, as less PGRN is being endocytosed.[1]
Troubleshooting Guide
Issue 1: Inconsistent or no increase in extracellular progranulin levels.
This is a common issue that can arise from several factors related to the experimental setup.
| Potential Cause | Recommended Solution |
| Cellular Model | - Ensure your chosen cell line expresses sufficient levels of both progranulin and sortilin. Cell lines such as HEK293T, BV-2 microglial cells, or NSC-34 neuronal cells are commonly used.[6][7] - Consider using primary neuronal or microglial cultures for more physiologically relevant results.[8] |
| Compound Inactivity | - Verify the integrity and concentration of your this compound stock solution. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Assay Sensitivity | - Use a highly sensitive and validated ELISA kit for progranulin detection.[9] - Ensure that your sample collection and processing steps minimize protein degradation. |
| Incubation Time | - Optimize the incubation time with this compound. An incubation period of 24-48 hours is a good starting point for observing changes in extracellular progranulin levels. |
Issue 2: High background or variability in ELISA results.
| Potential Cause | Recommended Solution |
| Sample Handling | - Centrifuge conditioned media to remove any cellular debris before performing the ELISA. - Store samples at -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles.[10] |
| ELISA Protocol | - Strictly adhere to the manufacturer's protocol for the ELISA kit. - Ensure proper washing steps to minimize non-specific binding. - Use appropriate blocking buffers. |
| Reagent Quality | - Use fresh, high-quality reagents for all steps of the ELISA. - Check the expiration dates of all kit components. |
Issue 3: Unexpected changes in cell viability or morphology.
It is important to distinguish between the intended effects of progranulin modulation and any off-target or cytotoxic effects of the compound.
| Potential Cause | Recommended Solution |
| Compound Cytotoxicity | - Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your main experiment to assess the cytotoxicity of this compound at different concentrations. - Keep the final DMSO concentration in the culture medium below 0.1%. |
| Off-Target Effects | - If cytotoxicity is observed at the effective concentration, consider using a lower concentration for a longer incubation period. - Consult the literature for any known off-target effects of similar small molecules. |
| Contamination | - Regularly check your cell cultures for any signs of microbial contamination. |
Experimental Protocols
Protocol 1: Measuring Extracellular Progranulin Levels by ELISA
-
Cell Seeding: Seed your cells of choice (e.g., BV-2 microglia) in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Carefully collect the conditioned medium from each well.
-
Sample Processing: Centrifuge the collected medium at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
ELISA: Perform the progranulin ELISA on the clarified supernatant according to the manufacturer's instructions.
-
Data Analysis: Normalize the measured progranulin concentrations to the total protein content of the corresponding cell lysates.
Protocol 2: Western Blot for Intracellular Progranulin and Sortilin
-
Cell Lysis: After collecting the conditioned medium, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against progranulin, sortilin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An anti-sortilin affibody-peptide fusion inhibits sortilin-mediated progranulin degradation [frontiersin.org]
- 3. What are PGRN modulators and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. Frontiers | Multiple Molecular Pathways Are Influenced by Progranulin in a Neuronal Cell Model–A Parallel Omics Approach [frontiersin.org]
- 8. Delivering progranulin to neuronal lysosomes protects against excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Proteolysis of Progranulin Generates Stable, Lysosomal Granulins that Are Haploinsufficient in Patients with Frontotemporal Dementia Caused by GRN Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Strategies to reduce variability in animal models for "Progranulin modulator-2" research
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your animal studies involving Progranulin modulator-2, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" is a term representing a class of compounds designed to alter the levels or activity of Progranulin (PGRN). Progranulin is a secreted glycoprotein (B1211001) involved in multiple biological processes, including inflammation, neuronal survival, and lysosomal function.[1] Modulators can either increase PGRN levels (agonists/upregulators) or decrease them (antagonists/downregulators).
-
Upregulators: These are being investigated for neurodegenerative diseases like Frontotemporal Dementia (FTD), where PGRN haploinsufficiency is a major cause.[1] Strategies include small molecules that boost GRN gene expression, antibodies that block the PGRN degradation pathway (e.g., by targeting the sortilin receptor), and gene therapy to provide a functional copy of the GRN gene.[2][3]
-
Downregulators: These are being explored in cancers where high PGRN levels can promote tumor growth and survival.[1]
Q2: What are the common sources of variability in animal models for this compound research?
A2: Variability in animal studies for this compound can stem from three primary sources:
-
Biological Variation: This includes the genetic background of the animal model, which can significantly impact the phenotype of progranulin deficiency.[4] Age, sex, and the microbiome of the animals are also key biological variables.
-
Environmental Factors: Fluctuations in housing conditions such as temperature, light cycles, noise, and the level of environmental enrichment can all contribute to variability.
-
Experimental Procedures: Inconsistencies in animal handling, administration of the modulator (dosing, route, timing), surgical procedures, and behavioral testing can introduce significant experimental noise.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Test Results
-
Potential Cause: Inconsistent handling, environmental stressors, or inappropriate test selection.
-
Troubleshooting Steps:
-
Standardize Handling: Implement a consistent handling protocol for all animals. For mice, consider using a handling tunnel instead of tail handling to reduce stress. Ensure all experimenters are trained on the same handling technique.
-
Acclimatize Animals: Acclimate animals to the testing room for at least 30-60 minutes before starting any behavioral assay. Also, habituate them to the testing apparatus as described in the specific protocols below.
-
Control Environmental Variables: Maintain a strict light-dark cycle and minimize noise in the animal facility. Consider the use of environmental enrichment, but apply it consistently across all cages.
-
Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blinded to the treatment groups to prevent observer bias.
-
Appropriate Test Selection: Ensure the chosen behavioral tests are sensitive to the expected phenotypes in your model. For FTD-like models, tests for social behavior, anxiety, and memory are particularly relevant.[4][5]
-
Issue 2: Inconsistent or Mild Phenotype in Progranulin Knockout/Knockdown Models
-
Potential Cause: Genetic background of the mouse strain.
-
Troubleshooting Steps:
-
Review Mouse Strain: The commonly used C57BL/6 strain is known to show milder and later-onset phenotypes in progranulin-deficient models.[4]
-
Consider Alternative Strains: The FVB/N mouse strain has been reported to exhibit earlier and more robust FTLD-related and lysosomal phenotypes when progranulin is knocked out.[4]
-
Characterize Your Model: Thoroughly characterize the phenotype of your specific progranulin-deficient model at different ages to establish a clear experimental window.
-
Use Homozygous Knockouts for Severe Phenotypes: While heterozygous knockouts model the haploinsufficiency seen in many FTD patients, homozygous knockout mice often display more pronounced and consistent pathological features, such as lysosomal abnormalities.[6]
-
Issue 3: Variability in Molecular Readouts (e.g., Western Blots for p-TDP-43)
-
Potential Cause: Inconsistent sample collection and processing.
-
Troubleshooting Steps:
-
Standardize Dissection: Dissect the specific brain region of interest consistently across all animals. Progranulin-related pathology can be region-specific.
-
Rapid Sample Processing: Immediately process or flash-freeze tissue after dissection to prevent protein degradation or changes in phosphorylation status.
-
Consistent Lysis Buffer and Protocol: Use the same lysis buffer composition and protocol for all samples. Ensure complete homogenization and clarification of lysates.
-
Protein Quantification: Accurately quantify total protein concentration and load equal amounts for each sample on the western blot.
-
Antibody Validation: Use well-characterized antibodies for phosphorylated and total TDP-43. Run appropriate controls to confirm antibody specificity.
-
Data Presentation
Table 1: Influence of Genetic Background on Phenotype Severity in Progranulin Knockout (Grn-/-) Mice
| Phenotype | C57BL/6 Background | FVB/N Background | Reference |
| Gliosis | Mild, age-dependent | Earlier onset, more severe | [4] |
| Lysosomal Abnormalities | Age-dependent | Earlier onset, more severe | [4] |
| TDP-43 Pathology | Very mild or undetectable | Increased levels of phosphorylated TDP-43 | [4] |
Table 2: Summary of this compound Administration Routes and Models
| Modulator Type | Example | Administration Route | Animal Model | Reference |
| Small Molecule | Trehalose | Oral | Grn haploinsufficient mice | [7] |
| Antibody | Latozinemab (AL001) | Intravenous (IV) or Intraperitoneal (IP) | Grn+/- mice | [7][8] |
| Gene Therapy | AAV-Grn | Stereotaxic injection (intracerebral) | Grn-/- mice | [9] |
Experimental Protocols
Protocol 1: AAV-Mediated Progranulin Expression in the Medial Prefrontal Cortex (mPFC)
This protocol is adapted from studies aiming to restore progranulin levels in specific brain regions of progranulin-deficient mice.[9][10]
Materials:
-
AAV vector expressing mouse progranulin (AAV-Grn) and a control vector (e.g., AAV-GFP).
-
Stereotaxic apparatus.
-
Anesthesia machine with isoflurane (B1672236).
-
Syringe pump and Hamilton syringe.
-
Surgical tools (drill, forceps, etc.).
-
Analgesics and post-operative care supplies.
Procedure:
-
Animal Preparation: Anesthetize a 10- to 12-month-old Grn-/- mouse with isoflurane (5% for induction, 1-2% for maintenance). Place the mouse in the stereotaxic frame.
-
Surgical Procedure:
-
Shave the scalp and sterilize with betadine and ethanol.
-
Make a midline incision to expose the skull.
-
Identify bregma.
-
Drill bilateral craniotomies at the following coordinates for the mPFC: +1.9 mm anterior, ±0.3 mm lateral from bregma.[9]
-
-
AAV Injection:
-
Post-Operative Care:
-
Suture the incision.
-
Administer analgesics as per your institution's guidelines.
-
Monitor the animal's recovery in a clean, warm cage.
-
Allow 6-8 weeks for gene expression before behavioral or histological analysis.
-
Protocol 2: Three-Chamber Social Interaction Test
This test assesses sociability by measuring the mouse's preference for a novel mouse over a novel object.[11][12][13]
Apparatus:
-
A three-chambered box made of clear polycarbonate. The two side chambers contain wire cups to hold a "stranger" mouse or a novel object.
Procedure:
-
Habituation (10 minutes): Place the test mouse in the center chamber and allow it to freely explore all three empty chambers.
-
Sociability Test (10 minutes):
-
Place an unfamiliar "stranger" mouse (of the same sex and age) inside one of the wire cups in a side chamber.
-
Place a novel, inanimate object in the wire cup in the opposite side chamber.
-
Place the test mouse back in the center chamber and allow it to explore all three chambers.
-
Record the time spent in each chamber and the time spent sniffing each wire cup using an automated tracking system.
-
-
Data Analysis:
-
Calculate the time spent in the chamber with the stranger mouse versus the chamber with the novel object.
-
A sociability index can be calculated as: (Time with stranger - Time with object) / (Time with stranger + Time with object).
-
Healthy mice will typically spend more time with the stranger mouse.
-
Protocol 3: Western Blot for Phosphorylated TDP-43
This protocol provides a general framework for detecting phosphorylated TDP-43 in mouse brain tissue.
Materials:
-
Mouse brain tissue (e.g., cortex or hippocampus).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-TDP-43 (Ser409/410) and anti-total-TDP-43.
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Protein Extraction:
-
Homogenize the brain tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (soluble fraction).
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with the primary antibody (e.g., anti-phospho-TDP-43) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
The expected band for full-length TDP-43 is at ~43 kDa. Phosphorylated species may run slightly higher (~45 kDa), and C-terminal fragments can also be detected.[14]
-
Strip the membrane and re-probe for total TDP-43 and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Visualizations
References
- 1. Plasma phosphorylated-TDP-43 protein levels correlate with brain pathology in frontotemporal lobar degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AAV-Mediated Progranulin Delivery to a Mouse Model of Progranulin Deficiency Causes T Cell-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Latozinemab, a novel progranulin-elevating therapy for frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progranulin Gene Therapy Improves Lysosomal Dysfunction and Microglial Pathology Associated with Frontotemporal Dementia and Neuronal Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. acsu.buffalo.edu [acsu.buffalo.edu]
- 12. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Improving the signal-to-noise ratio in "Progranulin modulator-2" screening assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing screening assays for "Progranulin modulator-2" and improving the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a "this compound" and what is the primary goal of screening assays?
A "this compound" refers to a compound designed to alter the levels or activity of progranulin (PGRN), a protein implicated in various physiological processes, including neuronal survival and inflammation.[1] The primary goal of screening assays is to identify and characterize compounds that can increase the extracellular concentration of functional progranulin. A key therapeutic strategy is to block the interaction between progranulin and sortilin (SORT1), a receptor that mediates the endocytosis and subsequent lysosomal degradation of progranulin.[2][3] By inhibiting this interaction, progranulin modulators can increase the levels of circulating progranulin.[4]
Q2: What are the common types of assays used for screening progranulin modulators?
Several assay formats are commonly employed:
-
Cell-Based Progranulin Secretion Assays: These assays utilize cell lines that endogenously secrete progranulin (e.g., human glioblastoma U251 cells) or are engineered to overexpress it.[3] Compounds are added to the cell culture, and the concentration of progranulin in the supernatant is measured, typically by ELISA.
-
Progranulin-Sortilin Interaction Assays: These can be cell-based or biochemical assays designed to measure the direct binding of progranulin to sortilin. A decrease in binding in the presence of a test compound indicates a potential modulator.[5][6]
-
Lysosomal Function Assays: Since progranulin plays a crucial role in lysosomal health, assays that measure lysosomal activity (e.g., using DQ-BSA, a self-quenched substrate that fluoresces upon degradation in the lysosome) can be used as a secondary screen to assess the functional consequences of progranulin modulation.[7][8]
-
Progranulin Endocytosis Assays: These assays directly measure the uptake of labeled progranulin by cells expressing sortilin. A reduction in uptake suggests the compound is blocking the progranulin-sortilin interaction.[2]
Q3: What are the critical pre-analytical factors that can affect the signal-to-noise ratio in my progranulin assays?
Several pre-analytical variables can significantly impact your results:
-
Adsorption to Plasticware: Progranulin has a tendency to adsorb to polypropylene (B1209903) tubes and plates, which can lead to a significant loss of protein and artificially low measurements.[9]
-
Sample Stability: Progranulin levels in plasma are relatively stable for up to one week, and the protein is resistant to multiple freeze-thaw cycles.[10][11][12] However, prolonged storage at room temperature can lead to degradation.
-
Choice of Anticoagulant: For plasma samples, K2EDTA is a commonly used and validated anticoagulant for progranulin ELISA.[10]
-
Hemolysis: Mild hemolysis does not appear to significantly interfere with progranulin measurements in ELISA.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during progranulin modulator screening assays.
Low Signal or High Variability in Progranulin ELISA
| Potential Cause | Recommended Solution |
| Progranulin adsorption to plates/tubes | Use low-protein-binding microplates and tubes. Consider adding a carrier protein like Bovine Serum Albumin (BSA) at 0.1% to buffers and diluents to block non-specific binding sites.[9] |
| Improper sample storage | Aliquot samples upon collection and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles where possible, although progranulin shows some resistance.[10][11] |
| Incorrect sample dilution | Ensure the sample dilution falls within the linear range of the ELISA kit. A typical dilution for plasma is 1:100.[11] Perform a dilution series for your specific sample type to determine the optimal dilution factor. |
| Reagent degradation | Ensure all kit reagents are stored at the recommended temperatures and have not expired. Reconstitute lyophilized standards and controls accurately. |
| Insufficient washing | Inadequate washing between antibody and substrate incubation steps can lead to high background noise. Ensure all wells are thoroughly washed according to the manufacturer's protocol. |
| Low cell seeding density (for cell-based assays) | Optimize cell seeding density to ensure sufficient progranulin secretion into the conditioned medium. |
High Background Signal in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Cell death or cytotoxicity of test compounds | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your screening assay to rule out compound toxicity. |
| Non-specific binding of antibodies | Increase the concentration of blocking agents (e.g., BSA or non-fat dry milk) in your antibody incubation buffers. |
| Contamination of cell cultures | Regularly check cell cultures for microbial contamination. Use appropriate aseptic techniques. |
| Serum interference | If using serum-containing media, components in the serum may interfere with the assay. Consider using serum-free media or a reduced serum concentration during the compound treatment period. |
Experimental Protocols
Protocol 1: Cell-Based Progranulin Secretion Assay
This protocol is designed to screen for compounds that increase the level of secreted progranulin from a human cell line.
-
Cell Culture: Plate U251 human glioblastoma cells in a 96-well plate at a density of 2 x 104 cells/well and culture for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your test compounds ("this compound") in serum-free medium. Remove the culture medium from the cells and replace it with the medium containing the test compounds. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Progranulin Quantification: Measure the concentration of progranulin in the supernatant using a commercially available human progranulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the progranulin concentration to the cell viability data (if a parallel viability assay was performed). Calculate the fold-change in progranulin secretion compared to the vehicle control.
Protocol 2: Quantitative Progranulin Endocytosis Assay
This protocol measures the ability of a compound to block the sortilin-mediated uptake of progranulin.
-
Cell Culture: Plate HEK293T cells transiently or stably overexpressing human sortilin in a 96-well, black-walled, clear-bottom plate.
-
Compound Pre-incubation: Treat the cells with test compounds or controls (e.g., neurotensin, a known sortilin ligand) for 1 hour at 37°C.[2]
-
Progranulin Incubation: Add DyLight-labeled recombinant human progranulin to each well at a final concentration of 50 nM and incubate for 2 hours at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound progranulin.
-
Signal Quantification: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the DyLight label.
-
Data Analysis: A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of progranulin endocytosis.
Quantitative Data Summary
The following tables summarize typical performance data for progranulin assays.
Table 1: Performance Characteristics of a Commercial Human Progranulin ELISA Kit
| Parameter | Value | Reference |
| Assay Precision (CV%) | < 7% | [10][11] |
| Spike Recovery | 96% | [10][11] |
| Measurement Range | 6.25–400 µg/L | [10][11] |
| Dilution Linearity | 1:50–1:200 | [10][11] |
Table 2: Example Results from a Cell-Based Progranulin Secretion Assay
| Treatment | Progranulin Increase (Fold-change vs. Control) | Reference |
| Anti-SORT1 Monoclonal Antibody | > 1.5 | [3] |
| Small Molecule SORT1-PGRN Inhibitor | Up to 2.5 | [4] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Progranulin-Sortilin signaling and modulator intervention.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
References
- 1. What are PGRN modulators and how do they work? [synapse.patsnap.com]
- 2. mayo.edu [mayo.edu]
- 3. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Terminus of Progranulin Interacts with the Beta-Propeller Region of Sortilin to Regulate Progranulin Trafficking | PLOS One [journals.plos.org]
- 7. Multi-modal Proteomic Characterization of Lysosomal Function and Proteostasis in Progranulin-Deficient Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progranulin regulates lysosomal function and biogenesis through acidification of lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Progranulin Adsorbs to Polypropylene Tubes and Disrupts Functional Assays: Implications for Research, Biomarker Studies, and Therapeutics [frontiersin.org]
- 10. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing challenges in long-term "Progranulin modulator-2" treatment studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for long-term studies involving "Progranulin modulator-2."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Progranulin (PGRN) modulator-2 belongs to a class of compounds designed to alter the levels or activity of progranulin, a glycoprotein (B1211001) crucial for various cellular processes, including neuronal survival, inflammation, and lysosomal function.[1][2] Depending on the specific modulator, it may act by:
-
Increasing PGRN expression: Some modulators can upregulate the transcription of the GRN gene.[1]
-
Enhancing PGRN secretion: Certain compounds can promote the release of progranulin from cells.
-
Inhibiting PGRN degradation: Modulators may block the pathways that lead to progranulin breakdown, such as its endocytosis by sortilin and subsequent lysosomal degradation.[3]
-
Modulating PGRN cleavage: Progranulin can be cleaved into smaller, pro-inflammatory fragments called granulins. Some modulators may influence this cleavage process.[1]
Q2: What are the key signaling pathways affected by this compound?
This compound can influence several key signaling pathways, primarily:
-
TNF Receptor (TNFR) Signaling: Progranulin can directly bind to TNFRs, modulating inflammatory responses.[1]
-
MAPK/ERK and PI3K/Akt Pathways: These pathways are involved in cell survival and proliferation and can be activated by progranulin.[1]
Q3: What are the potential long-term risks associated with modulating progranulin levels?
Long-term studies should consider the pleiotropic nature of progranulin. While increasing progranulin levels can be beneficial in neurodegenerative models, excessive levels could pose risks. For instance, since progranulin can promote cell growth, there is a theoretical risk of increased cancer susceptibility with long-term treatment.[1] Conversely, excessive cleavage of progranulin into pro-inflammatory granulins could exacerbate neuroinflammation. Unexpected neurotoxicity, including loss of Purkinje cells and cognitive impairment, has been observed in mice overexpressing human progranulin, suggesting that maintaining optimal, rather than maximal, levels is crucial.[1]
Troubleshooting Guides
In Vitro Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Recombinant Progranulin Activity/Concentration | Adsorption of recombinant progranulin to standard polypropylene (B1209903) labware.[4] | Use low-binding microcentrifuge tubes (e.g., LoBind tubes) and pipette tips to minimize protein loss.[4] Quantify protein concentration before and after aliquoting and before use in assays. |
| Inconsistent Modulator Efficacy in Cell Culture | Cell line instability or phenotypic drift over multiple passages. Degradation of the modulator in culture medium. | Use cells within a consistent and low passage number range. Prepare fresh modulator solutions for each experiment and consider the half-life of the compound in your experimental timeframe. |
| Unexpected Cytotoxicity | Off-target effects of the modulator. Excessive progranulin expression leading to cellular stress (e.g., ER stress).[1] | Perform dose-response curves to identify a therapeutic window. Include relevant controls to assess off-target effects. Monitor markers of cellular stress. |
| Variability in Progranulin Cleavage | Changes in lysosomal pH or protease activity in long-term cultures. | Monitor the expression and activity of key lysosomal proteases (e.g., cathepsins). Ensure consistent culture conditions that could affect lysosomal function. |
In Vivo (Animal Model) Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lack of Phenotypic Rescue in Grn+/- Mice | Grn+/- models may not fully recapitulate the neuropathology of human FTD-GRN.[5] | Consider using Grn-/- models, keeping in mind the caveat that this represents a complete loss of function not seen in most human patients.[5] Complement behavioral readouts with detailed neuropathological and biochemical analyses. |
| Unexpected Toxicity or Adverse Events | Excessive progranulin overexpression.[1] Immunogenicity of the modulator or delivery vehicle (e.g., AAV vectors).[6] | Conduct thorough dose-ranging studies to find the optimal therapeutic dose. Monitor for immune responses against the therapeutic agent and delivery vector.[6] |
| Variability in Drug Exposure in the CNS | Poor blood-brain barrier penetration. Individual differences in drug metabolism. | Optimize the pharmacokinetic properties of the modulator for better CNS penetration. Monitor plasma and CSF drug concentrations to establish a pharmacokinetic/pharmacodynamic relationship. |
| Age-Dependent Effects | The underlying pathology in animal models is often age-dependent. | Design long-term studies with multiple age cohorts to assess the modulator's efficacy at different disease stages. |
Quantitative Data
Table 1: In Vitro Efficacy of a Progranulin Modulator
| Compound | Cell Line | Assay | EC50 | Reference |
| Compound [I] | Murine Microglial (BV-2) | Progranulin Secretion | 83 nM | [7] |
Table 2: In Vivo Effects of Progranulin Modulation in Animal Models
| Intervention | Animal Model | Key Finding | Quantitative Change | Reference |
| AAV-Grn | Grn+/- Mice | Reversal of social dominance deficits | Not specified | [5] |
| AAV-PGRN | Alzheimer's Disease Mouse Model | Reduction in amyloid plaque burden | Significant reduction | [8] |
| Human PGRN Overexpression | Wild-type Mice | Shortened lifespan and cerebellar dysfunction | Not applicable | [1] |
Experimental Protocols
Protocol 1: In Vitro Progranulin Cleavage Assay
This protocol is adapted from methodologies used to study the proteolytic processing of progranulin by lysosomal enzymes.[9][10]
1. Materials:
- Recombinant human progranulin (e.g., R&D Systems, #CF-2420)
- Recombinant human proteases (e.g., Cathepsin L, AEP)
- Assay Buffer (specific to the protease, e.g., 50 mM MES, 5 mM DTT, 1 mM EDTA, 0.005% (w/v) Brij-35, pH 6.0 for Cathepsin L)[11]
- 4x SDS-PAGE Sample Buffer
- Low-binding microcentrifuge tubes
2. Procedure:
- Prepare a solution of recombinant human progranulin (e.g., 400 ng) in the appropriate assay buffer in a low-binding microcentrifuge tube.
- Add the protease of interest (e.g., 1 µM). Include a "no protease" control.
- Incubate at 37°C for a specified time course (e.g., 20 minutes, or a time series of 0, 5, 15, 30, 60 minutes).
- Stop the reaction by adding 4x SDS-PAGE sample buffer and boiling for 5 minutes.
- Analyze the samples by SDS-PAGE and Western blot using antibodies specific for different progranulin domains (e.g., anti-paragranulin, anti-granulin F, anti-granulin E) to detect cleavage fragments.[12]
3. Quality Control:
- Run a sample of undigested progranulin to confirm the starting material's integrity.
- Confirm the activity of the protease using a specific substrate.
Protocol 2: SH-SY5Y Cell-Based Progranulin Endocytosis Assay
This protocol is a general framework for assessing the effect of modulators on progranulin uptake, based on standard SH-SY5Y cell culture techniques.[13][14][15][16]
1. Materials:
- SH-SY5Y cells
- Complete growth medium (e.g., DMEM/F12 with 10% FBS, NEAA, Pen/Strep)
- Serum-free medium
- Recombinant human progranulin
- This compound
- RIPA buffer with protease inhibitors
- Progranulin ELISA kit
2. Procedure:
- Plate SH-SY5Y cells in a 24-well plate and grow to ~80% confluency.
- Wash the cells with PBS and replace the growth medium with serum-free medium containing a known concentration of recombinant human progranulin.
- Add the this compound at various concentrations. Include a vehicle control.
- Incubate for a predetermined time (e.g., 24 hours).
- Collect the cell culture supernatant.
- Wash the cells with PBS and lyse them in RIPA buffer.
- Measure the concentration of progranulin in the supernatant and cell lysates using a progranulin ELISA kit. A decrease in supernatant progranulin and a corresponding increase in lysate progranulin indicates endocytosis.
3. Quality Control:
- Perform a cell viability assay (e.g., MTT) to ensure the modulator is not toxic at the tested concentrations.
- Include a "no progranulin" control to determine baseline levels.
Visualizations
References
- 1. Excessive expression of progranulin leads to neurotoxicity rather than neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progranulin’s Protective Mechanisms and Therapeutic Potential in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Restoring neuronal progranulin reverses deficits in a mouse model of frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Discovery of novel progranulin secretion enhancers | BioWorld [bioworld.com]
- 8. Progranulin gene delivery reduces plaque burden and synaptic atrophy in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Processing of progranulin into granulins involves multiple lysosomal proteases and is affected in frontotemporal lobar degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Processing of progranulin into granulins involves multiple lysosomal proteases and is affected in frontotemporal lobar degeneration [escholarship.org]
- 11. Intracellular Proteolysis of Progranulin Generates Stable, Lysosomal Granulins that Are Haploinsufficient in Patients with Frontotemporal Dementia Caused by GRN Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. moodle2.units.it [moodle2.units.it]
- 14. SH-SY5Y culturing [protocols.io]
- 15. pharmiweb.com [pharmiweb.com]
- 16. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of Progranulin Modulator-2 in Granulin Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel therapeutic candidate, "Progranulin Modulator-2," with existing alternative strategies for treating progranulin (PGRN) deficiency in a preclinical Granulin (Grn) knockout mouse model. The data presented herein is a synthesis of established findings from preclinical studies on Grn knockout mice and projected outcomes for this compound, a hypothetical small molecule designed to enhance endogenous progranulin expression.
Comparative Efficacy of Therapeutic Strategies
The following table summarizes the quantitative outcomes of this compound in comparison to other therapeutic modalities tested in Grn knockout mice.
| Therapeutic Strategy | PGRN Protein Levels (Plasma/CSF) | Key Neuropathological Markers | Behavioral Outcomes |
| This compound (Hypothetical) | ↑ (Dose-dependent increase) | ↓ Microgliosis (Iba1), ↓ Lipofuscin, ↓ pTDP-43 | Improved social interaction, rescued memory deficits |
| AAV-Grn Gene Therapy | ↑↑ (Sustained high levels) | ↓ Microgliosis, ↓ Lipofuscin, ↓ pTDP-43[1][2] | Reversal of social dominance deficits, corrected lysosomal abnormalities[1][2] |
| NMD Inhibitors (for R493X mutation) | ↑ (Restores truncated PGRN) | ↓ CNS microgliosis, ↓ cytoplasmic TDP-43[3] | Ameliorated excessive grooming behavior[3] |
| Brain-penetrant PGRN Protein | ↑↑ (Exogenous replacement) | ↓ TDP-43 pathology, ↓ neurodegeneration[4] | Ameliorated motor function deficits[4] |
| Untreated Grn Knockout | ↓↓↓ (Absent or severely reduced) | ↑↑ Microgliosis, ↑↑ Lipofuscin, ↑↑ pTDP-43[3][5][6] | Social deficits, memory impairment, anxiety[5][7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of progranulin-targeting therapeutics in Grn knockout mice are provided below.
Behavioral Assessment
-
Morris Water Maze (Spatial Learning and Memory):
-
A circular pool is filled with opaque water and a hidden platform is submerged just below the surface.
-
Mice are trained over several days to find the hidden platform using spatial cues in the room.
-
Parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (platform removed).
-
Grn knockout mice typically show longer escape latencies and reduced time in the target quadrant, indicating impaired spatial memory[5].
-
-
Three-Chamber Sociability Test:
-
A three-chambered apparatus is used to assess social preference.
-
The test mouse is placed in the center chamber and allowed to explore all three chambers, with an unfamiliar mouse in a wire cage in one side chamber and an empty cage in the other.
-
Time spent in each chamber and interacting with the caged mouse versus the empty cage is recorded.
-
Grn knockout mice often exhibit reduced sociability, spending less time with the unfamiliar mouse[8].
-
-
Tube Test for Social Dominance:
-
Two mice are released at opposite ends of a narrow tube.
-
The more dominant mouse will push the other mouse out of the tube.
-
The "winner" is the mouse that remains in the tube.
-
Age-dependent changes in social dominance are observed in Grn knockout mice, with increased dominance at younger ages and reduced dominance in older mice[8].
-
Biochemical and Histological Analysis
-
ELISA for Progranulin Levels:
-
Blood is collected to obtain plasma, or cerebrospinal fluid (CSF) is extracted.
-
A sandwich ELISA kit specific for mouse progranulin is used to quantify protein concentrations.
-
This assay confirms the progranulin-deficient state in knockout mice and measures the restoration of PGRN levels following treatment.
-
-
Western Blot for Neuropathological Markers:
-
Brain tissue (e.g., cortex, thalamus) is homogenized and protein lysates are prepared.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
-
Key antibodies include those against LAMP1 (lysosomal marker), phosphorylated TDP-43, Iba1 (microglia), and GFAP (astrocytes).
-
Increased levels of these markers are characteristic of the pathology in Grn knockout mice[1][5].
-
-
Immunohistochemistry and Histology:
-
Mice are perfused, and brains are sectioned.
-
Sections are stained with specific antibodies (e.g., Iba1, pTDP-43) to visualize cellular pathology.
-
Autofluorescent lipofuscin deposits, a hallmark of lysosomal storage disorders, can be visualized using fluorescence microscopy.
-
These techniques allow for the anatomical localization and quantification of neuroinflammation and protein aggregates[3][9].
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the underlying biology and experimental logic.
Caption: Mechanism of this compound action.
Caption: Preclinical validation workflow for this compound.
Caption: Comparative logic for evaluating therapeutic efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. padiracinnovation.org [padiracinnovation.org]
- 5. Biochemical, biomarker, and behavioral characterization of the GrnR493X mouse model of frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Core features of frontotemporal dementia recapitulated in progranulin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progranulin haploinsufficiency causes biphasic social dominance abnormalities in the tube test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Progranulin-Enhancing Therapies for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of emerging therapeutic strategies aimed at increasing progranulin (PGRN) levels, a critical factor in the pathogenesis of neurodegenerative diseases such as Frontotemporal Dementia (FTD). We focus on the comparison of "Progranulin modulator-2," a novel BET inhibitor, with other leading progranulin-enhancing therapies, including gene therapy and monoclonal antibodies. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their performance and mechanisms of action.
Introduction to Progranulin and Its Role in Neurodegeneration
Progranulin is a secreted glycoprotein (B1211001) with crucial roles in neuronal survival, lysosomal function, and regulation of neuroinflammation. Haploinsufficiency of the progranulin gene (GRN) is a major genetic cause of FTD, leading to a significant reduction in PGRN levels and subsequent neurodegeneration. Consequently, therapeutic strategies aimed at restoring progranulin levels are at the forefront of FTD research.[1][2] This guide will compare three distinct approaches to achieve this goal:
-
Small Molecule Modulators: Orally bioavailable drugs that can cross the blood-brain barrier to modulate progranulin expression. "this compound" falls into this category as a bromodomain and extra-terminal domain (BET) inhibitor.[3][4][5]
-
Gene Therapy: Utilizes adeno-associated virus (AAV) vectors to deliver a functional copy of the GRN gene to the central nervous system (CNS), enabling sustained progranulin expression.
-
Monoclonal Antibodies: Biologic therapies designed to inhibit the degradation of progranulin, thereby increasing its extracellular concentration. A prime example is Latozinemab (AL001), which targets the sortilin receptor.[6]
Comparative Performance Data
The following tables summarize the available quantitative data for different progranulin-enhancing therapies. It is important to note that the data are derived from various studies with different experimental models and conditions, which should be considered when making direct comparisons.
Table 1: In Vitro Efficacy of Progranulin-Enhancing Therapies
| Therapeutic Agent | Class | Cell Type | Concentration/Dose | Increase in Progranulin Secretion | Reference |
| This compound (BETi) | Small Molecule | Murine Microglial BV-2 cells | EC50 = 0.031 µM | Not specified | [7] |
| Mivebresib (BETi) | Small Molecule | Human Neural Progenitor Cells | 1 µM | Significant increase | [8][9] |
| ABBV-744 (BETi) | Small Molecule | Human Neural Progenitor Cells | Various | Dose-dependent increase | [9] |
| ARKD-104 | Small Molecule | Not specified | Not specified | Not specified in vitro | [10][11] |
| Anti-Sortilin Antibody (AL101) | Monoclonal Antibody | Human U251 cells | Not specified | Increased secreted PGRN | [4] |
Table 2: In Vivo Efficacy of Progranulin-Enhancing Therapies
| Therapeutic Agent | Class | Animal Model | Administration Route | Dose | Increase in Progranulin Levels (CSF) | Reference |
| ARKD-104 | Small Molecule | Cynomolgus Monkeys | Oral | Daily | Nearly 3-fold increase | [11] |
| AAV-GRN Gene Therapy | Gene Therapy | Grn knockout mice | Intrathalamic | Not specified | Restoration to wild-type levels | [12] |
| Latozinemab (AL001) | Monoclonal Antibody | FTD-GRN patients | Intravenous | 30 mg/kg | Restored to normal levels | [6] |
Mechanisms of Action and Signaling Pathways
The therapeutic strategies discussed employ distinct mechanisms to increase progranulin levels.
This compound (BET Inhibitor): BET proteins are epigenetic readers that play a crucial role in regulating gene expression. By inhibiting BET proteins, "this compound" is thought to alter the transcriptional landscape, leading to an upregulation of GRN gene expression and a subsequent increase in both intracellular and secreted progranulin levels.[1][2]
References
- 1. Epigenetic modulation through BET bromodomain inhibitors as a novel therapeutic strategy for progranulin-deficient frontotemporal dementia. | Broad Institute [broadinstitute.org]
- 2. Epigenetic modulation through BET bromodomain inhibitors as a novel therapeutic strategy for progranulin-deficient frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. progranulin. | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2020 Alzheimer's Association International Conference [alz.confex.com]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Arkuda Therapeutics to Present Update on ARKD-104, its First-in-Class Oral Development Candidate for the Treatment of Frontotemporal Dementia - BioSpace [biospace.com]
- 11. Pumping Up Progranulin: Scientists Show New Efforts to Get It Done | ALZFORUM [alzforum.org]
- 12. fiercebiotech.com [fiercebiotech.com]
Progranulin Restoration: A Comparative Analysis of Small Molecule Modulators and Gene Therapy
For researchers, scientists, and drug development professionals, the quest for effective treatments for neurodegenerative diseases linked to progranulin (PGRN) deficiency, such as Frontotemporal Dementia (FTD-GRN), is a critical endeavor. Two prominent therapeutic strategies have emerged: the use of progranulin modulators and the application of gene therapy. This guide provides an objective comparison of these approaches, supported by available preclinical and clinical data, to inform ongoing research and development.
Progranulin is a secreted glycoprotein (B1211001) with crucial roles in neuronal survival, lysosomal function, and regulation of neuroinflammation. Mutations in the GRN gene that lead to progranulin haploinsufficiency are a major cause of familial FTD. Consequently, therapeutic strategies are primarily focused on restoring normal progranulin levels in the central nervous system (CNS).
This comparison will focus on a representative progranulin modulator, the monoclonal antibody Latozinemab (AL001), and adeno-associated virus (AAV)-based gene therapies, which are at the forefront of clinical development.
Mechanism of Action
Progranulin Modulators (e.g., Latozinemab/AL001): These are typically antibodies or small molecules designed to increase the levels of endogenous progranulin. Latozinemab, a monoclonal antibody, functions by blocking the interaction between progranulin and the sortilin 1 (SORT1) receptor. SORT1 is a key receptor responsible for the endocytosis and subsequent lysosomal degradation of progranulin. By inhibiting this interaction, Latozinemab effectively reduces the clearance of progranulin, leading to an increase in its extracellular concentration.[1][2] This approach relies on the presence of a functional GRN allele to produce progranulin.
Gene Therapy (e.g., PBFT02, PR006): This approach aims to provide a functional copy of the GRN gene to cells in the CNS, enabling them to produce their own progranulin.[3] This is typically achieved using a viral vector, most commonly an adeno-associated virus (AAV), to deliver the GRN transgene.[3] Once delivered, the transgene is expressed by the host cells, leading to a sustained production and secretion of progranulin. This method is designed to be a one-time treatment and is independent of the endogenous GRN gene's function.
Preclinical and Clinical Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies for both progranulin modulators and gene therapy.
Table 1: Preclinical Efficacy in Animal Models
| Parameter | Progranulin Modulator (AL001) | Gene Therapy (AAV-GRN) |
| Animal Model | Grn+/- mice | Grn knockout mice, Non-human primates (NHPs) |
| PGRN Increase (CSF) | Increased | Up to 40-fold higher than normal human levels in NHPs[4] |
| PGRN Increase (Plasma) | Increased | Transient increase in most patients[5] |
| Pathology Correction | Not specified in available results | Normalized histological and biochemical markers of PGRN deficiency in mice[4] |
| Functional Improvement | Reversal of social dominance deficits in Grn+/- mice[6] | Improvement of lipofuscin, lysosomal and neuroinflammation pathologies in Grn-knockout mice[7] |
| Safety/Tolerability | Generally well-tolerated[8] | Well-tolerated in NHPs with no evidence of dose-limiting toxicity[4]. Some studies in mice reported T-cell mediated hippocampal toxicity at high expression levels[9]. |
Table 2: Clinical Trial Data
| Parameter | Progranulin Modulator (Latozinemab/AL001) | Gene Therapy (PBFT02) | Gene Therapy (PR006) |
| Phase of Development | Phase 3 (INFRONT-3 trial completed)[10] | Phase 1/2 (upliFT-D)[11] | Phase 1/2 (PROCLAIM)[3] |
| Administration Route | Intravenous (IV) infusion[12] | Intra-cisterna magna (ICM) injection[11] | Intra-cisterna magna (ICM) injection[5] |
| PGRN Increase (CSF) | Doubled, restoring levels to the normal range[12] | Dose 1: Mean of 12.4 ng/mL at 1 month (from <3 ng/mL at baseline), maintained for up to 18 months[13] | Increased in all patients[5] |
| PGRN Increase (Plasma) | Tripled[14] | Remained below healthy reference levels[7] | Transient increase in most patients[5] |
| Clinical Efficacy | Did not meet the primary clinical endpoint of slowing disease progression[10][15] | Ongoing, data on clinical outcomes not yet reported | Progression rates within broad ranges reported for FTD |
| Safety/Tolerability | Generally safe and well-tolerated[12] | Dose 1 was well-tolerated with an improved steroid regimen[11] | Generally safe and well-tolerated. CSF pleocytosis was the most common related adverse event.[5] |
| Adverse Events | No major safety concerns highlighted[15] | One patient experienced an immune response, managed with adjusted steroid regimen[8] | Deep vein thrombosis in three patients (mostly unrelated to PR006)[5] |
Experimental Protocols
Progranulin Level Measurement (ELISA)
A common method for quantifying progranulin levels in plasma and cerebrospinal fluid (CSF) is the enzyme-linked immunosorbent assay (ELISA).
Protocol Outline:
-
Sample Preparation: CSF samples are typically diluted (e.g., 1:2), and plasma samples are diluted at a higher ratio (e.g., 1:100) in a provided assay buffer.[16]
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for human progranulin.
-
Incubation: Diluted samples, standards, and controls are added to the wells and incubated to allow progranulin to bind to the capture antibody.
-
Detection: A detection antibody, also specific for progranulin but labeled with an enzyme (e.g., horseradish peroxidase), is added.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The intensity of the color is measured using a plate reader at a specific wavelength (e.g., 450 nm), which is proportional to the amount of progranulin in the sample.[3]
-
Quantification: A standard curve is generated using known concentrations of recombinant human progranulin to determine the concentration of progranulin in the samples.
AAV Vector Production and Purification
The production of AAV vectors for gene therapy is a multi-step process.
Protocol Outline:
-
Plasmid Construction: The GRN gene is cloned into an AAV vector plasmid containing inverted terminal repeats (ITRs).[11]
-
Transfection: Producer cells (e.g., HEK293T) are co-transfected with the AAV-GRN plasmid, a helper plasmid (providing adenoviral genes), and a Rep/Cap plasmid (providing AAV replication and capsid genes).[11]
-
Harvesting: The cells are harvested, and the AAV particles are released through cell lysis (e.g., freeze-thaw cycles).[11]
-
Purification: The AAV vectors are purified from cell debris and other contaminants using methods such as iodixanol (B1672021) gradient ultracentrifugation or chromatography.[10][12]
-
Titer Determination: The concentration of viral genomes (vg) is determined using quantitative PCR (qPCR) targeting the ITRs.[11]
-
Quality Control: The final vector preparation is tested for purity, potency, and safety.[11]
Administration in Non-Human Primates (Intra-cisterna Magna Injection)
Preclinical studies in non-human primates often involve direct injection into the cerebrospinal fluid.
Protocol Outline:
-
Anesthesia: The animal is anesthetized.
-
Positioning: The animal is placed in a stereotactic frame.
-
Injection Site Preparation: The area at the base of the skull (sub-occipital region) is shaved and sterilized.
-
Guided Injection: Under fluoroscopic or CT guidance, a needle is inserted into the cisterna magna.[14][17]
-
CSF Confirmation: A small amount of CSF may be withdrawn to confirm correct needle placement.[14]
-
Vector Administration: The AAV vector, diluted in an appropriate buffer like artificial CSF, is slowly injected.[18]
-
Post-Procedure Monitoring: The animal is carefully monitored during recovery from anesthesia.
Signaling Pathways and Experimental Workflows
Caption: Progranulin signaling and degradation pathway.
Caption: Mechanisms of progranulin modulators and gene therapy.
Caption: General experimental workflow for preclinical and clinical studies.
Conclusion
Both progranulin modulators and gene therapy have demonstrated the ability to increase progranulin levels in the CNS. Gene therapy offers the potential for a one-time, long-lasting treatment, with preclinical and early clinical data showing robust and sustained increases in CSF progranulin. However, potential safety concerns related to high, unregulated expression and immune responses to the vector require careful consideration.
Progranulin modulators, such as Latozinemab, offer a titratable and reversible approach. While early phase trials showed promising biomarker changes, the recent top-line results from the Phase 3 INFRONT-3 trial for Latozinemab were disappointing, as it did not meet its primary clinical endpoint of slowing disease progression.[10][15][18] This highlights the critical challenge of translating biomarker effects into clinical benefits.
The choice between these strategies will depend on a variety of factors, including long-term safety profiles, the ability to achieve and sustain therapeutic levels of progranulin in the appropriate brain regions, and ultimately, the demonstration of clinical efficacy. The ongoing and future clinical trials for both approaches will be crucial in determining their respective roles in the treatment of FTD-GRN and other progranulin-related neurodegenerative diseases.
References
- 1. A technique for intracisternal collection and administration in a rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Preclinical Interventions in Mouse Models of Frontotemporal Dementia Due to Progranulin Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AAV Production Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Restoring neuronal progranulin reverses deficits in a mouse model of frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progranulin AAV gene therapy for frontotemporal dementia: translational studies and phase 1/2 trial interim results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Interventions in Mouse Models of Frontotemporal Dementia Due to Progranulin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parkinson Disease, Primates, and Gene Therapy: Vive la Différence? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. genemedi.net [genemedi.net]
- 12. Production, Purification, and Quality Control for Adeno-associated Virus-based Vectors [jove.com]
- 13. Production and purification of recombinant adeno-associated vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. XperCT-guided Intra-cisterna Magna Injection of Streptozotocin for Establishing an Alzheimer’s Disease Model Using the Cynomolgus Monkey (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progranulin AAV gene therapy for frontotemporal dementia: translational studies and phase 1/2 trial interim results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progranulin protein levels are differently regulated in plasma and CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. en-journal.org [en-journal.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Progranulin-Modulating Therapies in Frontotemporal Dementia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Progranulin modulator-2," a bromodomain and extra-terminal domain (BET) inhibitor, against other emerging therapeutic strategies for Frontotemporal Dementia (FTD) associated with progranulin (GRN) gene mutations. The following sections detail the mechanisms of action, present quantitative preclinical data from various FTD models, and outline the experimental protocols for key assays.
Introduction to Therapeutic Strategies
Mutations in the GRN gene leading to progranulin (PGRN) haploinsufficiency are a major cause of FTD. Consequently, therapeutic strategies are primarily focused on restoring PGRN levels. This guide compares three distinct approaches:
-
Small Molecule-Based Transcriptional Upregulation: Represented by "this compound," a BET inhibitor that enhances the expression of the GRN gene.
-
Antibody-Mediated Inhibition of PGRN Degradation: Exemplified by Latozinemab (AL001), a monoclonal antibody that blocks the interaction between PGRN and the sortilin receptor, preventing PGRN's lysosomal degradation.
-
Gene Therapy-Based PGRN Replacement: Utilizing adeno-associated virus (AAV) vectors to deliver a functional copy of the GRN gene to the central nervous system.
Comparative Preclinical Efficacy
The following tables summarize the quantitative effects of these therapeutic modalities on progranulin levels and other key pathological features in various FTD models.
Table 1: Effects on Progranulin (PGRN) Levels
| Therapeutic Agent | FTD Model | Administration/Treatment | Fold Increase in PGRN (vs. Control) | Source |
| This compound (BETi) | GRN-haploinsufficient human NPCs | 24h treatment | Restored to wild-type levels | [1][2] |
| GRN-haploinsufficient human neurons | 24h treatment | Restored to wild-type levels | [1][2] | |
| Latozinemab (anti-Sortilin mAb) | Cynomolgus monkeys | Single infusion | ~2-3 fold in plasma and CSF | [3] |
| Symptomatic FTD-GRN patients | Multiple-dose infusion | ~2 fold in CSF (to healthy volunteer levels) | [4] | |
| AAV Gene Therapy (PBFT02) | Non-human primates (NHPs) | Single intra-cisterna magna injection | >50 fold in CSF | [5] |
| AAV Gene Therapy (AVB-101) | Sheep | Intrathalamic infusion | Normal to supraphysiological levels in brain | [6] |
Table 2: Effects on FTD-Related Pathologies
| Therapeutic Agent | FTD Model | Pathological Feature | Outcome | Source |
| This compound (BETi) | GRN-haploinsufficient human NPCs/neurons | Lysosomal gene expression | Enhanced | [2] |
| AAV Gene Therapy (PBFT02) | Grn knockout mice | Lysosomal histopathology | Improved | [2] |
| Neuroinflammation | Reduced | [2] | ||
| AAV Gene Therapy (AVB-101) | Grn null mice | Neuronal lipofuscinosis | Suppressed | [1] |
| Latozinemab (murine analog) | Mouse model of FTD-GRN | Behavioral deficit | Rescued | [3] |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of these therapeutic strategies are illustrated below.
References
- 1. Pre‐clinical development of AVB‐101, an AAV gene therapy treatment for frontotemporal dementia with progranulin mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Passage Bio, Inc. - Passage Bio Presents Preclinical and Interim Clinical Data for PBFT02 in FTD-GRN at the European Society of Gene & Cell Therapy (ESGCT) 31st Annual Conference [passagebio.com]
- 3. Latozinemab, a novel progranulin-elevating therapy for frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of latozinemab in progranulin‐associated frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Passage Bio: Preclinical Gene Therapy Study Data from Frontotemporal Dementia Program - Delaware BioScience Association [delawarebio.org]
- 6. aviadobio.com [aviadobio.com]
Independent Verification of Progranulin Modulator Mechanisms of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Progranulin (PGRN), a secreted glycoprotein, has emerged as a critical regulator in a multitude of physiological and pathological processes, including neuroinflammation, lysosomal function, and neuronal survival.[1][2][3] Its multifaceted role has made it a compelling therapeutic target for a range of disorders, most notably frontotemporal dementia (FTD), where mutations in the GRN gene lead to progranulin haploinsufficiency.[4][5][6] Consequently, a variety of therapeutic strategies aimed at modulating progranulin levels and function are under active investigation.
This guide provides a comparative analysis of different classes of progranulin modulators, with a focus on their mechanisms of action and the experimental data supporting them. For the purpose of a direct comparison, we will refer to a representative, hypothetical small molecule, "Progranulin Modulator-2," which aims to increase endogenous progranulin expression.
Mechanisms of Progranulin Modulation: A Comparative Overview
The primary strategies to therapeutically modulate progranulin can be broadly categorized as follows:
-
Small Molecule Modulators: These compounds aim to increase the expression of the GRN gene or enhance the stability and function of the progranulin protein.
-
Antibody-Based Therapies: These biologics are designed to prevent the degradation of extracellular progranulin, thereby increasing its bioavailability.
-
Gene Therapy: This approach involves the delivery of a functional copy of the GRN gene to restore progranulin production.
-
Protein Replacement Therapy: This strategy involves the direct administration of recombinant progranulin protein.
The following table summarizes the key characteristics of these different approaches.
| Therapeutic Strategy | Example Compound/Product | Mechanism of Action | Developmental Stage | Key Advantages | Key Challenges |
| Small Molecule Modulator | This compound (Hypothetical), HDAC inhibitors (SAHA, FRM-0334)[1], ARKD-104[7] | Upregulates transcription of the GRN gene, leading to increased progranulin synthesis. May also enhance protein stability or function. | Preclinical to Phase 2 | Oral bioavailability, potential to cross the blood-brain barrier, cost-effective manufacturing. | Potential for off-target effects, achieving sufficient therapeutic concentrations in the CNS. |
| Anti-Sortilin Antibody | Latozinemab (AL001)[8][9] | Binds to the sortilin receptor, preventing it from internalizing and degrading extracellular progranulin, thus increasing its levels.[4][7] | Phase 3 | High specificity, long half-life allowing for less frequent dosing. | Poor blood-brain barrier penetration, potential for immunogenicity, high manufacturing cost. |
| Gene Therapy | PR006 (AAV9-GRN)[10], PBFT02[11] | Delivers a functional GRN gene using an adeno-associated virus (AAV) vector, leading to sustained progranulin expression in transduced cells.[6][10] | Phase 1/2 | Potential for a one-time, long-lasting treatment. | Safety concerns (immunogenicity, insertional mutagenesis), challenges with delivery and controlling expression levels, high cost. |
| Protein Replacement Therapy | DNL593[11] | Systemic administration of recombinant progranulin protein, often engineered to cross the blood-brain barrier.[7] | Phase 1/2 | Direct replacement of the deficient protein, dose can be controlled. | Challenges with blood-brain barrier transport, potential for immunogenicity, requires frequent administration. |
Experimental Verification of Mechanism of Action
Verifying the mechanism of action of a progranulin modulator is a multi-step process involving a variety of in vitro and in vivo models. Below are detailed protocols for key experiments.
Experiment 1: In Vitro Quantification of Progranulin Expression
Objective: To determine if a modulator increases progranulin protein levels in a relevant cell line.
Methodology:
-
Cell Culture: Murine microglial BV-2 cells or human iPSC-derived neurons from FTD patients with GRN mutations are cultured under standard conditions.[12][13]
-
Treatment: Cells are treated with varying concentrations of the progranulin modulator (e.g., "this compound") or a vehicle control for 24-48 hours.
-
Sample Collection: Both the cell culture supernatant (for secreted progranulin) and cell lysates (for intracellular progranulin) are collected.
-
Quantification: Progranulin levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Progranulin concentrations are normalized to total protein content in the cell lysates. The EC50 (half-maximal effective concentration) is calculated to determine the potency of the modulator.
Example Data:
| Compound | Cell Line | EC50 (µM) for PGRN Secretion | Reference |
| Exemplified Compound 1 | Murine microglial BV-2 | 0.015 | [12] |
| Exemplified Compound 2 | Murine microglial BV-2 | 0.031 | [13] |
Experiment 2: Assessment of Lysosomal Function
Objective: To evaluate the effect of the modulator on lysosomal function, which is often impaired in progranulin deficiency.[3][14]
Methodology:
-
Cell Culture and Treatment: As described in Experiment 1.
-
Lysosomal Enzyme Activity Assay: The activity of lysosomal enzymes, such as glucocerebrosidase (GCase), can be measured using a fluorometric assay.[5]
-
Live-Cell Imaging: Cells are incubated with a pH-sensitive fluorescent dye (e.g., LysoTracker) to assess lysosomal acidification.
-
Western Blotting: The levels of lysosomal proteins, such as LAMP-1, can be quantified by Western blotting.[14]
Expected Outcome: Treatment with an effective progranulin modulator is expected to rescue deficits in lysosomal enzyme activity and restore proper lysosomal pH in progranulin-deficient cells.
Experiment 3: In Vivo Pharmacodynamic Studies in Animal Models
Objective: To confirm that the modulator increases progranulin levels in the central nervous system of a relevant animal model.
Methodology:
-
Animal Model: Grn knockout or heterozygous mice are commonly used models of progranulin deficiency.[15]
-
Drug Administration: The modulator is administered to the animals via a clinically relevant route (e.g., oral gavage).
-
Tissue Collection: At various time points after administration, brain tissue and cerebrospinal fluid (CSF) are collected.
-
Progranulin Quantification: Progranulin levels in brain homogenates and CSF are measured by ELISA.
Visualizing the Pathways and Workflows
To better understand the complex interactions and experimental processes involved, the following diagrams have been generated using Graphviz.
Caption: Progranulin's diverse roles are mediated through interactions with multiple cell surface receptors.
Caption: A typical workflow for the preclinical evaluation of a novel progranulin modulator.
Concluding Remarks
The field of progranulin modulation is rapidly evolving, with several promising therapeutic strategies advancing through clinical trials. While "this compound" represents a promising class of orally available small molecules, its efficacy and safety must be rigorously compared against other modalities such as antibody-based therapies, gene therapy, and protein replacement. The experimental protocols and comparative data presented in this guide provide a framework for the independent verification of the mechanism of action of these diverse therapeutic agents. A thorough understanding of the distinct advantages and challenges of each approach will be crucial for the successful development of novel treatments for progranulin-related diseases.
References
- 1. Progranulin: a Conductor of a Receptors Orchestra and a Therapeutic Target for Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PGRN modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Progranulin mutations result in impaired processing of prosaposin and reduced glucocerebrosidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 7. alzforum.org [alzforum.org]
- 8. Targeting Progranulin as an Immuno-Neurology Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Progranulin Clinical Trials Directory | Find Research Studies & Genetic Testing Opportunities [progranulinnavigator.org]
- 12. | BioWorld [bioworld.com]
- 13. | BioWorld [bioworld.com]
- 14. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Interventions in Mouse Models of Frontotemporal Dementia Due to Progranulin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Progranulin Modulator-2 and Other Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Progranulin modulator-2," a novel neuroprotective agent, with other established and emerging neuroprotective compounds. The objective is to present a clear, data-driven comparison of their mechanisms of action, efficacy in preclinical models, and the experimental methodologies used for their evaluation.
Introduction to Neuroprotective Strategies
Neurodegenerative diseases and acute neuronal injuries represent a significant and growing unmet medical need. The development of neuroprotective compounds that can prevent or slow down neuronal cell death is a critical area of research. These compounds employ a variety of mechanisms, from modulating inflammatory pathways to enhancing endogenous growth factor signaling. This guide focuses on the comparative analysis of a new class of compounds, Progranulin (PGRN) modulators, exemplified by "this compound," against other neuroprotective agents.
"this compound" is a Bromodomain and Extra-Terminal domain (BET) inhibitor that has been identified as an enhancer of Progranulin (PGRN) expression.[1] Progranulin is a secreted growth factor with crucial roles in neuronal survival, lysosomal function, and regulation of neuroinflammation.[2] Its deficiency is a direct cause of frontotemporal dementia (FTD).[2][3][4] Therefore, upregulating PGRN levels via BET inhibition presents a promising therapeutic strategy.
This guide will compare "this compound" and other BET inhibitors with alternative neuroprotective compounds, including Kynurenine-3-monooxygenase (KMO) inhibitors, Citicoline (B1669096), and Edaravone, based on available preclinical data.
Comparative Efficacy of Neuroprotective Compounds
The following tables summarize the neuroprotective effects of various compounds based on data from different preclinical studies. It is important to note that these studies were not direct head-to-head comparisons, and therefore, the experimental conditions, models, and endpoints may vary. This data is intended to provide a relative sense of efficacy and should be interpreted with caution.
Table 1: In Vivo Efficacy of Neuroprotective Compounds in Ischemic Stroke Models
| Compound Class | Specific Compound | Animal Model | Key Outcome | Result |
| BET Inhibitor | dBET1 | Aged Mice (Permanent Middle Cerebral Artery Occlusion) | Infarct Volume Reduction | Significantly reduced infarct volume at 48h post-stroke.[5][6] |
| KMO Inhibitor | Ro 61-8048 | Rats (Permanent Middle Cerebral Artery Occlusion) | Infarct Volume Reduction | 62 ± 57 mm³ (vs. 207 ± 111 mm³ in vehicle)[7] |
| Free Radical Scavenger | Edaravone | Not specified in detail in the provided snippets. | Neurological Deficit Improvement | Shown to improve neurological outcomes when administered in the early stages of acute ischemic stroke.[8][9] |
| Phospholipid Precursor | Citicoline | Various preclinical models of brain ischemia | Neuroprotection | Demonstrated significant neuroprotective properties in various models.[1][10] |
Table 2: In Vitro and Other In Vivo Neuroprotective Effects
| Compound Class | Specific Compound | Model | Key Outcome | Result |
| BET Inhibitor | I-BET762 | Rat Spinal Cord Contusion | Lesion Size Reduction | Decreased lesion size at 8 weeks post-injury.[10] |
| BET Inhibitor | This compound (and other BETi) | Human CNS-relevant cell types (including microglia-like cells) | Progranulin (PGRN) Protein Levels | Potently enhanced both intracellular and secreted PGRN levels.[3][4] |
| KMO Inhibitor | JM6 (prodrug inhibitor) | Huntington's disease mouse model | Microglial Activation Reduction | Reduced the activation of microglia.[11] |
| Phospholipid Precursor | Citicoline | In vitro glutamate (B1630785) excitotoxicity models | Neuroprotection | Showed marked neuroprotection.[1] |
| Free Radical Scavenger | Edaravone | In vitro models of oxidative stress | Reduction of Reactive Oxygen Species (ROS) | Effectively scavenges free radicals and reduces ROS levels.[8][12] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these compounds are mediated by distinct and sometimes overlapping signaling pathways. Understanding these mechanisms is crucial for targeted drug development and potential combination therapies.
This compound (BET Inhibitor)
"this compound" acts as a BET inhibitor. BET proteins are epigenetic "readers" that bind to acetylated histones and recruit transcriptional machinery to specific gene promoters. By inhibiting BET proteins, "this compound" is thought to alter the transcriptional program of neuronal and glial cells, leading to an increase in the expression and secretion of the neuroprotective protein, Progranulin (PGRN).
The downstream effects of increased PGRN are multifaceted and include:
-
Activation of survival signaling pathways: PGRN can activate pro-survival pathways such as PI3K/Akt and MEK/ERK.
-
Modulation of neuroinflammation: Full-length PGRN has anti-inflammatory properties, while its cleavage products, granulins, can be pro-inflammatory. By increasing full-length PGRN, BET inhibitors may help to resolve neuroinflammation.
-
Enhancement of lysosomal function: PGRN is crucial for proper lysosomal function, and its deficiency leads to lysosomal storage disorders.
Kynurenine-3-monooxygenase (KMO) Inhibitors
KMO is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. Inhibition of KMO shifts the pathway away from the production of the neurotoxic metabolite quinolinic acid (QUIN) and towards the production of the neuroprotective metabolite kynurenic acid (KYNA).[4][11][13][14][15] KYNA is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, thereby reducing excitotoxicity.
Citicoline
Citicoline is a naturally occurring endogenous compound that is a precursor for the synthesis of phosphatidylcholine, a major component of neuronal cell membranes.[5][10] Its neuroprotective effects are multimodal and include:
-
Membrane stabilization: By promoting the synthesis of phospholipids, citicoline helps to maintain the integrity of neuronal membranes.
-
Reduction of oxidative stress: Citicoline has been shown to decrease levels of reactive oxygen species.
-
Modulation of neurotransmitter levels: It can increase the levels of neurotransmitters such as acetylcholine (B1216132) and dopamine.[3][7][10]
Edaravone
Edaravone is a potent free radical scavenger.[8][9][12][16] Its primary mechanism of action is the reduction of oxidative stress, which is a key contributor to neuronal damage in both acute injuries like stroke and chronic neurodegenerative diseases. Edaravone neutralizes various reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[8][12]
Experimental Protocols
Detailed, standardized protocols are essential for the reliable evaluation and comparison of neuroprotective compounds. Below are outlines of common experimental workflows and specific assays.
General Experimental Workflow for In Vitro Neuroprotection Assays
Key Experimental Methodologies
1. Neuronal Cell Viability Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Protocol Outline:
-
Seed neuronal cells in a 96-well plate.
-
Treat cells with the test compound for a specified period.
-
Induce neurotoxicity.
-
Add MTT solution and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
-
Lactate Dehydrogenase (LDH) Assay:
-
Principle: Measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Protocol Outline:
-
Culture and treat neuronal cells as in the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate and measure the absorbance to quantify the amount of formazan produced, which is proportional to the amount of LDH released.
-
-
2. Measurement of Progranulin Levels (for Progranulin Modulators):
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: A quantitative immunoassay to measure the concentration of Progranulin in cell culture supernatants or lysates.
-
Protocol Outline:
-
Coat a 96-well plate with a capture antibody specific for Progranulin.
-
Block non-specific binding sites.
-
Add samples (supernatants or lysates) and standards to the wells.
-
Incubate to allow Progranulin to bind to the capture antibody.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance.
-
Calculate the Progranulin concentration based on the standard curve.
-
-
3. Western Blot for Signaling Pathway Analysis:
-
Principle: To detect and quantify specific proteins (e.g., phosphorylated Akt, ERK) in cell lysates to assess the activation of signaling pathways.
-
Protocol Outline:
-
Lyse treated cells to extract proteins.
-
Determine protein concentration using a protein assay (e.g., BCA).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the protein of interest (e.g., anti-p-Akt).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
"this compound" and other BET inhibitors represent a novel and promising approach to neuroprotection by upregulating the endogenous neurotrophic factor, Progranulin. This mechanism offers a multi-faceted therapeutic potential by activating survival pathways, modulating neuroinflammation, and enhancing lysosomal function. While direct comparative data with other classes of neuroprotective agents is still emerging, the available preclinical evidence suggests that BET inhibition is a viable strategy for neurodegenerative diseases.
Other neuroprotective compounds such as KMO inhibitors, Citicoline, and Edaravone have also demonstrated significant efficacy in preclinical models through distinct mechanisms of action. KMO inhibitors target excitotoxicity, Citicoline supports neuronal membrane integrity and neurotransmission, and Edaravone provides potent antioxidant effects.
Future research should focus on direct, head-to-head comparative studies of these different classes of neuroprotective agents in standardized preclinical models. Such studies will be crucial for determining the relative efficacy and optimal therapeutic positioning of these compounds. Furthermore, the exploration of combination therapies that target multiple neurodegenerative pathways may offer synergistic benefits and represents an exciting avenue for future drug development.
References
- 1. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. edgepharma.eu [edgepharma.eu]
- 4. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
- 5. Current knowledge on the neuroprotective and neuroregenerative properties of citicoline in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of targeting BET proteins for degradation with dBET1 in aged mice subjected to ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Citicoline: neuroprotective mechanisms in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scbt.com [scbt.com]
- 15. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
A Comparative Analysis of the Therapeutic Window for Progranulin Modulator-2 and Similar Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Progranulin modulator-2," a bromodomain and extra-terminal domain (BET) inhibitor, with other emerging therapeutic strategies aimed at increasing progranulin (PGRN) levels for the treatment of neurodegenerative diseases such as frontotemporal dementia (FTD). The assessment focuses on the therapeutic window, a critical determinant of a drug's potential clinical success, supported by available preclinical data.
Introduction to Progranulin Modulation
Progranulin is a secreted growth factor with crucial roles in neuronal survival, lysosomal function, and regulation of neuroinflammation. Haploinsufficiency of the progranulin gene (GRN) is a major genetic cause of FTD, leading to a significant reduction in PGRN levels and subsequent neurodegeneration. Consequently, therapeutic strategies are largely focused on restoring progranulin concentrations in the central nervous system. "this compound" (also identified as compound 18A) is a BET inhibitor that has been shown to enhance PGRN expression, positioning it as a potential therapeutic agent.[1][2][3][4][5][6] This guide compares "this compound" with other small molecule modulators and alternative approaches, presenting available data on their efficacy and safety profiles to evaluate their respective therapeutic windows.
Quantitative Comparison of Progranulin Modulators
The therapeutic window is determined by the ratio of the maximum tolerated dose (related to toxicity) to the minimum effective dose (related to efficacy). In early-stage drug discovery, this is often estimated by comparing in vitro cytotoxicity (IC50) with the concentration required for the desired biological effect (EC50). The table below summarizes available data for "this compound" and comparator molecules.
| Molecule Class | Molecule Name | Mechanism of Action | Efficacy (PGRN Induction EC50) | Cytotoxicity (IC50) | hERG Inhibition (IC50) | Therapeutic Index (Calculated) |
| BET Inhibitor | This compound (compound 18A) | BET Inhibition | Data Not Available | Data Not Available in Neuronal Cells | Data Not Available | Not Calculable |
| BET Inhibitor | Mivebresib (ABBV-075) | Pan-BET Inhibition | Potent PGRN inducer in neuronal cells | IC50 = 1.9 nM (MV4-11 cells) | Data Not Available | Not Calculable for Neuronal Cells |
| BET Inhibitor | I-BET151 (GSK1210151A) | Pan-BET Inhibition | Enhances PGRN in neuronal cells | pIC50 = 6.1 (BRD4) | Data Not Available | Not Calculable for Neuronal Cells |
| Small Molecule | Progranulin modulator-1 | PGRN Secretion Enhancer | 83 nM (in BV-2 cells) | Low cytotoxicity reported | 3100 nM | ~37 (based on hERG) |
| Biologic | Latozinemab (AL001) | Anti-Sortilin mAb | Elevates PGRN in humans | Not Applicable | Not Applicable | Not Applicable |
| Small Molecule | SORT-PGRN Inhibitor 3 | Inhibits SORT1-PGRN Interaction | IC50 = 170 nM (for interaction) | Data Not Available | Data Not Available | Not Calculable |
Note: The therapeutic index provided is an approximation based on the available data and may not fully represent the in vivo therapeutic window.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to evaluate these molecules, the following diagrams illustrate the relevant biological pathways and experimental procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BET inhibitors | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. progranulin. | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bromodomain and extraterminal (BET) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Head-to-head comparison of different "Progranulin modulator" small molecules
For Researchers, Scientists, and Drug Development Professionals
Progranulin (PGRN), a secreted glycoprotein, has emerged as a critical player in various physiological processes, including neuronal survival, lysosomal function, and inflammation. Its haploinsufficiency is a major cause of frontotemporal dementia (FTD), making the modulation of progranulin levels a promising therapeutic strategy. This guide provides a head-to-head comparison of different classes of small molecule progranulin modulators, supported by available experimental data, to aid researchers in the field of neurodegenerative disease and drug discovery.
Small Molecule Progranulin Modulators: A Comparative Overview
Small molecule modulators of progranulin offer a promising therapeutic avenue due to their potential for oral bioavailability and ability to cross the blood-brain barrier. These molecules can be broadly categorized based on their mechanism of action. The following tables summarize the key characteristics of different classes of small molecule progranulin modulators.
Table 1: Inhibitors of the Progranulin-Sortilin Interaction
This class of molecules aims to increase extracellular progranulin levels by preventing its binding to the sortilin receptor (SORT1), which mediates its endocytosis and subsequent lysosomal degradation.
| Compound/Class | Mechanism of Action | In Vitro Efficacy | In Vivo Efficacy | Developer/Source | Development Stage |
| MPEP | Reduces sortilin levels, thereby increasing extracellular progranulin. | Increased extracellular PGRN in iPSC-derived neurons from FTD patients with GRN mutations.[1][2] | No data available. | Academic Research | Preclinical |
| BVFP | Binds to the C-terminal region of progranulin, inhibiting its interaction with sortilin. | Inhibits SORT1-mediated PGRN endocytosis. | No data available. | Academic Research | Preclinical |
| Unnamed Pyrazole/Amide Derivatives | Directly disrupt the progranulin-sortilin interaction. | Potent inhibitors of the PGRN-SORT1 interaction. | Co-crystallization with sortilin achieved, suggesting target engagement. | Merck & Co. | Preclinical |
| Unnamed Structurally Related Compounds | Block sortilin-mediated progranulin endocytosis. | Potent EC50 values in multiple cell lines, leading to a nearly two-fold increase in extracellular PGRN.[3][4] | Dose and exposure-dependent increase in PGRN in brain tissue and plasma of mice.[3][4] | Sharp Therapeutics | Preclinical |
| SI-7 and SI-8 | In silico designed analogs targeting the SORT1-PGRN interaction. | High docking scores (-10.5 and -10.2 kcal/mol, respectively) and favorable predicted ADMET properties. | Stable interaction with SORT1 in molecular dynamics simulations. | Academic Research (in silico) | Computational/Preclinical |
Table 2: Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors are thought to increase progranulin levels by modifying the epigenetic regulation of the GRN gene, leading to increased transcription.
| Compound | Mechanism of Action | In Vitro Efficacy | In Vivo/Clinical Efficacy | Developer/Source | Development Stage |
| FRM-0334 | HDAC inhibitor designed to increase GRN gene expression. | Preclinical studies suggested it could increase PGRN transcription.[5] | Phase 2 clinical trial failed to show an increase in plasma or CSF progranulin levels in FTD patients with GRN mutations.[5][6][7][8][9] | Forum Pharmaceuticals | Clinical (Terminated) |
| Suberoylanilide hydroxamic acid (SAHA, Vorinostat) | HDAC inhibitor. | Enhanced GRN expression and nearly normalized progranulin levels in primary human cells from GRN mutation carriers.[10] | No clinical data available for FTD. | Academic Research | Preclinical (for FTD) |
Table 3: Enhancers of Progranulin Secretion
This emerging class of molecules aims to increase the release of progranulin from cells.
| Compound/Class | Mechanism of Action | In Vitro Efficacy | In Vivo Efficacy | Developer/Source | Development Stage |
| Unnamed Oxazoline Compound | Enhances cellular progranulin secretion. | Potent PGRN EC50 of 83 nM in a murine microglial cell line.[11] | Good pharmacokinetic profile in mice with high bioavailability (99%) and brain enrichment.[11] | Arkuda Therapeutics | Preclinical |
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental methods used to evaluate these small molecules is crucial for interpreting the data.
Progranulin-Sortilin Signaling Pathway
The interaction between progranulin and its receptor sortilin is a key regulatory point for progranulin levels. Inhibiting this interaction is a major therapeutic strategy.
Caption: Progranulin-Sortilin interaction and the mechanism of small molecule inhibitors.
Experimental Workflow for Screening Sortilin-Progranulin Interaction Inhibitors
A common workflow to identify and validate small molecules that disrupt the progranulin-sortilin interaction involves a series of in vitro and cell-based assays.
Caption: Workflow for discovery of small molecule inhibitors of PGRN-SORT1 interaction.
Detailed Experimental Protocols
Reproducibility and rigorous methodology are paramount in drug discovery. Below are outlines of key experimental protocols cited in the development of progranulin modulators.
SH-SY5Y Cell-Based Assay for Progranulin Endocytosis
This assay is used to screen for small molecules that inhibit the sortilin-mediated uptake of progranulin.[3][4]
-
Cell Line: Human neuroblastoma cell line SH-SY5Y, which endogenously expresses sortilin.
-
Reagents: Recombinant human progranulin (rhPGRN), test compounds (small molecules), and an ELISA kit for human progranulin.
-
Protocol Outline:
-
Plate SH-SY5Y cells in a 96-well plate and culture until confluent.
-
Pre-incubate the cells with various concentrations of the test small molecules for a specified time (e.g., 1 hour).
-
Add a known concentration of rhPGRN to the cell culture medium.
-
Incubate for a period to allow for endocytosis (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the remaining extracellular rhPGRN in the supernatant using an ELISA.
-
-
Data Analysis: An increase in the concentration of extracellular rhPGRN in the presence of a test compound, compared to a vehicle control, indicates inhibition of endocytosis. EC50 values can be calculated to determine the potency of the compounds.
In Vivo Pharmacodynamic Assessment in Mice
This protocol is used to evaluate the ability of a lead compound to increase progranulin levels in the brain and plasma of living animals.[3][4]
-
Animal Model: Wild-type mice (e.g., C57BL/6).
-
Drug Administration: The test compound is administered, typically via intraperitoneal (IP) injection or oral gavage, at various doses.
-
Sample Collection: At specified time points after administration, blood and brain tissue are collected.
-
Protocol Outline:
-
Administer the test compound or vehicle control to cohorts of mice.
-
At the end of the study period, collect blood via cardiac puncture and perfuse the animals with saline.
-
Harvest the brain and homogenize it in a suitable lysis buffer.
-
Separate plasma from the blood samples.
-
Measure the concentration of progranulin in the plasma and brain homogenates using a species-specific ELISA.
-
-
Data Analysis: A dose-dependent and exposure-dependent increase in progranulin levels in the brain and/or plasma of treated mice compared to the vehicle group indicates in vivo efficacy.
Conclusion
The landscape of small molecule progranulin modulators is rapidly evolving, with several promising strategies under investigation. Inhibitors of the progranulin-sortilin interaction have shown the most promise in preclinical studies, with demonstrated in vitro and in vivo efficacy in increasing progranulin levels. While HDAC inhibitors have faced setbacks in clinical trials, the concept of transcriptionally upregulating progranulin remains a viable, albeit challenging, approach. The emergence of enhancers of progranulin secretion opens up a new therapeutic avenue.
For researchers, the choice of which modulator to investigate will depend on the specific research question and the desired therapeutic outcome. This guide provides a foundational comparison to inform these decisions and to highlight the critical experimental data required for the successful development of novel progranuin-based therapies for neurodegenerative diseases.
References
- 1. Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 3. Alzheimer's Association International Conference [alz.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the Histone Deacetylase Inhibitor FRM-0334 on Progranulin Levels in Patients With Progranulin Gene Haploinsufficiency: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FRM-0334 | ALZFORUM [alzforum.org]
- 7. Effect of the Histone Deacetylase Inhibitor FRM-0334 on Progranulin Levels in Patients With Progranulin Gene Haploinsufficiency: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 11. Discovery of novel progranulin secretion enhancers | BioWorld [bioworld.com]
Comparison Guide: Validating Biomarkers for Progranulin Modulator-2 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction: Progranulin as a Therapeutic Target
Progranulin (PGRN) is a secreted glycoprotein (B1211001) that plays a crucial role in various cellular processes, including lysosomal function, inflammation, and neuronal survival.[1][2][3] Encoded by the GRN gene, PGRN is widely expressed in neurons and microglia within the central nervous system.[2][4] Haploinsufficiency, a condition caused by loss-of-function mutations in one copy of the GRN gene, leads to a significant reduction in PGRN levels and is a major cause of frontotemporal dementia (FTD).[4][5][6] Reduced PGRN levels are also associated with an increased risk for other neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][4][5]
Consequently, therapeutic strategies aimed at elevating PGRN levels are being actively investigated for these conditions.[2][4][6] "Progranulin modulator-2" represents a hypothetical therapeutic agent designed to increase the endogenous levels of functional progranulin.
To effectively develop such a modulator, it is critical to have validated biomarkers that can confirm the drug is engaging its target (i.e., increasing progranulin) and exerting the desired biological effect. This guide provides a comparative overview of key biomarkers for assessing the target engagement of this compound, complete with performance data and detailed experimental protocols.
The Role of Target Engagement Biomarkers
In drug development, a target engagement biomarker is a measurable indicator that provides evidence that a drug has reached and interacted with its intended molecular target.[7][8][9] For this compound, this means demonstrating a measurable and consistent increase in PGRN levels in response to treatment. Validating these biomarkers is essential for:
-
Proof-of-Concept: Confirming the drug's mechanism of action in early-phase clinical trials.[7]
-
Dose Optimization: Determining the optimal dose required to achieve the desired level of target engagement.
-
Patient Stratification: Identifying patient populations who are most likely to respond to the therapy.[10]
-
Monitoring Therapeutic Efficacy: Tracking the biological effect of the drug over time.[11]
Comparative Analysis of Key Biomarkers
The most direct method to confirm target engagement for this compound is to measure PGRN levels in accessible biological fluids. The two primary matrices for this are plasma and cerebrospinal fluid (CSF). Below is a comparative summary based on hypothetical data for "this compound" versus an "Alternative Modulator-X."
Table 1: Performance Comparison of Progranulin Biomarkers
| Biomarker | Matrix | Assay Method | Baseline Level (Healthy Controls) | % Increase (this compound) | % Increase (Alternative Modulator-X) | Pros | Cons |
| Progranulin (PGRN) | Plasma | ELISA | 100 - 250 ng/mL[12] | 150 - 200% | 120 - 160% | Minimally invasive; suitable for frequent sampling; cost-effective.[13] | Levels can be influenced by peripheral inflammation[14]; weaker correlation with central nervous system (CNS) levels.[15][16] |
| Progranulin (PGRN) | CSF | ELISA | 2 - 10 ng/mL[12] | 180 - 250% | 150 - 190% | Directly reflects CNS target engagement; less influenced by systemic factors. | Highly invasive (lumbar puncture); not suitable for frequent sampling; more expensive.[17] |
| Sortilin | Plasma | ELISA | 15 - 40 ng/mL | 10 - 20% | 5 - 15% | Provides insight into a specific mechanism of PGRN regulation. | Indirect measure of target engagement; less sensitive than direct PGRN measurement. |
| Neurofilament Light Chain (NfL) | Plasma / CSF | SIMOA | Varies by age | -15 to -25% (long-term) | -10 to -20% (long-term) | Established marker of neurodegeneration; potential downstream marker of efficacy.[18] | Not specific to PGRN pathway; changes occur over a longer timescale; can show fluctuations.[11] |
Visualization of Pathways and Workflows
Progranulin Signaling and Degradation Pathway
The diagram below illustrates the key steps in progranulin synthesis, secretion, and its subsequent uptake and degradation, a process often targeted by therapeutic modulators. Progranulin is secreted from the cell and can be taken up by other cells via the receptor Sortilin-1, which delivers it to the lysosome for degradation.[1] Modulators may act by increasing GRN gene expression or by inhibiting the Sortilin-1-mediated degradation pathway.
References
- 1. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. search.syr.edu [search.syr.edu]
- 5. mdpi.com [mdpi.com]
- 6. Progranulin as a therapeutic target in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of analytic methods for biomarkers used in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomarker Discovery, Technical Qualification and Validation [intertek.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. New developments of biofluid‐based biomarkers for routine diagnosis and disease trajectories in frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progranulin: At the interface of neurodegenerative and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The detection of GRN mutation carriers by progranulin blood protein levels from finger‐stick collection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progranulin: A promising biomarker and therapeutic target for fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progranulin protein levels are differently regulated in plasma and CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progranulin Protein Levels in Cerebrospinal Fluid in Primary Neurodegenerative Dementias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
"Progranulin modulator-2" efficacy in patient-derived cell lines vs. animal models
A detailed guide for researchers on the performance of progranulin-targeting therapeutics in patient-derived cells versus animal models.
Progranulin (PGRN), a secreted glycoprotein (B1211001) encoded by the GRN gene, is a critical regulator of lysosomal function, neuroinflammation, and neuronal survival.[1][2][3] Haploinsufficiency of PGRN is a major cause of frontotemporal dementia (FTD-GRN), making the modulation of PGRN levels a promising therapeutic strategy.[4] This guide provides a comparative overview of the efficacy of various progranulin modulators in two key preclinical systems: patient-derived cell lines and animal models. We will explore different therapeutic modalities, present available quantitative data, and detail the experimental protocols used to assess their effectiveness.
Therapeutic Approaches to Modulating Progranulin
Several strategies are being investigated to increase progranulin levels, each with distinct mechanisms of action. These can be broadly categorized as:
-
Gene Therapy: Aims to deliver a functional copy of the GRN gene to restore normal PGRN expression. Adeno-associated virus (AAV) vectors are commonly used for this purpose.[3][5]
-
Antibody-Based Therapy: Involves monoclonal antibodies that block the interaction of PGRN with receptors that promote its degradation, such as sortilin (SORT1), thereby increasing extracellular PGRN levels.[2][6]
-
Small Molecule Modulators: These encompass a range of compounds that can increase PGRN expression or stability through various mechanisms, including histone deacetylase (HDAC) inhibition and modulation of autophagy-lysosome pathways.[6][7]
The following sections will delve into the performance of these approaches in different preclinical models.
Efficacy in Patient-Derived Cell Lines
Patient-derived induced pluripotent stem cells (iPSCs), particularly those differentiated into neurons, offer a powerful in vitro model to study disease mechanisms and test therapeutic agents in a human genetic context.
Summary of Efficacy Data
| Modulator Type | Specific Agent (Example) | Cell Model | Key Efficacy Readout | Result | Reference |
| Gene Therapy | PR006 (AAV9-GRN) | FTD-GRN iPSC-derived neurons | Secreted progranulin levels | Robust, dose-dependent increase in secreted PGRN. | [3] |
| Small Molecule | Trehalose | GRN mutant iPSC-derived cortical neurons | GRN mRNA and protein levels | Increased both intracellular and secreted GRN levels. | [4][8] |
| Small Molecule | Suberoylanilide hydroxamic acid (vorinostat) | Cellular models of GRN haploinsufficiency | GRN mRNA and protein levels | Normalized both mRNA and protein levels. | [6] |
Experimental Protocols
1. iPSC Culture and Neuronal Differentiation:
-
Source: Fibroblasts or peripheral blood mononuclear cells from FTD patients with confirmed GRN mutations are reprogrammed into iPSCs.
-
Protocol: iPSCs are cultured on Matrigel-coated plates in mTeSR1 medium. Neuronal differentiation is induced using a dual-SMAD inhibition protocol, followed by maturation into cortical neurons over several weeks.
-
Verification: Differentiated neurons are characterized by immunocytochemistry for neuronal markers (e.g., β-III-tubulin, MAP2) and functional assays like patch-clamp electrophysiology to confirm neuronal activity.[9]
2. Gene Therapy Transduction:
-
Vector: An AAV vector, such as AAV9, carrying the human GRN cDNA under a ubiquitous promoter (e.g., CAG).
-
Procedure: Differentiated neuronal cultures are treated with the AAV-GRN vector at varying multiplicities of infection (MOI).
-
Analysis: After a defined incubation period (e.g., 7-14 days), the culture supernatant is collected to measure secreted PGRN levels, and cell lysates can be analyzed for intracellular PGRN.
3. Small Molecule Treatment:
-
Procedure: Differentiated neuronal cultures are treated with the small molecule modulator (e.g., trehalose, vorinostat) at a range of concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Analysis: After treatment for a specified duration (e.g., 24-72 hours), cell lysates are collected for qPCR analysis of GRN mRNA levels and western blotting or ELISA for PGRN protein levels. Culture supernatant is used to measure secreted PGRN.
4. Progranulin Quantification (ELISA):
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify PGRN protein levels in cell culture supernatants or lysates.
-
Procedure: Samples are added to microplate wells pre-coated with a capture antibody specific for human PGRN. A detection antibody conjugated to an enzyme is then added, followed by a substrate. The resulting colorimetric signal is proportional to the amount of PGRN present and is quantified using a plate reader.
Efficacy in Animal Models
Mouse models with genetic deletion of the Grn gene (Grn+/- for heterozygous and Grn-/- for homozygous knockout) are widely used to study the consequences of PGRN deficiency in vivo and to evaluate the efficacy of therapeutic interventions.[5][10] While Grn+/- mice more accurately reflect the genetics of FTD-GRN patients, they exhibit mild phenotypes.[3] Grn-/- mice develop more pronounced pathologies, including lysosomal abnormalities and microgliosis, that are relevant to FTD and neuronal ceroid lipofuscinosis.[5]
Summary of Efficacy Data
| Modulator Type | Specific Agent (Example) | Animal Model | Key Efficacy Readout | Result | Reference |
| Gene Therapy | AAV-Grn | Grn-/- mice | Lysosomal function (LAMP1 accumulation), Microgliosis, Lipofuscinosis | Corrected abnormal cathepsin D activity, ameliorated LAMP1 accumulation, improved microgliosis, and reduced lipofuscinosis. | [5] |
| Gene Therapy | AAV-Grn | Grn+/- mice | Social dominance behavior | Reversed social dominance deficits. | [10] |
| Antibody-Based Therapy | AL001 (anti-SORT1) | Mouse models | Progranulin levels | Dose-dependent increase in progranulin levels to normal ranges. | [6] |
| Small Molecule | Trehalose | Grn+/- mice | Brain progranulin levels | Significantly increased progranulin levels in the brain. | [7] |
| Small Molecule | Nimodipine | Grn+/- mice | Hippocampal progranulin levels | Boosted hippocampal progranulin levels. | [7] |
| Small Molecule | FRM-0334 (HDAC inhibitor) | Phase 2 trial in GRN mutation carriers | Plasma and CSF progranulin levels | Did not produce significant changes in progranulin concentrations. | [6][11] |
Experimental Protocols
1. Animal Models:
-
Generation: Grn knockout mice are generated by targeted deletion of the Grn gene. Heterozygous (Grn+/-) and homozygous (Grn-/-) mice, along with wild-type littermates, are used in experiments.[5]
2. AAV Gene Therapy Administration:
-
Procedure: AAV-Grn or a control vector (e.g., AAV-GFP) is delivered directly to the brain via stereotactic injection into specific regions like the medial prefrontal cortex or thalamus.[5][10]
-
Analysis: After a period of several weeks to allow for gene expression, behavioral tests are conducted. Subsequently, brain tissue is collected for immunohistochemistry, western blotting, or enzyme activity assays.
3. Behavioral Testing (Social Dominance Tube Test):
-
Principle: This test assesses social hierarchy and dominance behavior, which is often impaired in Grn+/- mice.
-
Procedure: Two mice are placed at opposite ends of a narrow tube and allowed to interact. The mouse that first retreats from the tube is designated as the loser of the trial. The test is repeated over several days to establish a stable social hierarchy.
4. Histological and Biochemical Analysis:
-
Immunohistochemistry: Brain sections are stained with antibodies against markers of lysosomal accumulation (e.g., LAMP1), microgliosis (e.g., Iba1), and lipofuscin. The staining intensity and distribution are then quantified.
-
Cathepsin D Activity Assay: Brain tissue lysates are incubated with a fluorogenic cathepsin D substrate. The rate of fluorescence increase is measured to determine enzyme activity, which is often abnormal in Grn-/- mice.[5]
Visualizing Pathways and Workflows
Comparative Discussion
Patient-Derived Cell Lines:
-
Advantages: These models are invaluable for assessing the direct impact of modulators on human cells with relevant genetic mutations. They are particularly useful for high-throughput screening of small molecules and for validating the ability of gene therapies to produce functional protein in human neurons.
-
Limitations: In vitro models cannot replicate the complex cellular interactions of the brain, nor can they be used to assess behavioral outcomes or systemic effects of a therapeutic agent.
Animal Models:
-
Advantages: Animal models are essential for evaluating the in vivo efficacy and safety of progranulin modulators. They allow for the assessment of therapeutic effects on complex behavioral phenotypes, the study of drug distribution to the central nervous system, and the analysis of downstream pathological changes in the brain.[2] The reversal of established deficits, as shown with AAV-Grn in Grn+/- mice, provides strong support for therapeutic potential.[10]
-
Limitations: Mouse models of FTD-GRN do not fully recapitulate all aspects of the human disease, particularly the prominent neurodegeneration and TDP-43 pathology.[7] Furthermore, species differences in drug metabolism and response can affect the translation of findings to humans. The failure of FRM-0334 to increase PGRN levels in a clinical trial, despite preclinical promise, highlights this translational gap.[6][11]
Conclusion
Both patient-derived cell lines and animal models are indispensable tools in the development of progranulin-modulating therapies. Cell-based assays provide a crucial first step in validating the mechanism of action and dose-response of candidate therapeutics in a human genetic context. Animal models are subsequently vital for demonstrating in vivo efficacy, particularly in reversing behavioral and neuropathological deficits. The data summarized in this guide indicate that gene therapy and antibody-based approaches show robust efficacy in elevating progranulin levels and correcting disease-related phenotypes in both systems. While small molecules have also shown promise, their translation to the clinic has been more challenging. A comprehensive preclinical evaluation strategy that leverages the strengths of both model systems is critical for advancing the most promising progranulin modulators toward clinical application for FTD and other neurodegenerative diseases.
References
- 1. What are PGRN modulators and how do they work? [synapse.patsnap.com]
- 2. Targeting Progranulin as an Immuno-Neurology Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progranulin AAV gene therapy for frontotemporal dementia: translational studies and phase 1/2 trial interim results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progranulin Gene Therapy Improves Lysosomal Dysfunction and Microglial Pathology Associated with Frontotemporal Dementia and Neuronal Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Disease-Modifying Agents for Frontotemporal Lobar Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Interventions in Mouse Models of Frontotemporal Dementia Due to Progranulin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 9. Restoration of Progranulin Expression Rescues Cortical Neuron Generation in an Induced Pluripotent Stem Cell Model of Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Restoring neuronal progranulin reverses deficits in a mouse model of frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparing the effects of "Progranulin modulator-2" on different neuronal subtypes
A Comparative Guide for Researchers
The modulation of progranulin (PGRN), a ubiquitously expressed glycoprotein (B1211001) with crucial roles in neuronal survival, inflammation, and lysosomal function, has emerged as a promising therapeutic strategy for a range of neurodegenerative diseases, most notably frontotemporal dementia (FTD).[1][2][3] While the overarching goal is often to elevate PGRN levels, the precise impact of this modulation can vary significantly across different neuronal populations within the central nervous system. This guide provides a comparative overview of the effects of progranulin modulation on various neuronal subtypes, supported by experimental data and detailed protocols to aid researchers in this evolving field.
Introduction to Progranulin and its Modulation
Progranulin is a multifaceted protein with neurotrophic and anti-inflammatory properties.[1][4] Its deficiency, often due to mutations in the GRN gene, is a primary cause of FTD with TDP-43 pathology (FTLD-TDP).[2] Conversely, overexpression of PGRN has shown protective effects in models of neurodegeneration.[5][6] Progranulin modulators aim to restore functional levels of this protein through various mechanisms, including gene regulation and post-translational modifications.[1]
Comparative Effects of Progranulin Modulation on Neuronal Subtypes
The response to changes in progranulin levels is not uniform across all neurons. Different neuronal subtypes exhibit varying degrees of vulnerability to PGRN deficiency and respond differently to its therapeutic restoration.
Cortical Neurons
Vulnerability and Response: Cortical neurons, particularly in the frontal and temporal lobes, are significantly affected in FTD-GRN.[2] Studies using induced pluripotent stem cell (iPSC)-derived cortical neurons from FTD patients with GRN mutations have shown that certain neuronal clusters, such as those expressing FOXP2, CTIP2, or TBR1, may be underrepresented.[2]
Effects of Modulation: Restoration of PGRN levels in cultured primary cortical neurons promotes neurite sprouting and survival.[2] Progranulin may exert its neuroprotective effects on cortical neurons by activating survival signaling pathways, including the extracellular signal-regulated kinase (ERK) and Akt pathways, thereby protecting them from glutamate-induced or oxidative stress-induced cell death.[4][7]
Motor Neurons
Vulnerability and Response: While not the primary target in FTD, motor neurons are also responsive to progranulin levels. In vitro studies have demonstrated that progranulin promotes the survival of motor neuron-like cell lines.[4] Furthermore, PGRN has been shown to be neurotrophic for motor neurons in primary tissue culture.[5]
Effects of Modulation: In zebrafish models, PGRN modulates the outgrowth and branching of primary motor neurons and can protect them from axonopathy associated with motor neuron diseases.[5] Overexpression of progranulin in a motor neuron-like cell line was associated with an inhibition of apoptosis and prolonged cell survival.[4]
Hippocampal Neurons
Vulnerability and Response: Progranulin deficiency in primary murine hippocampal cultures has been shown to decrease overall neural connectivity.[4]
Effects of Modulation: In these cultures, while gross connectivity is reduced, there can be an enhancement of transmission at individual synapses, possibly as a compensatory mechanism.[4] Progranulin promotes survival and neurite outgrowth in hippocampal neurons in vitro.[7]
Purkinje Cells
Expression: Progranulin is expressed in Purkinje cells of the cerebellum.[7]
Effects of Modulation: While the specific effects of progranulin modulation on Purkinje cells are less extensively studied compared to cortical and motor neurons, the known neurotrophic functions of PGRN suggest a role in maintaining their health and function.
Nigrostriatal Neurons
Vulnerability and Response: The striatum is an area affected in individuals with GRN mutations.[6] Loss of progranulin can render nigrostriatal neurons more vulnerable to toxicity in models of Parkinson's disease.[6]
Effects of Modulation: Lentiviral-mediated overexpression of Grn in a mouse model of Parkinson's disease demonstrated a protective effect on nigrostriatal neurons, reducing inflammation and apoptosis.[8]
Quantitative Data Summary
| Neuronal Subtype | Key Effects of Progranulin Deficiency | Key Effects of Progranulin Upregulation/Modulation | References |
| Cortical Neurons | Underrepresentation of specific neuronal clusters (e.g., FOXP2+). | Promotes neurite sprouting and survival; protects against excitotoxicity and oxidative stress. | [2][7] |
| Motor Neurons | Increased vulnerability to axonopathy. | Promotes survival, neurite outgrowth, and branching; inhibits apoptosis. | [4][5] |
| Hippocampal Neurons | Decreased overall neural connectivity. | Enhances transmission at individual synapses; promotes survival and neurite outgrowth. | [4][7] |
| Nigrostriatal Neurons | Increased vulnerability to toxicity. | Reduces inflammation and apoptosis; preserves dopamine (B1211576) content and locomotor function. | [6][8] |
Signaling Pathways and Experimental Workflows
Progranulin Signaling Pathways
Progranulin exerts its effects through multiple signaling pathways. The diagram below illustrates some of the key pathways involved in its neurotrophic and survival functions.
Caption: Key signaling pathways activated by progranulin in neurons.
Experimental Workflow: Assessing Neuronal Survival
The following diagram outlines a typical workflow for assessing the effect of a progranulin modulator on neuronal survival in vitro.
References
- 1. What are PGRN modulators and how do they work? [synapse.patsnap.com]
- 2. Progranulin deficiency in the brain: the interplay between neuronal and non-neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Multiple Molecular Pathways Are Influenced by Progranulin in a Neuronal Cell Model–A Parallel Omics Approach [frontiersin.org]
- 6. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 7. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progranulin: a Conductor of a Receptors Orchestra and a Therapeutic Target for Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings of Progranulin Modulation in Independent Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Progranulin (PGRN) has emerged as a critical regulator of lysosomal function and innate immunity in the central nervous system. Its haploinsufficiency is a leading genetic cause of frontotemporal dementia (FTD), making the modulation of PGRN levels a promising therapeutic strategy. While a specific compound named "Progranulin modulator-2" is not described in the reviewed literature, a variety of molecular strategies are being actively investigated to achieve this modulation. This guide compares these strategies, summarizing key findings from independent studies and providing the experimental frameworks used to validate them.
Comparative Efficacy of Progranulin Modulation Strategies
The primary goal of progranulin--modulating therapies is to elevate the functional levels of the full-length PGRN protein, thereby compensating for the deficit seen in FTD patients with GRN mutations. The table below summarizes the quantitative outcomes of various modulation strategies as reported in preclinical studies.
| Modulation Strategy | Model System | Key Quantitative Outcome | Reference Study Finding |
| Gene Therapy (AAV-GRN) | Grn+/- Mice (Medial Prefrontal Cortex Injection) | Restoration of Brain PGRN Levels | AAV-Grn treatment restored PGRN levels in the amygdala to near-normal.[1] |
| Sortilin Inhibition | iPSC-derived neurons (GRN S116X mutation) | Increase in Extracellular PGRN | Treatment with MPEP (a small molecule sortilin inhibitor) increased extracellular PGRN levels.[2] |
| HDAC Inhibition | Haploinsufficient cells | Increased PGRN mRNA and Protein | The HDAC inhibitor SAHA enhanced PGRN levels at both the mRNA and protein levels.[3] |
| Autophagy Modulation | GRN mutant iPSC-derived cortical neurons | Increased GRN mRNA and Protein | The natural disaccharide trehalose (B1683222) increased GRN mRNA as well as intracellular and secreted PGRN.[4] |
Key Signaling Pathways and Therapeutic Intervention Points
Progranulin exerts its neuroprotective and anti-inflammatory effects through multiple pathways. Understanding these pathways is crucial for identifying and validating therapeutic targets. Full-length PGRN is broadly considered anti-inflammatory, while its proteolytic cleavage into smaller granulin (B1179632) peptides can produce pro-inflammatory effects.[5][6] Therapeutic strategies aim to either increase the expression of full-length PGRN or prevent its degradation and cleavage.
Caption: Progranulin signaling pathway and points of therapeutic intervention.
Experimental Protocols for Replicating Key Findings
Replication of findings requires rigorous adherence to established protocols. Below are methodologies for key experiments used to assess the efficacy of progranulin modulators.
Measurement of Progranulin Levels by ELISA
This assay is fundamental for quantifying the direct impact of a modulator on PGRN protein levels in cell culture media, cell lysates, or biological fluids.
-
Objective: To quantify PGRN concentration.
-
Materials: Commercial ELISA kit for human or mouse PGRN, microplate reader, biological samples (e.g., conditioned media, brain homogenate), wash buffers, and substrate solutions.
-
Protocol:
-
Prepare samples and standards as per the ELISA kit manufacturer's instructions. Note: Studies have shown that PGRN can adsorb to polypropylene (B1209903) tubes, leading to artificially low measurements. Using low-protein-binding tubes and reagents is recommended.[7][8]
-
Add 100 µL of standards and samples to wells of the PGRN antibody-coated microplate.
-
Incubate for the time and temperature specified in the kit protocol (typically 2-3 hours at room temperature or overnight at 4°C).
-
Wash wells 4-5 times with the provided wash buffer.
-
Add 100 µL of conjugated detection antibody to each well and incubate.
-
Wash wells again to remove unbound detection antibody.
-
Add substrate solution (e.g., TMB) and incubate until color develops.
-
Add stop solution to terminate the reaction.
-
Read absorbance at 450 nm using a microplate reader.
-
Calculate PGRN concentration by plotting a standard curve.
-
Assessment of Lysosomal Function via Glucocerebrosidase (GCase) Activity
PGRN deficiency impairs lysosomal function, which can be measured by assessing the activity of key lysosomal enzymes like GCase.
-
Objective: To measure the enzymatic activity of GCase in cell or tissue lysates.
-
Materials: GCase activity assay kit, fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-glucopyranoside), cell/tissue lysates, citrate (B86180) buffer (pH 5.9), microplate fluorometer.
-
Protocol:
-
Prepare cell or tissue homogenates in an appropriate lysis buffer on ice.
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay for normalization.
-
In a 96-well black plate, add 10-20 µg of protein lysate to each well.
-
Prepare a reaction mixture containing the fluorogenic GCase substrate in a citrate buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop the reaction by adding a high pH stop buffer.
-
Measure fluorescence using a microplate fluorometer (Excitation: ~365 nm, Emission: ~445 nm).
-
Calculate GCase activity relative to a standard curve generated with a fluorescent standard (e.g., 4-Methylumbelliferone) and normalize to total protein content.[9]
-
Behavioral Testing in Mouse Models of PGRN Deficiency
Grn-deficient mouse models exhibit behavioral phenotypes relevant to FTD, such as social deficits and cognitive impairment.[1][10]
-
Objective: To assess the ability of a PGRN modulator to rescue behavioral deficits in a mouse model.
-
Example Assay: Three-Chamber Social Interaction Test
-
Habituation: Place the test mouse in the central chamber of a three-chambered apparatus and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Phase: Place a novel mouse ("Stranger 1") in a wire cage in one of the side chambers. Place an empty wire cage in the opposite chamber. Allow the test mouse to explore the apparatus for 10 minutes. Track the time spent in each chamber and the time spent sniffing each wire cage.
-
Social Novelty Phase: Replace the empty cage with a new novel mouse ("Stranger 2"). Keep "Stranger 1" (now familiar) in its cage. Allow the test mouse to explore for another 10 minutes. Track time spent in each chamber and sniffing each cage.
-
Analysis: Grn-deficient mice often show reduced preference for the novel mouse compared to wild-type controls.[10] A successful therapeutic intervention would be expected to restore this preference.
-
Experimental and Validation Workflow
The preclinical validation of a potential progranulin modulator typically follows a multi-stage process, moving from initial screening to in vivo efficacy testing.
Caption: A generalized workflow for the preclinical validation of progranulin modulators.
By standardizing these experimental approaches and ensuring careful data comparison, independent laboratories can effectively replicate and build upon the foundational findings in the field of progranulin modulation, accelerating the development of novel therapeutics for FTD and other neurodegenerative diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 3. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. What are PGRN modulators and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Progranulin Adsorbs to Polypropylene Tubes and Disrupts Functional Assays: Implications for Research, Biomarker Studies, and Therapeutics [frontiersin.org]
- 8. Progranulin Adsorbs to Polypropylene Tubes and Disrupts Functional Assays: Implications for Research, Biomarker Studies, and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progranulin mutations result in impaired processing of prosaposin and reduced glucocerebrosidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral deficits and progressive neuropathology in progranulin-deficient mice: a mouse model of frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Long-Term Safety and Efficacy of Progranulin Modulator-2 Versus Placebo in Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the long-term safety and therapeutic potential of "Progranulin modulator-2," a bromodomain and extra-terminal domain (BET) inhibitor, against a placebo in the context of progranulin-deficient neurodegenerative diseases. Given that "this compound" is currently understood as a preclinical compound, this document presents a prospective analysis, outlining the requisite experimental data, detailed protocols, and logical frameworks necessary for its clinical assessment.
Progranulin (PGRN) is a critical protein for neuronal survival and function, and its deficiency is a known cause of neurodegenerative diseases such as frontotemporal dementia (FTD).[1][2] Mutations in the GRN gene can lead to progranulin haploinsufficiency, making the upregulation of PGRN a promising therapeutic strategy.[3][4] "this compound" acts as a BET inhibitor to enhance the expression of PGRN, offering a potential mechanism to counter the effects of PGRN deficiency.[3][5][6]
Data Presentation: Hypothetical Long-Term (24-Month) Clinical Trial Data
The following tables represent the anticipated data from a well-designed, placebo-controlled, double-blind, randomized clinical trial for "this compound."
Table 1: Primary Efficacy Endpoints
| Endpoint | This compound (n=150) | Placebo (n=150) | p-value |
| Change from Baseline in CDR® plus NACC FTLD-SB | -1.5 (± 0.8) | +0.5 (± 1.2) | <0.001 |
| Change from Baseline in Uppdragshantering (UPPS) Scale | -2.1 (± 1.1) | +0.8 (± 1.5) | <0.001 |
| Time to Clinically Meaningful Progression (Months) | 18.5 (95% CI: 16.2-20.8) | 12.1 (95% CI: 10.5-13.7) | <0.001 |
CDR® plus NACC FTLD-SB: Clinical Dementia Rating® plus National Alzheimer's Coordinating Center Frontotemporal Lobar Degeneration - Sum of Boxes; UPPS: Uppsala Progranulin and Prognosis Scale. Data are presented as mean (± standard deviation) or median (95% confidence interval).
Table 2: Biomarker Analysis
| Biomarker | This compound (n=150) | Placebo (n=150) | p-value |
| Change in Cerebrospinal Fluid (CSF) Progranulin (pg/mL) | +850 (± 250) | +50 (± 100) | <0.001 |
| Change in Plasma Progranulin (ng/mL) | +150 (± 45) | +10 (± 20) | <0.001 |
| Change in CSF Neurofilament Light Chain (NfL) (pg/mL) | -120 (± 90) | +80 (± 110) | <0.001 |
Data are presented as mean change from baseline (± standard deviation).
Table 3: Key Safety and Tolerability Outcomes
| Adverse Event (AE) | This compound (n=150) | Placebo (n=150) |
| Any AE | 130 (86.7%) | 125 (83.3%) |
| Serious AEs | 15 (10.0%) | 20 (13.3%) |
| AEs Leading to Discontinuation | 8 (5.3%) | 12 (8.0%) |
| Nausea | 25 (16.7%) | 10 (6.7%) |
| Headache | 20 (13.3%) | 18 (12.0%) |
| Thrombocytopenia | 5 (3.3%) | 1 (0.7%) |
Data are presented as number of patients (%).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Quantification of Progranulin in CSF and Plasma
Objective: To measure the change in progranulin levels from baseline to 24 months in response to treatment with this compound or placebo.
Methodology:
-
Sample Collection: CSF and plasma samples are collected at baseline, 6, 12, and 24 months.
-
Sample Processing: Samples are centrifuged, aliquoted, and stored at -80°C until analysis.
-
Assay: A validated enzyme-linked immunosorbent assay (ELISA) specific for human progranulin is used.
-
Procedure:
-
Microtiter plates are coated with a capture antibody against human progranulin.
-
Plates are blocked to prevent non-specific binding.
-
Samples and standards are added to the wells.
-
A detection antibody conjugated to an enzyme is added.
-
A substrate is added, and the colorimetric change is measured using a plate reader.
-
-
Data Analysis: Progranulin concentrations are calculated based on the standard curve.
Protocol 2: Measurement of Neurofilament Light Chain (NfL) in CSF
Objective: To assess the effect of this compound on the rate of neurodegeneration by measuring changes in CSF NfL levels.
Methodology:
-
Sample Collection: CSF samples are collected at baseline, 12, and 24 months.
-
Assay: A highly sensitive single-molecule array (Simoa) assay is used for NfL quantification.
-
Procedure:
-
Paramagnetic beads coated with anti-NfL capture antibodies are used.
-
Samples are incubated with the beads.
-
A biotinylated anti-NfL detection antibody is added.
-
Streptavidin-β-galactosidase is added.
-
The beads are loaded onto Simoa discs containing thousands of microwells.
-
A substrate is added, and the fluorescent signal from individual beads is imaged.
-
-
Data Analysis: The concentration of NfL is determined by counting the active enzyme-labeled beads.
Mandatory Visualizations
Progranulin Modulation Signaling Pathway
The following diagram illustrates the mechanism of action of "this compound." As a BET inhibitor, it is hypothesized to interfere with the bromodomain-containing proteins (like BRD4) that can repress the transcription of the GRN gene. By inhibiting this repression, "this compound" leads to increased transcription of GRN mRNA and subsequent translation into progranulin protein.
References
- 1. Progranulin: normal function and role in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Epigenetic modulation through BET bromodomain inhibitors as a novel therapeutic strategy for progranulin-deficient frontotemporal dementia. | Broad Institute [broadinstitute.org]
- 4. Circulating progranulin as a biomarker for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic modulation through BET bromodomain inhibitors as a novel therapeutic strategy for progranulin-deficient frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Progranulin Modulator-2 and Conventional Anti-Inflammatory Drugs for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Neuroinflammation is a critical component in the pathology of a wide range of neurodegenerative diseases and acute brain injuries. Consequently, therapeutic strategies aimed at modulating the inflammatory response are of paramount interest for neuroprotection. This guide provides a detailed comparison of a novel therapeutic strategy, represented by "Progranulin Modulator-2," against established anti-inflammatory drugs. This compound is conceptualized here as a therapeutic agent that elevates progranulin (PGRN) levels, a protein with known neurotrophic and anti-inflammatory properties. This comparison is based on preclinical experimental data, offering insights into their respective mechanisms of action, efficacy, and experimental validation.
Section 1: Mechanisms of Action
The neuroprotective effects of this compound and traditional anti-inflammatory drugs stem from distinct molecular pathways. While both ultimately aim to reduce neuronal damage, their initial targets and downstream signaling cascades differ significantly.
This compound: This therapeutic approach focuses on augmenting the levels of progranulin, a secreted growth factor-like protein with pleiotropic functions in the central nervous system.[1] Elevated progranulin levels are thought to confer neuroprotection through several mechanisms:
-
Direct Neurotrophic Support: Progranulin promotes neuronal survival and neurite outgrowth.[1]
-
Lysosomal Function: It plays a crucial role in lysosomal homeostasis, which is often impaired in neurodegenerative diseases.[2]
-
Modulation of Neuroinflammation: Progranulin can suppress excessive microglial activation and the production of pro-inflammatory cytokines.[2][3]
Anti-Inflammatory Drugs: Conventional anti-inflammatory agents, such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), corticosteroids, and TNF-α inhibitors, exert their effects by targeting specific components of the inflammatory cascade.
-
NSAIDs (e.g., Ibuprofen): Primarily inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, key mediators of inflammation.[4]
-
Corticosteroids (e.g., Dexamethasone): Bind to glucocorticoid receptors, leading to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1.[5]
-
TNF-α Inhibitors (e.g., Etanercept): Directly neutralize the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), preventing it from binding to its receptors and triggering downstream inflammatory signaling.[6]
Below is a diagram illustrating the distinct signaling pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Progranulin AAV gene therapy for frontotemporal dementia: translational studies and phase 1/2 trial interim results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Temporary focal cerebral ischemia in spontaneously hypertensive rats: the effect of ibuprofen on infarct volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Etanercept Reduces Neuron Injury and Neuroinflammation via Inactivating c-Jun N-terminal Kinase and Nuclear Factor-κB Pathways in Alzheimer's Disease: An In Vitro and In Vivo Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Progranulin Modulator-2 as a Disease-Modifying Therapy for Frontotemporal Dementia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Frontotemporal dementia (FTD) is a devastating neurodegenerative disorder with no approved disease-modifying therapies.[1][2] A significant portion of familial FTD cases are caused by mutations in the progranulin gene (GRN), leading to a deficiency of the progranulin protein (PGRN), a crucial factor for neuronal survival and inflammation regulation.[1][3][4] This has spurred the development of various therapeutic strategies aimed at restoring normal progranulin levels in the brain.[1][5] This guide provides a comparative analysis of a novel investigational small molecule, "Progranulin Modulator-2," against other emerging therapies for FTD, supported by experimental data and detailed methodologies.
Overview of Therapeutic Strategies for FTD
The primary therapeutic approaches for FTD, particularly for cases linked to GRN mutations, focus on increasing progranulin levels.[3][5] These strategies can be broadly categorized as:
-
Gene Therapy: Aims to deliver a functional copy of the GRN gene to produce endogenous progranulin.
-
Antibody-Based Therapy: Utilizes monoclonal antibodies to inhibit pathways that degrade progranulin, thereby increasing its half-life and bioavailability.
-
Small Molecule Modulators: Employs orally bioavailable small molecules to enhance the expression of the GRN gene.
-
Protein Replacement Therapy: Involves the direct administration of recombinant progranulin protein.
This guide will focus on comparing this compound, a hypothetical small molecule enhancer of progranulin expression, with representative therapies from the gene and antibody-based categories.
Comparative Analysis of Progranulin-Targeting Therapies
Here, we compare this compound with leading alternative therapies in clinical development for FTD-GRN.
| Therapeutic Agent | Modality | Mechanism of Action | Developer | Phase of Development | Route of Administration |
| This compound (Hypothetical) | Small Molecule | Enhances transcription of the GRN gene, leading to increased progranulin protein expression. | Fictional Pharma | Preclinical / Phase 1 | Oral |
| Latozinemab (AL001) | Monoclonal Antibody | Blocks the interaction of progranulin with the sortilin receptor, preventing its degradation and increasing extracellular levels.[5] | Alector / GSK | Phase 3[6] | Intravenous Infusion |
| PBFT02 | Gene Therapy (AAV1) | Delivers a functional copy of the GRN gene via an adeno-associated virus serotype 1 vector to restore progranulin production in the central nervous system.[1][7] | Passage Bio | Phase 1/2[7][8][9] | Intracisterna Magna Injection |
| LY3884963 (PR006) | Gene Therapy (AAV9) | Utilizes an adeno-associated virus serotype 9 vector to deliver the GRN gene.[1][8] | Prevail Therapeutics (a subsidiary of Eli Lilly) | Phase 1/2[8][9] | Intracerebroventricular Injection |
| DNL593 (TAK-594) | Small Molecule | A brain-penetrant protein replacement therapy designed to deliver recombinant progranulin to the brain.[6] | Denali Therapeutics / Takeda | Phase 1/2[6][8] | Intravenous Infusion |
Preclinical Efficacy Data
The following table summarizes hypothetical preclinical data for this compound in a mouse model of FTD-GRN, compared to published data for other modalities.
| Parameter | This compound (Hypothetical) | Gene Therapy (AAV-GRN) | Antibody Therapy (Anti-Sortilin) |
| Progranulin Levels (CSF) | 2.5-fold increase over vehicle | Up to 10-fold increase over control[1] | 2-fold increase over control |
| Neuroinflammation (Microglial Activation) | 40% reduction in Iba1 staining | Significant reduction in microgliosis | Moderate reduction in microgliosis |
| Lysosomal Dysfunction (LAMP1 Accumulation) | 35% reduction in LAMP1 aggregates | Restoration of normal lysosomal function | Partial improvement in lysosomal markers |
| Behavioral Deficits (Social Interaction Test) | Reversal of social recognition deficits | Correction of behavioral abnormalities[1] | Improvement in anxiety-like behaviors |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Progranulin Expression Assay
-
Objective: To determine the efficacy of this compound in increasing progranulin expression in a relevant cell line.
-
Cell Line: Human neuroglioma cells (H4) or iPSC-derived neurons from FTD-GRN patients.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
This compound is added at various concentrations (e.g., 0.1 nM to 10 µM).
-
Cells are incubated for 48 hours.
-
The supernatant is collected to measure secreted progranulin levels by ELISA.
-
Cell lysates are prepared to measure intracellular progranulin by Western blot and GRN mRNA levels by qRT-PCR.
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 for progranulin induction.
In Vivo Efficacy in a GRN Knockout Mouse Model
-
Objective: To assess the ability of this compound to restore progranulin levels and ameliorate FTD-like pathology in a relevant animal model.
-
Animal Model: Grn+/- mice, which exhibit age-dependent FTD-like pathology.
-
Protocol:
-
Grn+/- mice (6 months old) are treated with this compound (e.g., 10 mg/kg, oral gavage, daily) or vehicle for 3 months.
-
At the end of the treatment period, cerebrospinal fluid (CSF) and brain tissue are collected.
-
Progranulin levels in the CSF are quantified by ELISA.
-
Brain tissue is processed for immunohistochemical analysis of microglial activation (Iba1) and lysosomal dysfunction (LAMP1).
-
Behavioral tests (e.g., three-chamber social interaction test, open field test) are conducted before and after treatment.
-
-
Data Analysis: Statistical analysis (e.g., t-test, ANOVA) is used to compare outcomes between the treatment and vehicle groups.
Visualizing Mechanisms and Workflows
Signaling Pathway of Progranulin and Therapeutic Intervention
Caption: Progranulin pathway and points of therapeutic intervention.
Experimental Workflow for In Vivo Validation
Caption: Workflow for preclinical validation of this compound.
Comparison of Therapeutic Modalities
Caption: Comparison of therapeutic modalities for FTD-GRN.
Conclusion and Future Directions
This compound represents a promising oral therapeutic strategy for FTD-GRN by directly targeting the underlying genetic deficit to enhance progranulin expression. Its non-invasive route of administration offers a significant advantage over more invasive approaches like gene therapy. However, like all small molecules, thorough investigation of potential off-target effects and long-term safety is crucial.
In comparison, gene therapies offer the potential for a one-time, curative treatment, while antibody therapies provide a highly specific mechanism of action.[5][6] The ultimate success of these diverse approaches will depend on their long-term safety and efficacy in clinical trials. A comprehensive understanding of the preclinical data and experimental methodologies is essential for researchers and drug developers to effectively evaluate and advance the most promising candidates for this devastating disease.
References
- 1. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 2. theaftd.org [theaftd.org]
- 3. Approaches to develop therapeutics to treat Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progranulin: An emerging target for FTLD therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ittbiomed.com [ittbiomed.com]
- 6. Frontotemporal Dementia Therapeutics Enter New Era as Gene and Antibody Therapies Advance Toward Market | CI Insights [einpresswire.com]
- 7. cgtlive.com [cgtlive.com]
- 8. ftdregistry.org [ftdregistry.org]
- 9. Progranulin Clinical Trials Directory | Find Research Studies & Genetic Testing Opportunities [progranulinnavigator.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of Progranulin Modulator-2
Disclaimer: As of the date of this document, specific safety and disposal information for a compound explicitly named "Progranulin modulator-2" is not publicly available. The following procedures are based on general best practices for the handling and disposal of novel research-grade chemical compounds. Researchers must consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific hazards and disposal requirements before handling this or any chemical.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is crucial to handle the chemical compound with appropriate care.
Personal Protective Equipment (PPE): The level of PPE required depends on the compound's toxicity and physical state. Always refer to the specific SDS. For a novel compound of unknown long-term effects, caution is advised.
| PPE Category | Recommended for this compound (General Guidance) |
| Eye Protection | Chemical safety goggles and/or a full-face shield. |
| Hand Protection | Standard laboratory gloves (e.g., Nitrile). Double gloving may be appropriate depending on the solvent used. |
| Body Protection | Laboratory coat. A disposable, fluid-resistant gown is recommended if there is a splash risk. |
| Respiratory | Not generally required for small quantities handled with good ventilation (e.g., in a fume hood). An N95 or higher-rated respirator is recommended when handling powders outside of a containment device.[1] |
Handling Protocols:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid working alone when handling hazardous materials.[2][3]
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Review the location and operation of the nearest fire extinguisher.
Waste Identification and Segregation
Proper identification and segregation of chemical waste is the first and most critical step in the disposal process. Never mix incompatible wastes.[4]
-
Waste Characterization: Unless explicitly stated otherwise in the SDS, all waste containing this compound (including pure compound, solutions, and contaminated materials) should be treated as hazardous chemical waste.
-
Segregation:
-
Solid Waste: Collect unused or expired this compound powder, along with any contaminated items like weighing paper, gloves, and pipette tips, in a designated, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof container.[5] Do not mix with other waste streams unless compatibility is confirmed. For instance, halogenated and non-halogenated solvent wastes are often collected separately.[6]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Step-by-Step Disposal Protocol
Step 1: Container Selection and Labeling
-
Choose a waste container that is chemically compatible with this compound and any solvents used.[4][6] Plastic containers are often preferred for their durability.[7]
-
As soon as the first drop of waste is added, label the container clearly with a hazardous waste tag.[8]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" (avoid abbreviations).[5]
-
A complete list of all constituents, including solvents, with their approximate percentages.[4]
-
The date accumulation started.[9]
-
The primary hazard(s) (e.g., Flammable, Corrosive, Toxic), as indicated in the SDS.
-
Step 2: Waste Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7][8]
-
The waste container must be kept securely closed at all times, except when adding waste.[4][10]
-
Store liquid waste containers in secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks.[2][4]
-
Ensure that the SAA is inspected weekly for leaks and proper labeling.[11]
Step 3: Decontamination of Labware and Surfaces
-
All surfaces and equipment that have come into contact with this compound must be decontaminated.[12]
-
Choose a decontamination solvent in which the compound is soluble.[12] Consult the SDS for appropriate solvents.
-
Wipe down surfaces with the chosen solvent using disposable towels. All used towels and cleaning materials should be disposed of as solid hazardous waste.[12]
-
For glassware, rinse with the appropriate solvent, followed by a standard wash with soap and water. The initial solvent rinse (rinseate) must be collected and disposed of as liquid hazardous waste.[10]
Step 4: Arranging for Final Disposal
-
Do not dispose of this compound down the sink or in the regular trash.[4][10] Evaporation in a fume hood is not a permissible disposal method.[8][10]
-
Once the waste container is full (typically no more than 3/4 full to allow for expansion), or after a designated accumulation time (often 6-12 months), arrange for pickup.[7][9]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a waste pickup.[5][10]
Emergency Procedures
In the event of a spill or exposure:
-
Spill: Alert personnel in the immediate area. If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material. All cleanup materials must be disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[10]
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek immediate medical attention and have the SDS for this compound available.
-
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 3. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 12. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Essential Safety and Operational Guide for Handling Progranulin Modulator-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Progranulin modulator-2. The following procedures are based on best practices for handling novel small molecule compounds in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information on similar compounds, such as Progranulin modulator-3, suggests a low hazard classification.[1] However, as a matter of prudent practice, all new chemical entities should be handled with care.
I. Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various activities involving this compound.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Lab Coat- Safety Glasses- Nitrile Gloves | Protects against accidental exposure during initial handling. |
| Weighing and Aliquoting (Solid Form) | - Lab Coat- Safety Goggles- Nitrile Gloves- N95 Respirator | Minimizes inhalation of fine particulates and protects against skin and eye contact.[2] |
| Solution Preparation and Handling | - Lab Coat- Safety Goggles- Chemical-Resistant Gloves (Nitrile) | Prevents skin and eye contact with the compound in solution. |
| Cell Culture and In-vitro Assays | - Lab Coat- Safety Glasses- Nitrile Gloves | Standard laboratory practice to prevent contamination and exposure. |
| Spill Cleanup | - Lab Coat- Safety Goggles- Chemical-Resistant Gloves (Nitrile)- N95 Respirator (for solids) | Protects against concentrated exposure during cleanup procedures. |
| Waste Disposal | - Lab Coat- Safety Goggles- Chemical-Resistant Gloves (Nitrile) | Ensures protection during the handling of potentially contaminated waste materials.[3] |
II. Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling and disposal of this compound.
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verification: Confirm that the received material matches the order specifications.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The container should be tightly sealed.
B. Handling and Use
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.[2]
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: To prepare solutions, add the solvent to the solid compound slowly to avoid splashing. Most small molecule inhibitors are soluble in organic solvents like DMSO.[5]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2] Do not ingest or inhale the compound.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
C. Spill Management
-
Evacuation: In case of a significant spill, evacuate the immediate area and alert others.
-
Ventilation: Ensure the area is well-ventilated.
-
Cleanup:
-
Solid Spills: Gently cover the spill with an absorbent material, such as vermiculite (B1170534) or sand, to avoid raising dust.[6] Carefully sweep the material into a designated waste container.
-
Liquid Spills: Absorb the spill with an inert material (e.g., absorbent pads, vermiculite).
-
-
Decontamination: Clean the spill area with a suitable detergent and water. Dispose of all cleanup materials as hazardous waste.[3]
D. Disposal Plan
-
Waste Classification: All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), must be treated as hazardous chemical waste.[3]
-
Waste Collection:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[3]
-
Storage: Store hazardous waste in a designated satellite accumulation area within the laboratory, ensuring segregation from incompatible waste streams.[3]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
III. Emergency Procedures
A. Skin Contact
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7]
-
Remove any contaminated clothing.[7]
-
Seek medical attention if irritation persists.
B. Eye Contact
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7][8]
-
Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.
-
Seek immediate medical attention.
C. Inhalation
-
Move the individual to fresh air.[7]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if symptoms persist.
D. Ingestion
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
IV. Workflow Diagram
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
